5'-CMPS
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
47151-76-8 |
|---|---|
Molekularformel |
C9H14N3O7PS |
Molekulargewicht |
339.26 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N3O7PS/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(19-8)3-18-20(16,17)21/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,21)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
JOENGNVCVILJEG-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=S)(O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Indirect but Essential Role of 5'-Cytidine Monophosphate in RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Abstract
While not a direct substrate for RNA polymerases, 5'-Cytidine Monophosphate (5'-CMP) is a critical precursor for the synthesis of Cytidine 5'-Triphosphate (CTP), an essential building block for RNA transcription. This technical guide delineates the biochemical pathway responsible for the conversion of 5'-CMP to CTP, focusing on the enzymatic reactions, kinetic parameters, and regulatory mechanisms that govern this process. Detailed experimental protocols for the key enzymes involved, UMP/CMP kinase (CMPK) and Nucleoside Diphosphate Kinase (NDPK), are provided, along with a discussion of the pathway's relevance in cellular metabolism and as a potential target for therapeutic intervention.
Introduction
RNA synthesis, or transcription, is the fundamental process by which the genetic information encoded in DNA is transcribed into a complementary RNA molecule. This process is catalyzed by RNA polymerases, which utilize ribonucleoside triphosphates (NTPs) — Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), CTP, and Uridine Triphosphate (UTP) — as substrates to build the growing RNA chain. 5'-Cytidine Monophosphate (5'-CMP) is a ribonucleoside monophosphate that, while structurally similar to the building blocks of RNA, cannot be directly incorporated by RNA polymerase. Instead, its primary role in RNA synthesis is to serve as a precursor for the synthesis of CTP. The cellular pool of CTP is maintained through both de novo synthesis pathways and salvage pathways that utilize existing nucleosides and nucleotides like 5'-CMP. This guide focuses on the salvage pathway, which provides an efficient mechanism for recycling cytidine-containing molecules.
The Biochemical Pathway: From 5'-CMP to CTP
The conversion of 5'-CMP to CTP is a two-step phosphorylation cascade catalyzed by two key enzymes: UMP/CMP kinase (also known as cytidylate kinase) and Nucleoside Diphosphate Kinase.
Step 1: Phosphorylation of 5'-CMP to CDP
The first phosphorylation event is the conversion of 5'-CMP to Cytidine 5'-diphosphate (CDP). This reaction is catalyzed by UMP/CMP kinase (EC 2.7.4.14), which transfers a phosphate group from a donor, typically ATP, to 5'-CMP.
Reaction: 5'-CMP + ATP ⇌ CDP + ADP
Step 2: Phosphorylation of CDP to CTP
The second and final step is the phosphorylation of CDP to CTP, catalyzed by the enzyme Nucleoside Diphosphate Kinase (NDPK; EC 2.7.4.6). NDPK facilitates the transfer of a terminal phosphate group from a nucleoside triphosphate donor (often ATP) to CDP.
Reaction: CDP + ATP ⇌ CTP + ADP
The resulting CTP is then available for incorporation into the growing RNA chain by RNA polymerase during transcription.
Enzymology and Kinetics
The efficiency of the conversion of 5'-CMP to CTP is dictated by the kinetic properties of the enzymes involved. A summary of the kinetic parameters for UMP/CMP kinase and NDPK from various organisms is presented below.
UMP/CMP Kinase (CMPK)
UMP/CMP kinase is a key enzyme in pyrimidine nucleotide metabolism. In eukaryotes, a single enzyme is responsible for the phosphorylation of both UMP and CMP.[1] Bacterial CMP kinases, however, are typically specific for CMP and dCMP. The kinetic parameters of UMP/CMP kinase can vary depending on the source of the enzyme and the specific substrate.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| Yersinia pseudotuberculosis | CMP | 28 | 91.9 | - | [2] |
| Yersinia pseudotuberculosis | ATP | 40 | 74.3 | - | [2] |
| Human (recombinant) | CMP | 5-500 | 1.7-248 | - | [3] |
| Human (recombinant) | dCMP | 404-1600 | 2.5-216 | - | [3] |
| Human (recombinant) | UMP | 50-1600 | 0.6-140 | - | [3] |
Table 1: Kinetic Parameters of UMP/CMP Kinase.
Nucleoside Diphosphate Kinase (NDPK)
NDPKs are generally non-specific enzymes that catalyze the transfer of the terminal phosphate between different nucleoside diphosphates and triphosphates.[4] They play a crucial role in maintaining the balance of cellular NTP pools.
| Enzyme Source | Substrate | Km (µM) | Reference |
| Baker's Yeast | ADP | ~30 | [5] |
| Baker's Yeast | dGTP | ~50 | [5] |
| Baker's Yeast | dTTP | ~250 | [5] |
| Baker's Yeast | dCTP | ~750 | [5] |
| Baker's Yeast | GTP | ~200 | [5] |
Table 2: Kinetic Parameters of Nucleoside Diphosphate Kinase.
Regulation of the Pathway
The synthesis of CTP from 5'-CMP is tightly regulated to meet the cell's metabolic demands for RNA synthesis and other processes. The primary regulatory control point is the allosteric regulation of CTP synthase, the enzyme responsible for the de novo synthesis of CTP, which is feedback inhibited by its product, CTP.[5][6][7] While not directly part of the CMP-to-CTP salvage pathway, the activity of CTP synthase influences the overall cellular CTP pool and thus indirectly affects the flux through the salvage pathway. GTP acts as an allosteric activator of CTP synthase, helping to balance the purine and pyrimidine nucleotide pools.[8]
Experimental Protocols
Coupled Spectrophotometric Assay for UMP/CMP Kinase Activity
This protocol describes a continuous enzyme-coupled assay to measure the activity of UMP/CMP kinase. The production of ADP in the CMPK reaction is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 50 mM KCl.
-
Substrates: 1 mM ATP, varying concentrations of CMP (e.g., 0-1 mM).
-
Coupling System: 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 2 units/mL pyruvate kinase (PK), 2 units/mL lactate dehydrogenase (LDH).
-
Enzyme: Purified or partially purified UMP/CMP kinase.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate the reaction by adding a known amount of UMP/CMP kinase to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Determine the specific activity of the enzyme in units per milligram of protein (1 Unit = 1 µmol of product formed per minute).
Coupled Spectrophotometric Assay for Nucleoside Diphosphate Kinase Activity
A similar coupled enzyme assay can be used to measure NDPK activity. The production of ATP in the NDPK reaction (using a non-adenosine diphosphate as the acceptor) is coupled to the phosphorylation of glucose by hexokinase and the subsequent reduction of NADP⁺ by glucose-6-phosphate dehydrogenase. The increase in absorbance at 340 nm due to NADPH formation is monitored.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 100 mM KCl.
-
Substrates: 1 mM ATP, 1 mM CDP.
-
Coupling System: 10 mM glucose, 1 mM NADP⁺, 2 units/mL hexokinase, 1 unit/mL glucose-6-phosphate dehydrogenase.
-
Enzyme: Purified or partially purified NDPK.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, CDP, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes to reach thermal equilibrium and to measure any background reaction.
-
Initiate the reaction by adding a known amount of NDPK to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm.
-
Record the absorbance at regular intervals for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the curve, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Calculate the specific activity of the NDPK.
Implications for Drug Development
The enzymes of the CTP synthesis pathway, including UMP/CMP kinase, are potential targets for the development of antiviral and anticancer drugs. Many nucleoside analog drugs require phosphorylation to their active triphosphate forms to exert their therapeutic effects. Therefore, understanding the substrate specificity and kinetic properties of UMP/CMP kinase is crucial for the design and development of new therapeutic agents.[9] For instance, the efficiency with which a nucleoside analog monophosphate is converted to its diphosphate form by UMP/CMP kinase can significantly impact its overall efficacy. Inhibitors of this pathway could also be explored as a strategy to deplete the cellular CTP pool, thereby inhibiting RNA synthesis and cell proliferation, which is a hallmark of cancer.
Conclusion
References
- 1. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. icahris.org [icahris.org]
- 5. Real-time bioluminometric method for detection of nucleoside diphosphate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved spectrophotometric assay of nucleoside monophosphate kinase activity using the pyruvate kinase/lactate dehydrogenase coupling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Central Role of 5'-Cytidine Monophosphate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted functions of 5'-Cytidine Monophosphate (CMP), a pivotal nucleotide in cellular metabolism. From its fundamental role as a building block of ribonucleic acid (RNA) to its critical involvement in the synthesis of phospholipids and glycoproteins, CMP stands at the crossroads of major anabolic and catabolic pathways. This document provides a comprehensive overview of CMP's synthesis, utilization, and degradation, supported by quantitative data, detailed experimental protocols, and pathway visualizations to empower further research and drug discovery efforts.
Core Functions of 5'-Cytidine Monophosphate in Cellular Metabolism
5'-Cytidine Monophosphate (CMP) is a ribonucleoside monophosphate composed of a cytosine base, a ribose sugar, and a single phosphate group.[1][2] Its central role in cellular metabolism stems from its position as a precursor for the synthesis of cytidine triphosphate (CTP), an essential nucleotide for numerous biological processes.[3][4] The primary source of CMP in many cells is the degradation of RNA by ribonucleases.[2]
CMP's metabolic significance can be categorized into three primary areas:
-
Precursor for Pyrimidine Nucleotide Synthesis: CMP is phosphorylated to cytidine diphosphate (CDP) and subsequently to CTP.[2][3] CTP is a vital component for RNA synthesis and is also involved in various metabolic pathways.[4] The synthesis of CTP from UTP is a key regulatory step in pyrimidine metabolism.[5]
-
Phospholipid Synthesis (CDP-Choline Pathway): CMP is a product of the final step in the CDP-choline pathway, a major route for the de novo synthesis of phosphatidylcholine (PC), a primary component of cellular membranes.[6][7][8] In this pathway, CDP-choline donates a phosphocholine group to diacylglycerol, forming PC and releasing CMP.[6][7][8]
-
Glycosylation Reactions (CMP-Sialic Acid Synthesis): CMP is a key component of CMP-sialic acid (CMP-N-acetylneuraminic acid), the activated form of sialic acid used in the sialylation of glycoproteins and glycolipids.[9][10] This process is crucial for cell-cell recognition, signaling, and immune responses.[9] The synthesis of CMP-sialic acid is catalyzed by CMP-sialic acid synthetase.[9][10]
Quantitative Data on CMP and Related Metabolites
Understanding the cellular concentrations and metabolic flux rates of CMP and its derivatives is crucial for elucidating its regulatory roles. The following tables summarize available quantitative data from various studies.
| Metabolite | Cell Type/Tissue | Concentration (pmol/mg protein) | Reference |
| CMP | HEK293T cells | 6.7 - 72.6 | [11] |
| HeLa cells | 10.2 - 25.8 | [11] | |
| Human renal tissues | 13.5 - 48.9 | [11] | |
| CDP-choline | Rat striatal slices (basal) | ~110 | [12] |
| Rat striatal slices (+ Cytidine) | ~207 | [12] | |
| Rat striatal slices (+ Uridine) | ~178 | [12] | |
| CMP-Neu5Ac | Sf9 insect cells (engineered) | 16.94 nmol/mg of protein | [13] |
Table 1: Intracellular Concentrations of CMP and Related Metabolites.
| Enzyme | Organism/Tissue | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |
| CMP Kinase | Yersinia pseudotuberculosis | CMP | 0.028 | 91.9 | [6] |
| ATP | 0.04 | 74.3 | [6] | ||
| Escherichia coli | CMP | 0.035 | - | [6] | |
| ATP | 0.038 | - | [6] | ||
| CTP Synthetase | Saccharomyces cerevisiae | ATP | Decreased upon phosphorylation | Increased upon phosphorylation | [2] |
| UTP | - | Increased upon phosphorylation | [2] | ||
| Choline Phosphotransferase | Mouse ascites cells | - | - | Activation energy: 17.2 kcal/mol | [1] |
Table 2: Kinetic Parameters of Key Enzymes in CMP Metabolism.
Signaling and Metabolic Pathways Involving CMP
The metabolic fate of CMP is intricately linked to several key cellular pathways. The following diagrams, generated using the DOT language, illustrate these connections.
Pyrimidine Metabolism: De Novo and Salvage Pathways
CDP-Choline Pathway for Phosphatidylcholine Synthesis
CMP-Sialic Acid Synthesis for Glycosylation
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CMP metabolism.
Quantification of Intracellular CMP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the extraction and quantification of CMP from cultured cells using HPLC with UV detection.[14][15]
4.1.1. Materials
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 0.6 M Perchloric Acid (PCA)
-
3 M Potassium Carbonate (K₂CO₃)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase: 0.1 M Ammonium Acetate, pH 6.9
-
CMP standard solution
4.1.2. Cell Extraction Protocol
-
Grow cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.6 M PCA to the culture dish to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the acidic extract to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M K₂CO₃ dropwise until the pH is between 6 and 7.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotides and store at -80°C until HPLC analysis.
4.1.3. HPLC Analysis
-
Equilibrate the C18 column with the mobile phase (0.1 M Ammonium Acetate, pH 6.9) at a flow rate of 1 mL/min.
-
Inject a known volume (e.g., 20 µL) of the prepared cell extract onto the column.
-
Monitor the absorbance at 271 nm.
-
Identify the CMP peak by comparing its retention time with that of a CMP standard.
-
Quantify the CMP concentration by comparing the peak area of the sample with a standard curve generated from known concentrations of the CMP standard.
Coupled Spectrophotometric Assay for CMP Kinase Activity
This assay measures the activity of CMP kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[6][16]
4.2.1. Principle
The assay relies on a series of coupled enzymatic reactions:
-
CMP Kinase: CMP + ATP → CDP + ADP
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The decrease in absorbance at 340 nm due to the oxidation of NADH is directly proportional to the activity of CMP kinase.
4.2.2. Materials
-
Enzyme source (e.g., purified CMP kinase or cell lysate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM KCl
-
ATP solution
-
CMP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
4.2.3. Assay Protocol
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH in a cuvette.
-
Add the enzyme source (CMP kinase) to the reaction mixture.
-
Incubate the mixture at 30°C for 5 minutes to allow for the consumption of any contaminating ADP.
-
Initiate the reaction by adding ATP and CMP.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
References
- 1. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ebiocell.com [ebiocell.com]
- 16. Improved spectrophotometric assay of nucleoside monophosphate kinase activity using the pyruvate kinase/lactate dehydrogenase coupling system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of RNA: An In-depth Technical Guide to the Discovery and History of 5'-Cytidine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidine Monophosphate (CMP), a pyrimidine ribonucleotide, is a fundamental building block of ribonucleic acid (RNA) and a critical intermediate in a myriad of cellular processes. Composed of a cytosine base, a ribose sugar, and a single phosphate group, CMP's significance extends from its role in the transcription of genetic information to its essential function in the biosynthesis of phospholipids, which form the very fabric of cellular membranes. This technical guide provides a comprehensive overview of the discovery and history of CMP, detailing its initial synthesis, the elucidation of its biological roles, and the experimental methodologies that underpinned these seminal discoveries.
Physicochemical Properties of 5'-Cytidine Monophosphate
A summary of the key quantitative data for 5'-Cytidine Monophosphate is presented in the table below, providing a ready reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₃O₈P | [1][2][3] |
| Molar Mass | 323.198 g/mol | [2][3] |
| Melting Point | ~222 °C (decomposition) | |
| pKa₁ (phosphate) | ~0.8 | |
| pKa₂ (N3 of cytosine) | ~4.5 | |
| pKa₃ (phosphate) | ~6.3 | |
| UV λmax | 276 nm | [3] |
| Solubility in Water | Soluble | |
| Appearance | White crystalline solid | [3] |
The Discovery and Initial Synthesis of 5'-Cytidine Monophosphate: A Historical Perspective
The journey to understanding nucleotides like CMP began in the late 19th century with Friedrich Miescher's isolation of "nuclein" from the nuclei of white blood cells in 1869. However, it was not until the mid-20th century that the chemical synthesis of these vital molecules was achieved, a feat largely attributed to the pioneering work of Sir Alexander Todd and his research group. For his extensive contributions to the chemistry of nucleotides and nucleotide co-enzymes, Todd was awarded the Nobel Prize in Chemistry in 1957.
While a singular publication announcing the "first" synthesis of CMP is not readily identifiable, the foundational methods for the synthesis of pyrimidine ribonucleosides and their subsequent phosphorylation were detailed in a series of papers from Todd's laboratory in the Journal of the Chemical Society during the 1950s. A representative experimental protocol, adapted from the methodologies of that era for the synthesis of a pyrimidine ribonucleotide, is outlined below.
Experimental Protocol: A Representative Historical Chemical Synthesis of a Pyrimidine Ribonucleotide (e.g., Uridine-5'-phosphate, a close analogue of CMP)
This protocol is based on the general principles established by Todd and his collaborators for nucleotide synthesis.
Objective: To synthesize a pyrimidine ribonucleotide by phosphorylation of the corresponding nucleoside.
Materials:
-
Uridine (or Cytidine)
-
Dibenzyl phosphorochloridate
-
Pyridine (anhydrous)
-
Water
-
Palladium catalyst (e.g., Pd/C)
-
Hydrogen gas
-
Anion-exchange resin (e.g., Dowex-1)
-
Formic acid
-
Ammonium formate
Methodology:
-
Phosphorylation of the Nucleoside:
-
The protected nucleoside (with hydroxyl groups on the ribose sugar, other than the 5'-hydroxyl, being protected by suitable groups like acetyl) is dissolved in anhydrous pyridine.
-
The solution is cooled in an ice bath.
-
A solution of dibenzyl phosphorochloridate in pyridine is added dropwise with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Water is added to quench the reaction.
-
The solvent is removed under reduced pressure.
-
-
Deprotection:
-
The resulting protected nucleotide is deprotected to remove the benzyl groups from the phosphate moiety. This is typically achieved by catalytic hydrogenation.
-
The residue from the previous step is dissolved in a suitable solvent (e.g., aqueous ethanol).
-
A palladium catalyst is added.
-
The mixture is subjected to hydrogen gas at atmospheric pressure with vigorous stirring until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration.
-
-
Purification:
-
The resulting solution containing the nucleotide is purified using anion-exchange chromatography.
-
The solution is applied to a column packed with an anion-exchange resin in the formate form.
-
The column is washed with water to remove any unreacted nucleoside.
-
The nucleotide is eluted from the column using a gradient of formic acid or ammonium formate.
-
Fractions are collected and monitored for the presence of the nucleotide using UV spectrophotometry.
-
Fractions containing the pure nucleotide are pooled and lyophilized to yield the final product.
-
Characterization:
-
The identity and purity of the synthesized nucleotide would have been confirmed by methods available at the time, including elemental analysis, UV spectroscopy (to confirm the presence of the pyrimidine base), and paper chromatography against known standards.
Elucidation of the Biological Roles of 5'-Cytidine Monophosphate
The biological significance of CMP began to be unveiled in the 1950s, a period of intense research into metabolic pathways. A landmark discovery was the elucidation of the role of cytidine coenzymes in phospholipid biosynthesis by Eugene P. Kennedy and Samuel B. Weiss in 1956.[4][5][6] Their work established the "Kennedy pathway," a fundamental metabolic route for the synthesis of phosphatidylcholine and phosphatidylethanolamine, two major components of cellular membranes.
The Kennedy Pathway: CMP's Central Role in Phospholipid Synthesis
The Kennedy pathway, also known as the CDP-choline pathway, is a series of enzymatic reactions that utilize CMP as a key intermediate. The pathway is crucial for membrane biogenesis and the production of lipid-derived signaling molecules.
Experimental Protocol: Elucidating the Role of Cytidine Coenzymes in Phospholipid Biosynthesis
The following is a generalized protocol based on the experiments conducted by Kennedy and Weiss that demonstrated the requirement of cytidine triphosphate (CTP) for the incorporation of phosphocholine into phospholipids and the subsequent release of CMP.
Objective: To demonstrate the enzymatic synthesis of lecithin (phosphatidylcholine) from phosphocholine and the involvement of a cytidine coenzyme.
Materials:
-
Rat liver mitochondria preparation (as a source of enzymes)
-
¹⁴C-labeled phosphocholine
-
Cytidine triphosphate (CTP)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Diacylglycerol (DAG)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Chromatography system (e.g., paper chromatography or thin-layer chromatography)
-
Scintillation counter
Methodology:
-
Enzyme Preparation:
-
A crude enzyme preparation was obtained from rat liver homogenates by differential centrifugation to isolate the mitochondrial fraction, which was known to be active in phospholipid synthesis.
-
-
Incubation:
-
A reaction mixture was prepared containing the enzyme preparation, ¹⁴C-labeled phosphocholine, ATP (as an energy source), MgCl₂ (as a cofactor), and buffer.
-
Crucially, parallel incubations were set up with and without the addition of CTP.
-
In some experiments, diacylglycerol was also added to the reaction mixture.
-
The reaction mixtures were incubated at 37°C for a defined period.
-
-
Lipid Extraction:
-
The reaction was stopped, and the lipids were extracted from the incubation mixture using a chloroform-methanol solvent system. This separates the newly synthesized radioactive phospholipids from the water-soluble radioactive precursor (¹⁴C-phosphocholine).
-
-
Chromatographic Separation and Analysis:
-
The extracted lipids were separated by chromatography to isolate the different phospholipid species.
-
The chromatogram was then analyzed for radioactivity. The amount of radioactivity incorporated into the phospholipid fraction (specifically phosphatidylcholine) was quantified using a scintillation counter.
-
Key Findings from these Experiments:
-
Significant incorporation of ¹⁴C from phosphocholine into the lipid fraction was observed only in the presence of CTP.
-
The experiments demonstrated that CTP reacts with phosphocholine to form an intermediate, which was identified as cytidine diphosphate choline (CDP-choline).
-
This activated intermediate then reacts with diacylglycerol to form phosphatidylcholine, with the release of cytidine monophosphate (CMP).
This groundbreaking work not only established the central role of CMP in phospholipid metabolism but also highlighted the broader principle of nucleotide activation in biosynthetic pathways.
Modern Methods of 5'-Cytidine Monophosphate Synthesis
While the historical chemical synthesis methods were pivotal for the initial characterization of CMP, modern production relies heavily on more efficient and environmentally friendly enzymatic methods.
Enzymatic Synthesis of 5'-Cytidine Monophosphate
A common and highly efficient method for the industrial production of CMP is through the enzymatic phosphorylation of cytidine.
This process typically utilizes a cytidine kinase enzyme to catalyze the transfer of a phosphate group from a donor molecule, such as ATP, to cytidine, yielding CMP and ADP. This method offers high specificity and yield under mild reaction conditions.
Conclusion
The discovery and history of 5'-Cytidine Monophosphate are a testament to the advancements in organic chemistry and biochemistry throughout the 20th century. From its initial synthesis in the laboratory of Alexander Todd to the elucidation of its indispensable role in phospholipid metabolism by Eugene Kennedy, the study of CMP has provided profound insights into the fundamental processes of life. Today, as our understanding of nucleotide metabolism continues to expand, CMP remains a molecule of significant interest to researchers in fields ranging from molecular biology and genetics to drug development, where the pathways it governs are explored as potential therapeutic targets.
References
- 1. Cytidine 5'-monophosphate(2-) | C9H12N3O8P-2 | CID 7058165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: cytidine 5'-monophosphate [dnamod.hoffmanlab.org]
- 3. caymanchem.com [caymanchem.com]
- 4. The function of cytidine coenzymes in the biosynthesis of phospholipides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to Cytidine 5'-Monophosphate (5'-CMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine 5'-monophosphate (5'-CMP), also known as 5'-cytidylic acid, is a pivotal nucleotide that serves as a fundamental monomeric unit in the synthesis of ribonucleic acid (RNA).[1] Structurally, it is an ester of phosphoric acid and the nucleoside cytidine. 5'-CMP is composed of three distinct chemical moieties: a pyrimidine nucleobase (cytosine), a pentose sugar (ribose), and a single phosphate group covalently attached to the 5'-hydroxyl group of the ribose.[1] Beyond its role as a nucleic acid precursor, 5'-CMP is a key intermediate in various metabolic pathways, including the synthesis of other pyrimidine nucleotides essential for DNA replication and cellular bioenergetics. This guide provides a comprehensive overview of its structure, chemical properties, biological significance, and the analytical methods used for its characterization.
Structure and Chemical Identity
5'-CMP is a pyrimidine ribonucleoside 5'-monophosphate.[2][3] The core structure consists of a cytosine base linked via a β-N1-glycosidic bond to the 1' carbon of a ribose sugar. The phosphate group is esterified at the 5' carbon of this ribose moiety.
IUPAC Name: [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[1][3]
Synonyms: 5'-Cytidylic acid, Cytidylate, CMP[1][3][4]
Physicochemical Properties
The chemical properties of 5'-CMP are crucial for its biological function and for the development of analytical and therapeutic applications. Quantitative data are summarized in the table below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₃O₈P | [5] |
| Molecular Weight | 323.20 g/mol | [5] |
| Melting Point | ~222 °C (decomposes) | [6] |
| pKa Values | 1.15 (Strongest Acidic), 4.19 (Strongest Basic) | [4] |
| 0.8, 4.5, 6.3 | [1] | |
| Water Solubility | 16.3 mg/mL | [4] |
| 100 mg/mL | [7] | |
| UV Absorbance (λmax) | ~275-280 nm (in neutral solution) | |
| Appearance | White crystalline powder | [7] |
Solubility and Stability
5'-CMP is readily soluble in water.[5] Its disodium salt form shows high water solubility, up to 100 mg/mL.[7] It is also soluble in 1 M ammonium hydroxide (NH4OH) at 50 mg/mL. For long-term storage, it is recommended to keep the compound at 2-8°C under desiccating conditions.[5][7] Stock solutions, particularly if prepared in water for biological experiments, should be sterilized by filtration and can be stored at -80°C for up to six months.[8]
Spectroscopic Properties
The cytosine ring, a conjugated π-electron system, gives 5'-CMP its characteristic ultraviolet (UV) absorbance. The maximum absorbance (λmax) occurs in the range of 275-280 nm, a property extensively used for its quantification in solution. The exact peak position and molar absorptivity can be influenced by pH due to the protonation state of the cytosine ring.
Biological Role and Metabolic Pathways
5'-CMP is a central molecule in pyrimidine metabolism. Its primary source in many organisms is through the degradation of RNA by ribonucleases.[1] It also serves as a substrate for various enzymes to produce other essential nucleotides.
Pyrimidine Nucleotide Metabolism
The primary metabolic fate of 5'-CMP is its phosphorylation to cytidine diphosphate (CDP) and subsequently to cytidine triphosphate (CTP). This process is critical for RNA synthesis. Uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase is the enzyme responsible for the first phosphorylation step, utilizing ATP as the phosphate donor.[4][5] CTP is a direct precursor for RNA synthesis and can also be converted to deoxycytidine triphosphate (dCTP), a necessary building block for DNA synthesis.
The diagram below illustrates the central role of 5'-CMP in the pyrimidine metabolic pathway.
Experimental Protocols and Analysis
The quantification and analysis of 5'-CMP in biological matrices or pharmaceutical formulations are commonly performed using high-performance liquid chromatography (HPLC).
General Protocol: HPLC Quantification of 5'-CMP
This protocol outlines a general method for the analysis of 5'-CMP using reversed-phase HPLC, a technique widely cited for nucleotide analysis.[9][10][11]
1. Objective: To quantify the concentration of 5'-CMP in an aqueous sample.
2. Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted)
-
Mobile Phase B: Acetonitrile or Methanol
-
5'-CMP standard
-
Sample for analysis
-
0.22 µm syringe filters
3. Standard Preparation:
-
Prepare a stock solution of 5'-CMP (e.g., 1 mg/mL) in deionized water.
-
Perform serial dilutions to create a series of calibration standards (e.g., ranging from 0.005 to 0.5 mg/mL).[9]
4. Sample Preparation:
-
For biological samples (e.g., cell culture media), perform protein precipitation by adding 2 volumes of cold acetonitrile.[12]
-
Centrifuge to pellet the precipitate.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.[12]
5. Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Isocratic or gradient elution. A simple isocratic method may use a mixture of an aqueous buffer and an organic solvent.[10] For complex mixtures, a gradient elution is often preferred.[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the 5'-CMP standards against their known concentrations.
-
Determine the concentration of 5'-CMP in the sample by interpolating its peak area from the calibration curve.
The workflow for this analytical process is visualized below.
Conclusion
Cytidine 5'-monophosphate is a cornerstone of molecular biology and cellular metabolism. Its well-defined structure and chemical properties make it a subject of continuous interest in biochemical research, diagnostics, and as a target in drug development. A thorough understanding of its characteristics, metabolic roles, and analytical methodologies is essential for professionals in the life sciences. The data and protocols presented in this guide serve as a foundational resource for further investigation and application of this vital nucleotide.
References
- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. DNAmod: cytidine 5'-monophosphate [dnamod.hoffmanlab.org]
- 3. 5'-Cytidylic acid | C9H14N3O8P | CID 6131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]
- 6. Cytidine 5’-monophosphate | 63-37-6 [amp.chemicalbook.com]
- 7. ≥99%, synthetic, crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. A liquid chromatographic method for routine analysis of 5'-mononucleotides in pediatric formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 5'-Cytidine Monophosphate (CMP)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidine Monophosphate (CMP) is a fundamental pyrimidine nucleotide, serving as a critical monomeric unit in the synthesis of RNA.[1] It also plays a vital role in various metabolic pathways, including the synthesis of phospholipids and glycosylation of proteins.[2] The cellular pool of cytidine nucleotides is the smallest among the ribonucleotides, making its synthesis a tightly regulated and rate-limiting process for cellular growth and proliferation.[3] Understanding the biosynthesis of CMP is therefore crucial for research in molecular biology, oncology, and immunology, and presents significant opportunities for therapeutic intervention.
This technical guide provides a comprehensive overview of the two primary pathways for CMP biosynthesis: the de novo pathway and the salvage pathway. It details the enzymatic reactions, regulatory mechanisms, and presents quantitative kinetic data. Furthermore, it includes a detailed experimental protocol for assessing the activity of a key enzyme in this process, CTP synthase, to aid researchers in their laboratory investigations.
De Novo Biosynthesis Pathway
The de novo synthesis of pyrimidines does not directly produce CMP. Instead, it culminates in the formation of Uridine Triphosphate (UTP), which is then converted to Cytidine Triphosphate (CTP).[4] CMP is subsequently generated from CTP, primarily through the degradation of RNA by ribonucleases.[1] The critical, rate-limiting step in the synthesis of cytosine nucleotides is the amination of UTP to CTP, a reaction catalyzed by the enzyme CTP synthase (EC 6.3.4.2).[3][5]
The CTP Synthase Reaction
CTP synthase is a glutamine amidotransferase that catalyzes the ATP-dependent transfer of the amide nitrogen from glutamine to the C-4 position of UTP to form CTP.[2][6] The overall reaction is as follows:
ATP + UTP + Glutamine → ADP + Pi + CTP + Glutamate [5]
The reaction mechanism involves two main steps occurring in two distinct domains of the enzyme:
-
Glutamine Hydrolysis: In the glutaminase (GAT) domain, glutamine is hydrolyzed to produce ammonia (NH₃).[5] This step is allosterically activated by Guanosine Triphosphate (GTP).[2][7]
-
Ammonia Transfer and Amination: The liberated ammonia is channeled through the enzyme's interior to the synthetase domain.[5] Here, UTP is first phosphorylated by ATP to form a reactive 4-phosphoryl UTP intermediate.[5][8] Ammonia then attacks this intermediate, displacing the phosphate group to form CTP.[5]
Regulation of CTP Synthase
The activity of CTP synthase is meticulously regulated through multiple mechanisms to balance the cellular pools of pyrimidine and purine nucleotides.
-
Allosteric Regulation: GTP acts as an allosteric activator, significantly enhancing the glutaminase activity.[5][7] Conversely, the final product, CTP, serves as a feedback inhibitor, binding to a site distinct from the UTP substrate site.[5][9]
-
Substrate Availability: The enzyme's activity is highly sensitive to the physiological concentrations of its substrates, UTP and ATP, and its product, CTP.[3]
-
Oligomerization: CTP synthase transitions between inactive dimeric and active tetrameric forms.[3][10] The presence of substrates ATP and UTP promotes the formation of the active tetramer, a process essential for its enzymatic activity.[6][7]
-
Phosphorylation: In eukaryotes, CTP synthase activity is modulated by phosphorylation. For instance, phosphorylation of specific serine residues can inhibit enzyme activity.[3][5]
-
Filamentation: CTP synthase can polymerize into large filamentous structures known as cytoophidia.[10][11] This filament formation is a conserved regulatory mechanism, and studies suggest that polymerization can inhibit the enzyme's activity.[11][12]
Salvage Pathway
The salvage pathway provides an energy-efficient alternative to de novo synthesis by recycling pre-existing nucleosides and bases from the degradation of DNA and RNA.[13][14] In this pathway, CMP is synthesized directly by the phosphorylation of the nucleoside cytidine.
The Uridine-Cytidine Kinase (UCK) Reaction
The key enzyme in the cytidine salvage pathway is Uridine-Cytidine Kinase (UCK), which exists in two primary isoforms, UCK1 and UCK2.[15] UCK catalyzes the transfer of a γ-phosphate group from ATP to the 5'-hydroxyl group of cytidine (or uridine) to produce CMP (or UMP).[16][17] This is typically the rate-limiting step in the pyrimidine salvage pathway.[18]
The reaction is as follows:
Cytidine + ATP → CMP + ADP [16]
UCK2 is the more abundantly expressed isoform in many cell types and is localized to the cytosol, while UCK1 is found in the nucleus.[15] These kinases can also phosphorylate various nucleoside analogue prodrugs, making them important targets in cancer chemotherapy.[15][18]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the key enzymes in CMP biosynthesis are critical for understanding their function and for the development of enzyme inhibitors. The following table summarizes reported kinetic values for human CTP synthase.
| Enzyme | Substrate | Km (μmol/L) | Vmax (pmol/min) | Cell Type | Reference |
| CTP Synthase | UTP | 280 ± 310 | 83 ± 20 | Resting Human Lymphocytes | [19] |
| CTP Synthase | UTP | 230 ± 280 | 379 ± 90 | Activated Human Lymphocytes | [19] |
Note: Kinetic parameters can vary significantly depending on the enzyme isoform, organism, and specific assay conditions, including pH, temperature, and the concentrations of allosteric effectors like GTP.
Experimental Protocols
Accurate measurement of enzyme activity is fundamental for studying metabolic pathways and for screening potential drug candidates. Below is a detailed protocol for a highly sensitive and specific assay for CTP synthase activity.
CTP Synthase Activity Assay by LC-MS/MS
This method quantifies CTP synthase activity by directly measuring the amount of CTP produced in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] A stable isotope-labeled CTP analog is used as an internal standard for precise quantification.
Materials:
-
Cell pellets (e.g., peripheral blood mononuclear cells)
-
Lysis Buffer (e.g., Tris-HCl with protease/phosphatase inhibitors)
-
Reaction Buffer containing: ATP, UTP, glutamine, GTP, MgCl₂, and a stable isotope analog of CTP (e.g., ¹³C₉,¹⁵N₃-CTP) as an internal standard.
-
Quenching Solution (e.g., cold acetonitrile or perchloric acid)
-
LC-MS/MS system equipped with a suitable column for nucleotide separation (e.g., a reversed-phase column with an ion-pairing agent).
Methodology:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Enzymatic Reaction: Pre-warm the Reaction Buffer to 37°C. Initiate the reaction by adding a specific amount of cell lysate protein (e.g., 50 µg) to the Reaction Buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold Quenching Solution. This precipitates the proteins and halts all enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) at 4°C to remove precipitated protein. Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Separate the nucleotides using a gradient elution. Monitor the parent-to-daughter ion transitions for both CTP and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of the CTP produced by comparing the peak area ratio of CTP to the internal standard against a standard curve. Express the CTP synthase activity as the amount of CTP produced per unit time per amount of protein (e.g., pmol/min/mg protein).
Conclusion and Therapeutic Relevance
The biosynthesis of 5'-Cytidine Monophosphate, primarily governed by the activities of CTP synthase in the de novo pathway and Uridine-Cytidine Kinase in the salvage pathway, is a fundamental process for life. The intricate regulation of these pathways ensures a balanced supply of nucleotides required for nucleic acid synthesis and other essential cellular functions. Given that elevated CTP synthase activity is a hallmark of some cancers, this enzyme is an attractive target for chemotherapeutic drug development.[11] A thorough understanding of these pathways, supported by robust quantitative data and reliable experimental protocols, is indispensable for researchers and drug development professionals aiming to modulate cellular metabolism for therapeutic benefit.
References
- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Cytidine monophosphate (HMDB0000095) [hmdb.ca]
- 5. CTP synthetase - Wikipedia [en.wikipedia.org]
- 6. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of CTP Synthase Filament Formation During DNA Endoreplication in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymerizing Enzymes [faculty.washington.edu]
- 12. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uridine kinase - Wikipedia [en.wikipedia.org]
- 18. UCK2 - Wikipedia [en.wikipedia.org]
- 19. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Differences Between 5'-CMP and 3'-CMP
For Researchers, Scientists, and Drug Development Professionals
Cytidine monophosphate (CMP) is a fundamental nucleotide essential for various biological processes. As a ribonucleoside monophosphate, it is a constituent monomer of RNA.[1][2] The core structure of CMP comprises three distinct molecular components: the nucleobase cytosine, the pentose sugar ribose, and a single phosphate group. The key structural distinction between its isomers, 5'-CMP and 3'-CMP, lies in the specific carbon atom of the ribose sugar to which the phosphate group is esterified. This seemingly minor positional difference results in profoundly different biochemical roles and metabolic origins.
This guide provides a detailed examination of the structural disparities between 5'-cytidine monophosphate (5'-CMP) and 3'-cytidine monophosphate (3'-CMP), offering insights into their chemical properties, biological significance, and the experimental methodologies used for their characterization.
Core Structural Analysis: The Positional Isomerism
The fundamental difference between 5'-CMP and 3'-CMP is the location of the phosphodiester bond on the ribose sugar moiety. In 5'-CMP, the phosphate group is attached to the 5'-carbon of the ribose. In 3'-CMP, the phosphate is linked to the 3'-carbon.[3][4] This positional isomerism is the sole determinant of their distinct chemical identities and biological functions.
Quantitative and Chemical Data Summary
While both isomers share the same elemental composition, their structural arrangement leads to distinct chemical properties and identifiers. The following table summarizes key quantitative data for easy comparison.
| Property | 5'-Cytidine Monophosphate (5'-CMP) | 3'-Cytidine Monophosphate (3'-CMP) |
| Chemical Formula | C₉H₁₄N₃O₈P[1][5] | C₉H₁₄N₃O₈P[3] |
| Molar Mass | 323.20 g/mol [1][5] | 323.20 g/mol [3] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[1] | ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-oxotetrahydrofuran-3-yl) dihydrogen phosphate |
| CAS Number | 63-37-6[1][5] | 84254-87-5 |
| PubChem CID | 6131[1] | 135398675 |
| Synonyms | 5'-Cytidylic acid, Cytidylate[1][6] | 3'-Cytidylic acid, Cytidine 3'-phosphate[3] |
Biological Roles and Metabolic Pathways
The structural difference directly dictates the biological roles of these molecules. 5'-CMP is a biosynthetic precursor and a monomer for nucleic acid synthesis, while 3'-CMP is primarily a product of RNA degradation.
-
5'-CMP: Serves as the activated monomeric unit for RNA synthesis.[1][2][7] It is phosphorylated to cytidine diphosphate (CDP) and subsequently to cytidine triphosphate (CTP) by kinases.[1][5] CTP is then incorporated into a growing RNA chain by RNA polymerase, forming a 3',5'-phosphodiester bond and releasing pyrophosphate. 5'-CMP is also involved in the synthesis of phospholipids and glycolipids.[8]
-
3'-CMP: Arises from the enzymatic or chemical hydrolysis of the 3',5'-phosphodiester bonds within an RNA molecule. Enzymes like Ribonuclease A cleave the bond on the 3' side of a pyrimidine nucleotide, yielding a pyrimidine 3'-monophosphate as a product. Therefore, its presence is often indicative of RNA catabolism.
A third related molecule, Cytidine 3',5'-cyclic monophosphate (cyclic CMP) , is a cyclic nucleotide where the single phosphate group forms a diester bond with both the 3' and 5' hydroxyl groups of the ribose. It is synthesized from CTP by cytidylate cyclase and acts as a secondary messenger in cellular signaling, distinct from the linear monophosphates.[9][10]
References
- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNAmod: 3'-CMP [dnamod.hoffmanlab.org]
- 4. DNAmod: cytidine 5'-monophosphate [dnamod.hoffmanlab.org]
- 5. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]
- 6. Cytidine 5’-monophosphate | 63-37-6 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Cytidine 5’-monophosphate: Uses, biological activities and benefits_Chemicalbook [chemicalbook.com]
- 9. Cytidine 3',5'-monophosphate (cyclic CMP) formation in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction, purification and identification of cytidine 3',5'-cyclic monophosphate from rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Abundance of 5'-Cytidine Monophosphate (5'-CMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidine monophosphate (5'-CMP), a pyrimidine nucleotide, is a fundamental building block for the synthesis of ribonucleic acid (RNA) and a key intermediate in various cellular metabolic pathways.[1][2] Its roles extend to the biosynthesis of phospholipids essential for cell membrane formation and as a precursor for cytidine triphosphate (CTP), which is vital for numerous enzymatic reactions.[3][4] Given its physiological significance, understanding the natural distribution and abundance of 5'-CMP is crucial for researchers in nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural sources of 5'-CMP, its quantitative abundance, detailed analytical methodologies for its detection, and its involvement in key signaling pathways.
Natural Sources and Abundance of 5'-CMP
5'-CMP is ubiquitously present in living organisms as a component of RNA and as a free nucleotide in the cellular pool. Dietary sources rich in nucleic acids, such as organ meats, yeast, and certain seafood, are considered good sources of nucleotides, including 5'-CMP.
Abundance in Human Milk and Infant Formula
Human milk is a significant natural source of nucleotides, which are considered conditionally essential nutrients for infants, playing a role in immune system development and gut health.[5] 5'-CMP is consistently reported as one of the most abundant nucleotides in human milk.[5]
A study on the nucleotide profile of mature breast milk from six different regions in China found that 5'-CMP was the predominant nucleotide. The median concentration of total potentially available cytidine monophosphate (CMP) was 22.84 mg/L, with a wide range from 11.61 mg/L to 111.09 mg/L.[6]
Due to its importance in infant development, 5'-CMP is frequently added to infant formulas to mimic the composition of human milk.[7] The concentrations in these formulas can vary but are formulated to provide a level of nucleotides comparable to that found in breast milk.
Abundance in Other Food Sources
Quantitative data for 5'-CMP in a wide range of food matrices is less readily available in the scientific literature compared to human milk. However, foods with high cellular density and rapid turnover are expected to be richer in nucleotides.
| Food Source Category | Specific Food Item | Reported 5'-CMP Concentration | Notes |
| Human Milk | Mature Breast Milk | Median: 22.84 mg/L (Range: 11.61 - 111.09 mg/L) | Predominant nucleotide, accounting for 52.9% of total potentially available nucleosides.[6] |
| Infant Formula | Various commercial formulas | Variable, supplemented to mimic human milk. | A method for routine determination of 5'-mononucleotides in infant formula has been established.[8] |
| Meat & Fish | Not specified | Data on specific 5'-CMP concentrations are limited. | Meats and fish are generally considered good sources of nucleotides due to their cellular nature.[9] |
| Dairy Products | Cow's Milk | Low concentrations of free nucleotides. | Most nucleotides are present as part of RNA. |
Table 1: Quantitative Abundance of 5'-CMP in Various Natural Sources.
Signaling and Metabolic Pathways Involving 5'-CMP
5'-CMP plays a central role in several key metabolic pathways, including the synthesis of pyrimidine nucleotides and phospholipids.
De Novo and Salvage Pathways for Pyrimidine Synthesis
Cells can synthesize pyrimidine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[10] The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, which is a more energy-efficient process.[11] 5'-CMP can be synthesized from cytidine through the salvage pathway.
CDP-Choline Pathway for Phospholipid Synthesis
5'-CMP is a precursor for the synthesis of cytidine diphosphate (CDP)-choline, a key intermediate in the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes.[4] This pathway, also known as the Kennedy pathway, is crucial for membrane biogenesis and repair.[12]
Experimental Protocols for 5'-CMP Quantification
The accurate quantification of 5'-CMP in complex biological and food matrices requires robust analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
General Experimental Workflow
The general workflow for the analysis of 5'-CMP involves sample preparation, chromatographic separation, detection, and data analysis.
Detailed Methodology: HPLC-UV for Infant Formula
This protocol is adapted from a validated method for the determination of 5'-mononucleotides in infant formula.[8]
1. Sample Preparation: a. Accurately weigh a representative portion of the infant formula powder. b. Dissolve the sample in a high-salt solution to disrupt protein and fat interactions. c. Perform deproteinization, for example, by adding an acid like perchloric acid, followed by centrifugation to pellet the precipitated proteins. d. Neutralize the supernatant. e. For cleanup and concentration, pass the supernatant through a strong anion-exchange (SAX) solid-phase extraction (SPE) cartridge. f. Elute the nucleotides from the SPE cartridge with an appropriate buffer. g. Add an internal standard (e.g., thymidine 5'-monophosphate) to the eluted sample.
2. HPLC-UV Analysis: a. Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm).[7] b. Mobile Phase: A gradient elution is typically used. For example:
- Mobile Phase A: Aqueous buffer (e.g., phosphate buffer) with an ion-pairing agent.
- Mobile Phase B: Acetonitrile or methanol. c. Flow Rate: Typically 1.0 mL/min. d. Injection Volume: 10-50 µL. e. Detection: UV detector set at 260 nm or 280 nm.[5]
3. Quantification: a. Generate a calibration curve using standards of 5'-CMP of known concentrations. b. Calculate the concentration of 5'-CMP in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
Detailed Methodology: LC-MS/MS for Biological Tissues
This protocol provides a general framework for the sensitive and specific quantification of 5'-CMP in biological tissues using LC-MS/MS.[13][14]
1. Sample Preparation: a. Flash-freeze the tissue sample in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue in a cold extraction solution (e.g., a mixture of methanol, acetonitrile, and water). c. Centrifuge the homogenate at a high speed and low temperature to pellet cellular debris and proteins. d. Collect the supernatant containing the metabolites. e. The supernatant can be directly injected or further concentrated by evaporation and reconstitution in a suitable solvent.
2. LC-MS/MS Analysis: a. Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a porous graphitic carbon (PGC) column.[13] b. Mobile Phase: A gradient elution using a combination of aqueous and organic solvents with modifiers like ammonium acetate or formic acid to improve ionization. c. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. d. Detection: Monitor the specific precursor-to-product ion transition for 5'-CMP in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
3. Quantification: a. Prepare a calibration curve using a series of 5'-CMP standards. b. Spike a stable isotope-labeled internal standard of 5'-CMP into the samples and standards to correct for matrix effects and variations in instrument response. c. Quantify the concentration of 5'-CMP in the samples based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.
Conclusion
5'-Cytidine monophosphate is a vital nucleotide with a significant presence in key natural sources, most notably human milk. Its role in fundamental metabolic pathways underscores its importance in cellular function and development. The analytical methodologies detailed in this guide, particularly HPLC-UV and LC-MS/MS, provide robust frameworks for the accurate quantification of 5'-CMP in various matrices. A deeper understanding of the abundance and metabolic roles of 5'-CMP will continue to inform advancements in nutrition, clinical diagnostics, and the development of novel therapeutic agents. Further research is warranted to establish a more comprehensive database of 5'-CMP concentrations across a wider array of food sources.
References
- 1. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 3. Schematic Overview of Pyrimidine de Novo Synthesis, Salvage, and Degradation.Nucleotides synthesized de novo enter the nucleotide pool and become further converted to nucleic acids and other metabolic intermediates [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification of beef and pork materials in meat products by duplex droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatographic method for routine analysis of 5'-mononucleotides in pediatric formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Nucleotide 5'-Monophosphates in Infant Formulas by HPLC-UV: Collaborative Study, Final Action 2011.20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. Quantitative Analysis of Pork and Chicken Products by Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iscrm.uw.edu [iscrm.uw.edu]
- 14. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of 5'-CMP: A Technical Guide for Researchers
An In-depth Examination of the Core Biochemical Transformation, Its Quantitative Parameters, Experimental Analysis, and Signaling Implications in Cellular Processes and Drug Development.
Introduction
Cytidine 5'-monophosphate (5'-CMP) is a pivotal ribonucleotide that serves as a fundamental building block for RNA synthesis and is a precursor for various essential biomolecules.[1][2] The enzymatic conversion of 5'-CMP is a critical step in nucleotide metabolism, ensuring the balanced supply of precursors for nucleic acid synthesis and participating in key cellular signaling pathways. This technical guide provides a comprehensive overview of the enzymatic conversion of 5'-CMP, focusing on the enzymes involved, their kinetic properties, detailed experimental protocols for their study, and their role in signaling cascades relevant to drug development professionals and researchers in the life sciences.
Core Enzymatic Conversion: The Role of UMP/CMP Kinase
The primary enzymatic conversion of 5'-CMP is its phosphorylation to cytidine 5'-diphosphate (CDP), a reaction catalyzed by the enzyme UMP/CMP kinase (also known as cytidylate kinase, EC 2.7.4.14).[1][3] This enzyme facilitates the transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP), to 5'-CMP.[1]
The chemical reaction is as follows:
5'-CMP + ATP ⇌ CDP + ADP
UMP/CMP kinase plays a crucial role in the de novo and salvage pathways of pyrimidine nucleotide biosynthesis, which are essential for DNA and RNA synthesis.[4][5] Notably, human UMP/CMP kinase exhibits broad substrate specificity, phosphorylating uridine monophosphate (UMP), deoxyuridine monophosphate (dUMP), and deoxycytidine monophosphate (dCMP) in addition to CMP.[6][7] However, UMP and CMP are generally considered its preferred substrates.[7]
A second human UMP/CMP kinase, designated as UMP-CMP kinase 2 (UMP-CMPK2), has been identified and localized to the mitochondria.[6] This isoform also phosphorylates CMP and other pyrimidine monophosphates and is suggested to be involved in mitochondrial DNA (mtDNA) synthesis.[6]
Quantitative Analysis of Enzymatic Conversion
The efficiency and substrate preference of UMP/CMP kinases have been characterized through detailed kinetic studies. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters for understanding the enzyme's affinity for its substrates and its catalytic turnover rate.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| E. coli CMP Kinase | CMP | 7.6 | 13 | 1.7 x 106 | [8] |
| dCMP | 24 | 13 | 5.4 x 105 | [8] | |
| Human UMP/CMP Kinase | UMP | - | - | - | [7] |
| CMP | - | - | - | [7] | |
| dCMP | - | - | - | [7] | |
| Human UMP-CMPK2 | dUMP | - | - | Highest efficacy | [6] |
| dCMP | - | - | High efficacy | [6] | |
| CMP | - | - | Poorest substrate | [6] | |
| UMP | - | - | Poorest substrate | [6] |
Note: Specific kinetic values for human UMP/CMP Kinase were not explicitly found in the provided search results, but relative substrate preferences are indicated.
Experimental Protocols
Measurement of UMP/CMP Kinase Activity
The activity of UMP/CMP kinase is typically determined by measuring the rate of CDP formation from CMP and ATP. A common method involves a coupled enzyme assay.
Principle: The ADP produced in the kinase reaction is used to convert phosphoenolpyruvate (PEP) to pyruvate by pyruvate kinase (PK). The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Substrate Solution: 50 mM Tris-HCl (pH 7.5) containing 2 mM ATP, 10 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, and a saturating concentration of lactate dehydrogenase (LDH) and pyruvate kinase (PK).
-
Enzyme: Purified or recombinant UMP/CMP kinase.
-
Substrate (to be tested): 5'-CMP solution.
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and the substrate solution in a cuvette.
-
Add the UMP/CMP kinase enzyme to the reaction mixture and incubate for 2-3 minutes at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding the 5'-CMP substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of NADH oxidation, which can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
Alternative Non-Radioactive Assay:
Fluorescent-based kinase assays offer a safer and often more sensitive alternative to radioactive methods.[9] These assays can utilize fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated product.[9] Commercially available kits, such as the HTRF™ KinEASE™ assay, provide a platform for measuring kinase activity based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10]
Signaling Pathways and Biological Significance
The enzymatic conversion of 5'-CMP is not only a housekeeping function for nucleotide synthesis but is also implicated in specific signaling pathways that regulate cellular processes.
Myogenic Differentiation and Mitochondrial Biogenesis
Recent studies have highlighted a role for 5'-CMP and 5'-UMP in promoting muscle cell differentiation (myogenesis) and the formation of new mitochondria.[11][12] In mouse myoblast C2C12 cells, 5'-CMP has been shown to increase the mRNA levels of myogenin, a key transcription factor in the late stages of myogenesis, and PGC-1α, a master regulator of mitochondrial biogenesis.[11][12] This suggests that fluctuations in the intracellular pool of 5'-CMP or its metabolites could act as signals to trigger these developmental processes.
This signaling role positions the enzymatic conversion of 5'-CMP as a potential target for therapeutic interventions aimed at muscle growth and repair.
Experimental Workflow for Studying 5'-CMP Conversion
A typical workflow for investigating the enzymatic conversion of 5'-CMP, from enzyme preparation to activity measurement and inhibitor screening, is outlined below.
Implications for Drug Development
The central role of UMP/CMP kinase in nucleotide metabolism makes it an attractive target for the development of antimicrobial and anticancer agents.[13][14] Many nucleoside analogs require phosphorylation to their active triphosphate forms to exert their therapeutic effects, and UMP/CMP kinase can be a key enzyme in this activation cascade.[7][15] For instance, the antiviral analog l-3TCMP is an efficient substrate for human UMP/CMP kinase.[15]
Conversely, designing inhibitors of UMP/CMP kinase can disrupt DNA and RNA synthesis in rapidly proliferating cancer cells or pathogens.[16][17] The structural and kinetic data available for UMP/CMP kinases provide a solid foundation for structure-based drug design and the development of selective inhibitors.[18][]
Conclusion
The enzymatic conversion of 5'-CMP, primarily mediated by UMP/CMP kinase, is a fundamental biochemical process with far-reaching implications in cellular metabolism, signaling, and medicine. A thorough understanding of the enzymes involved, their quantitative kinetic properties, and the pathways they influence is essential for researchers in basic science and drug development. The methodologies and data presented in this guide offer a framework for the continued exploration of this vital enzymatic transformation and its potential as a therapeutic target.
References
- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]
- 3. Cytidylate kinase - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human UMP-CMP kinase 2, a novel nucleoside monophosphate kinase localized in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase inhibitors: insights into drug design from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. New opportunities for kinase drug repurposing and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substrate-induced conformational changes in human UMP/CMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Cytidine Monophosphate in Early Life Research: A Technical Guide
Introduction
5'-Cytidine Monophosphate (CMP) is a pyrimidine nucleotide that serves as a fundamental monomer in RNA.[1][2] Beyond this essential role, CMP and other nucleotides are considered conditionally essential nutrients in early life, particularly during periods of rapid growth and physiological stress. Human milk is a natural source of nucleotides, with CMP being one of the most abundant.[3] Consequently, infant formulas are often supplemented with CMP and other nucleotides to more closely mimic the composition and functional benefits of breast milk.[4] This technical guide provides an in-depth overview of the role of 5'-CMP in early life, focusing on its quantitative presence in breast milk and infant formula, its impact on infant health, the experimental methods for its study, and the signaling pathways through which it may exert its effects.
Data Presentation: 5'-CMP and Other Nucleotides in Breast Milk and Infant Formula
The concentration of 5'-CMP and other nucleotides can vary depending on the source and, in the case of breast milk, the stage of lactation and geographical location.[3][5] The following tables summarize quantitative data from various studies.
| Nucleotide | Median Concentration in Chinese Mature Breast Milk (mg/L) [5] |
| 5'-Cytidine Monophosphate (CMP) | 22.84 |
| 5'-Uridine Monophosphate (UMP) | 9.37 |
| 5'-Guanosine Monophosphate (GMP) | 4.86 |
| 5'-Adenosine Monophosphate (AMP) | 4.80 |
| Total Potentially Available Nucleosides (TPAN) | 43.26 |
| Nucleotide | Concentration in Supplemented Infant Formula (mg/L) [6] | Concentration Range in Infant Formula Composition (mg/L) [7] |
| 5'-Cytidine Monophosphate (CMP) | 15 | 3.2 - 15.4 |
| 5'-Uridine Monophosphate (UMP) | 5 | 1.8 - 11.0 |
| 5'-Guanosine Monophosphate (GMP) | 2 | 1.8 - 8.0 |
| 5'-Adenosine Monophosphate (AMP) | 6 | 2.5 - 13.2 |
| 5'-Inosine Monophosphate (IMP) | 3 | 0.1 - 2.2 |
Physiological Roles of 5'-CMP in Early Life
Dietary nucleotides, including CMP, are believed to play a significant role in several aspects of infant development and health.
Immune System Development
Nucleotide supplementation in infant formula has been shown to enhance the immune response to vaccinations.[8][9] Studies have demonstrated that infants fed nucleotide-supplemented formula have better antibody responses to Haemophilus influenzae type b (Hib) and diphtheria toxoid vaccines.[9] The proposed mechanism involves the modulation of immune cell function, as nucleotides can affect receptors on the surface of these cells and regulate the production of cytokines, which are key signaling molecules in the immune system.[1]
Gut Health and Microbiota
Dietary nucleotides may positively influence the composition of the infant gut microbiota.[10] Research suggests that nucleotide supplementation can promote the growth of beneficial bacteria such as Bifidobacterium.[10] A healthy gut microbiome is crucial for proper digestion, nutrient absorption, and the development of the gut-associated lymphoid tissue (GALT), a key component of the immune system. A meta-analysis has shown that nucleotide-supplemented formulas are associated with fewer episodes of diarrhea in infants.[9] The mechanism is thought to involve nucleotides acting as prebiotics, selectively stimulating the growth of beneficial gut bacteria.[10]
Cognitive Development
While direct evidence for the effect of 5'-CMP on human infant cognitive development is still emerging, research on a related compound, cytidine-5'-diphosphocholine (CDP-choline), provides intriguing insights. Studies in rats have shown that early life supplementation with CDP-choline, which is metabolized from CMP, can lead to a stable increase in the dendritic complexity of neurons in the somatosensory cortex.[11] This suggests a potential role for cytidine-containing compounds in neuronal development and plasticity. Furthermore, CDP-choline has been shown to increase the levels of important neurotransmitters like dopamine and norepinephrine in the central nervous system.[12] Clinical trials in infants have also demonstrated that nucleotide supplementation can lead to increased head growth, which is a critical period for brain development, raising the hypothesis of long-term cognitive benefits.[5][6][9][13][14]
Experimental Protocols
The accurate quantification of 5'-CMP and other nucleotides in complex matrices like breast milk and infant formula is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common analytical technique employed.
Quantification of 5'-CMP in Infant Formula by HPLC-UV
This protocol is based on a modified HPLC method for the determination of five nucleotides in infant formula milk powder.[8]
1. Sample Preparation:
- Weigh 1.0 g of infant formula powder into a 50 mL centrifuge tube.
- Add 20 mL of deionized water and vortex to dissolve.
- Add 1 mL of 10% (v/v) acetic acid to precipitate proteins, and vortex thoroughly.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter.
- Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., HLB) to remove interfering substances. Condition the cartridge with methanol and water, load the sample, wash with water, and elute the nucleotides with a methanol-water mixture.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
2. HPLC Conditions:
- Column: Waters XBridge Amide column (150 mm × 4.6 mm, 3.5 µm) or equivalent.[8]
- Mobile Phase A: 10 mmol/L sodium dihydrogen phosphate aqueous solution.[8]
- Mobile Phase B: Acetonitrile.[8]
- Gradient Elution: A gradient program is used to separate the nucleotides, starting with a high aqueous phase and gradually increasing the organic phase.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.[8]
- Quantification: Based on a calibration curve generated from standard solutions of 5'-CMP.
Quantification of Total Potentially Available Nucleosides in Breast Milk by HPLC
This protocol is adapted from a method for determining total nucleotide content in breast milk.[5]
1. Sample Preparation (Enzymatic Hydrolysis):
- To 1 mL of breast milk, add a mixture of enzymes (e.g., nuclease P1 and alkaline phosphatase) to hydrolyze nucleic acids and nucleotide phosphates to their respective nucleosides.
- Incubate the mixture under optimal temperature and pH conditions for the enzymes.
- Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.
- Centrifuge to remove the precipitated protein.
- Neutralize the supernatant with a base (e.g., potassium hydroxide).
- Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Conditions:
- Column: ZORBAX Eclipse XDB-C18 (4.6 mm × 150 mm, 3.5 µm) or similar reversed-phase column.[5]
- Mobile Phase A: 21.75 mmol/L ammonium acetate solution with 2 mmol/L sodium hexanesulfonate.[5]
- Mobile Phase B: Acetonitrile.[5]
- Gradient Elution: A suitable gradient to separate the resulting nucleosides (cytidine, uridine, guanosine, adenosine).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 260 nm.[5]
- Quantification: The concentration of each nucleoside is determined against a standard curve and then converted back to the equivalent nucleotide concentration.
Signaling Pathways and Logical Relationships
The beneficial effects of 5'-CMP are mediated through complex signaling pathways. While research is ongoing, the following diagrams illustrate our current understanding and hypothesized mechanisms.
Proposed Signaling Pathway of 5'-CMP in Immune Modulation
Extracellular nucleotides can act as signaling molecules by activating purinergic receptors on the surface of immune cells.
This diagram illustrates a hypothesized pathway where 5'-CMP binds to P2Y receptors on immune cells, leading to the activation of downstream signaling cascades that ultimately enhance the immune response.
Experimental Workflow for In Vitro Lymphocyte Proliferation Assay
To assess the immunomodulatory effects of 5'-CMP, an in vitro lymphocyte proliferation assay can be performed.
This workflow outlines the key steps in an in vitro experiment to measure the effect of 5'-CMP on the proliferation of immune cells.
Proposed Signaling Pathway of CDP-Choline in Neuronal Development
CDP-choline, a metabolite of CMP, is crucial for the synthesis of phosphatidylcholine, a major component of neuronal membranes.
This diagram shows the proposed mechanism by which CDP-choline supports neuronal development through the synthesis of essential membrane phospholipids.
Conclusion
5'-Cytidine Monophosphate is a vital nutrient in early life, with evidence supporting its role in enhancing immune function, promoting gut health, and potentially contributing to cognitive development. The data presented in this guide highlight the rationale for the inclusion of CMP in infant nutrition. The detailed experimental protocols provide a foundation for researchers to accurately quantify this important nucleotide. While the precise signaling pathways are still under investigation, the proposed mechanisms offer a framework for future research in this critical area of infant health and development. Further clinical trials are warranted to fully elucidate the long-term benefits of 5'-CMP supplementation on cognitive outcomes in human infants.
References
- 1. neurovesa.com [neurovesa.com]
- 2. researchgate.net [researchgate.net]
- 3. Choline - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | An Overlooked Prebiotic: Beneficial Effect of Dietary Nucleotide Supplementation on Gut Microbiota and Metabolites in Senescence-Accelerated Mouse Prone-8 Mice [frontiersin.org]
- 9. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overlooked Prebiotic: Beneficial Effect of Dietary Nucleotide Supplementation on Gut Microbiota and Metabolites in Senescence-Accelerated Mouse Prone-8 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the Gut Microbiota by Nutrition and Its Relationship to Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of choline containing phospholipids on the neurovascular unit: A review [frontiersin.org]
- 13. CDP-choline to promote remyelination in multiple sclerosis: the need for a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms and therapeutic strategies of gut microbiota modulation in Sarcopenia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 5'-Cytidine Monophosphate (5'-CMP) Using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidine Monophosphate (5'-CMP) is a crucial nucleotide that serves as a fundamental building block for the synthesis of RNA and is involved in various cellular metabolic processes.[1][2] Its accurate quantification is essential in diverse fields, including pharmaceutical development, nutritional analysis of infant formulas, and biomedical research.[3][4] High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the determination of 5'-CMP in various sample matrices. This document provides a detailed protocol for the quantitative analysis of 5'-CMP using reversed-phase HPLC with UV detection.
Principle of the Method
This method utilizes reversed-phase HPLC to separate 5'-CMP from other components in a sample. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An acidic mobile phase is often employed to ensure the proper ionization state of the nucleotide for optimal retention and peak shape. Detection and quantification are performed by measuring the UV absorbance of the analyte at a specific wavelength, typically around 260-270 nm.
Experimental Protocols
Equipment and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.
-
Reagents:
-
5'-CMP standard (purity ≥ 99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Water (HPLC grade)
-
-
Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, pH meter, sonicator, and 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase Preparation (0.1 M Potassium Phosphate Buffer, pH 3.5):
-
Dissolve 13.6 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH to 3.5 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 5'-CMP standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Store the stock solution at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.01 to 0.5 mg/mL.
-
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a clear aqueous sample is provided below. For more complex matrices like infant formula, a solid-phase extraction (SPE) cleanup may be necessary.[4]
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with the mobile phase.
-
Vortex the solution to ensure homogeneity.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1 M Potassium Phosphate Buffer (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
Method Validation
For reliable and accurate results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: The linearity of the method should be established by analyzing the working standard solutions at different concentrations. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Precision: The precision of the method should be determined by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: Accuracy can be assessed by performing recovery studies, spiking a blank matrix with a known concentration of 5'-CMP. Recoveries should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to establish the sensitivity of the method.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of 5'-CMP using HPLC.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 5'-CMP | ~4.5 | 1.1 | > 5000 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.01 - 0.5 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[5] |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | ~0.003 mg/mL |
| LOQ | ~0.01 mg/mL |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 5'-CMP by HPLC.
Caption: Metabolic context of 5'-CMP as a precursor for RNA synthesis.
References
- 1. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. Cytidine Monophosphate | SIELC Technologies [sielc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A liquid chromatographic method for routine analysis of 5'-mononucleotides in pediatric formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5'-Cytidine Monophosphate (5'-CMP) Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidine Monophosphate (5'-CMP) is a crucial ribonucleotide involved in various essential cellular processes. As a fundamental building block for RNA synthesis and a precursor for the synthesis of cytidine diphosphate (CDP)-choline, which is vital for phospholipid membrane formation, the accurate quantification of 5'-CMP in tissue samples is of significant interest in biomedical research and drug development. Furthermore, 5'-CMP plays a role in cellular signaling and metabolism, making its levels a potential biomarker for various physiological and pathological states.
These application notes provide a detailed protocol for the efficient extraction of 5'-CMP from diverse animal tissue samples, including liver, muscle, and brain, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to ensure high recovery rates and minimize degradation, enabling reliable and reproducible results.
Signaling Pathways Involving 5'-CMP
5'-CMP is a key intermediate in two fundamental cellular pathways: the synthesis of CDP-choline (Kennedy pathway) and the degradation of RNA. Understanding these pathways provides context for the biological significance of 5'-CMP measurements.
Application Notes and Protocols for the Synthesis of 5'-CMP Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine 5'-monophosphate (CMP) and its analogs are a pivotal class of molecules in drug discovery, exhibiting a wide range of therapeutic applications, including antiviral, anticancer, and muscle atrophy treatment.[1][2] The biological activity of these compounds is often attributed to their ability to act as mimics of natural nucleotides, thereby interfering with the synthesis of DNA and RNA or modulating key signaling pathways.[3] This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of 5'-CMP analogs, along with methods for their biological evaluation.
Therapeutic Significance of 5'-CMP Analogs
5'-CMP analogs have been investigated for a multitude of therapeutic purposes:
-
Antiviral Agents: By acting as chain terminators or inhibitors of viral RNA-dependent RNA polymerases, these analogs can effectively halt viral replication.[4][5]
-
Anticancer Agents: As cytotoxic agents, 5'-CMP analogs can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells.
-
Muscle Atrophy: Certain 5'-CMP analogs have been shown to alleviate muscle atrophy by activating key signaling pathways involved in muscle protein synthesis and mitochondrial biogenesis, such as the PGC-1α and IRS-1/Akt/S6K pathways.[1][2]
Signaling Pathways Modulated by 5'-CMP Analogs
The therapeutic effects of 5'-CMP analogs are often mediated through the modulation of specific intracellular signaling pathways.
PGC-1α Pathway in Muscle Atrophy
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and plays a protective role against muscle atrophy.[3][6] Activation of PGC-1α can stimulate the expression of genes involved in mitochondrial respiration and antioxidant defense.
Caption: PGC-1α signaling pathway in muscle health.
IRS-1/Akt/S6K Pathway in Protein Synthesis
The Insulin Receptor Substrate 1 (IRS-1)/Akt/S6K signaling cascade is a crucial pathway for promoting protein synthesis and cell growth. 5'-CMP analogs can influence this pathway, thereby impacting muscle hypertrophy.
Caption: IRS-1/Akt/S6K signaling pathway.
Synthesis of 5'-CMP Analogs: Protocols and Data
The synthesis of 5'-CMP analogs can be achieved through both chemical and enzymatic approaches. The choice of method depends on the desired analog, scalability, and stereoselectivity requirements.
Chemical Synthesis
Chemical phosphorylation is a versatile method for producing a wide array of nucleotide analogs. Two commonly employed methods are the Yoshikawa and Ludwig-Eckstein protocols.
This method involves the direct phosphorylation of an unprotected nucleoside using phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent.[2][3][7][8]
Workflow:
Caption: Yoshikawa phosphorylation workflow.
Experimental Protocol:
-
Preparation: Dry the desired cytidine analog under high vacuum overnight. Prepare a solution of the dried nucleoside in a trialkyl phosphate (e.g., trimethyl phosphate) under an inert atmosphere (e.g., argon or nitrogen).
-
Phosphorylation: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Hydrolysis: Slowly add the reaction mixture to a chilled aqueous buffer (e.g., triethylammonium bicarbonate, TEAB) or water to hydrolyze the intermediate.
-
Purification: Purify the crude product by ion-exchange chromatography to isolate the 5'-monophosphate analog.
This "one-pot, three-step" method offers a more controlled synthesis with fewer byproducts compared to the Yoshikawa method.[3] It involves the use of a phosphitylating agent and subsequent oxidation.
Workflow:
Caption: Ludwig-Eckstein phosphorylation workflow.
Experimental Protocol:
-
Protection: Protect the 2' and 3'-hydroxyl groups of the cytidine analog (e.g., with an isopropylidene group).
-
Phosphitylation: Dissolve the protected nucleoside in an anhydrous solvent (e.g., pyridine or dioxane) and react with a phosphitylating agent such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.
-
Reaction with Pyrophosphate: Add a solution of pyrophosphate (e.g., as its tributylammonium salt) to the reaction mixture.
-
Oxidation: Oxidize the resulting phosphite triester using a mild oxidizing agent like iodine in the presence of water.
-
Deprotection and Purification: Remove the protecting groups under appropriate conditions (e.g., acidic hydrolysis for the isopropylidene group) and purify the final 5'-CMP analog by chromatography.
Enzymatic Synthesis
Enzymatic phosphorylation offers high regioselectivity and stereoselectivity under mild reaction conditions, making it an attractive "green" alternative to chemical methods.[6] Nucleoside kinases are commonly used for this purpose.
This protocol utilizes a nucleoside kinase to catalyze the transfer of a phosphate group from a donor (e.g., ATP or GTP) to the 5'-hydroxyl of a cytidine analog.[6]
Workflow:
Caption: Enzymatic phosphorylation workflow.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the cytidine analog, a phosphate donor (ATP or GTP), a suitable buffer (e.g., Tris-HCl or phosphate buffer), and magnesium chloride (as a cofactor for the kinase).
-
Enzyme Addition: Add the purified nucleoside kinase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of the 5'-CMP analog over time using HPLC.
-
Work-up and Purification: Once the reaction is complete, terminate it by heating or adding a quenching agent. Remove the enzyme (e.g., by protein precipitation or filtration) and purify the 5'-CMP analog from the reaction mixture using chromatographic techniques.
Quantitative Data on 5'-CMP Analog Synthesis and Activity
The following tables summarize representative data for the synthesis and biological activity of various 5'-CMP analogs.
Table 1: Synthesis Yields of 5'-CMP Analogs
| 5'-CMP Analog | Synthesis Method | Starting Material | Yield (%) | Reference |
| 5'-Azido-5'-deoxy-CMP | Chemical (Appel reaction) | 2',3'-O-Isopropylidene-cytidine | ~85% | [9] |
| 5'-amino-5'-deoxy-CMP | Chemical (reduction of azide) | 5'-azido-5'-deoxy-CMP | High | [9] |
| N⁴-acetyl-2'-deoxy-CMP | Enzymatic (dCK) | N⁴-acetyl-2'-deoxycytidine | >90% | [6] |
| 2-Thiouridine-5'-MP | Enzymatic (dNK) | 2-Thiouridine | ~80% | [6] |
| 5'-Chloromethylphosphonate of AZT | Chemical | 3'-azido-3'-deoxythymidine | Not specified | [10] |
Table 2: Biological Activity of 5'-CMP Analogs
| 5'-CMP Analog | Target | Assay | Activity (IC₅₀/EC₅₀/K_d) | Reference |
| 5-Nitrocytidine triphosphate | Poliovirus RdRP | Inhibition assay | K_d = 1.1 ± 0.1 µM | [11] |
| 5'-(R)-C-methyl prodrug of 2',5'-C-dimethyluridine | HCV Replicon | Replicon Assay | IC₅₀ in single-digit µM | [2] |
| Phosphonamidate 8 of AZT | KB human cancer cells | SRB assay | IC₅₀ = 5.8 µg/mL | [10] |
| Phosphonamidate 8 of AZT | MCF-7 human cancer cells | SRB assay | IC₅₀ = 3.7 µg/mL | [10] |
| 5'-Azido-3'-deoxythymidine-5'-O-phosphinyl conjugates | HIV-1 LAI | Plaque reduction assay | EC₅₀ = 0.1-0.3 µM | [12] |
Protocols for Biological Evaluation
Protocol 4: Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6][13][14]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5'-CMP analog for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: Viral Polymerase Inhibition Assay (General)
This assay measures the ability of a 5'-CMP analog (in its triphosphate form) to inhibit the activity of a viral RNA-dependent RNA polymerase (RdRp).[4][5][15][16]
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified viral RdRp, a template RNA, a primer, natural ribonucleoside triphosphates (rNTPs, including one radioactively or fluorescently labeled), and the 5'-CMP analog triphosphate at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for a defined period.
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Product Analysis: Separate the RNA products by gel electrophoresis.
-
Quantification: Quantify the amount of product formed in the presence and absence of the inhibitor to determine the extent of inhibition and calculate the IC₅₀ value.
Protocol 6: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of key proteins in signaling pathways like the IRS-1/Akt/S6K pathway.[3][7][17][18][19]
Experimental Protocol:
-
Cell Lysis: Treat cells with the 5'-CMP analog, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, S6K).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The synthesis and evaluation of 5'-CMP analogs represent a promising avenue for the discovery of novel therapeutics. The protocols and data presented in this document provide a comprehensive guide for researchers in this field. By leveraging both chemical and enzymatic synthesis strategies and employing robust biological assays, the development of potent and selective 5'-CMP analog-based drugs can be significantly advanced.
References
- 1. researchhub.com [researchhub.com]
- 2. Synthesis and biological evaluation of 5'-C-methyl nucleotide prodrugs for treating HCV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms | MDPI [mdpi.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer activity of 5'-chloromethylphosphonates of 3'-azido-3'-deoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PGC-1α Regulation of Mitochondrial Degeneration in Experimental Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro activity of long-chain 5'-O-[(alkoxycarbonyl)phosphinyl]-3'-azido-3'-deoxythymidines against wild-type and AZT- and foscarnet-resistant strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 14. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of IRS-1 Ser-1101 as a target of S6K1 in nutrient- and obesity-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Cytidine Monophosphate (CMP) Labeling Techniques in Tracking Biomolecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of 5'-Cytidine Monophosphate (CMP) and its derivatives in the labeling and tracking of biological molecules, primarily glycans and RNA. The techniques described herein are essential tools for studying biological processes, elucidating drug mechanisms, and developing novel therapeutic and diagnostic agents.
Introduction to 5'-CMP Labeling
5'-Cytidine Monophosphate (CMP) is a nucleotide that serves as a fundamental building block for RNA.[1] Its activated form, CMP-sialic acid, is a universal donor substrate for sialyltransferases (STs), enzymes that transfer sialic acid to the termini of glycan chains on glycoproteins and glycolipids.[2][3] This enzymatic specificity provides a powerful handle for the targeted labeling of sialoglycans. Furthermore, CMP and its analogs can be used to label the ends of RNA molecules, enabling their tracking and structural analysis.
The primary strategies for CMP-based labeling involve:
-
Enzymatic Labeling of Glycans: This approach utilizes modified CMP-sialic acid donors where the sialic acid moiety is conjugated to a reporter molecule, such as a fluorophore or a bioorthogonal handle (e.g., an azide group).[2][4] These modified donors are then enzymatically transferred to target glycans on cells or purified biomolecules.
-
Radiolabeling of RNA: This technique employs CMP analogs, such as cytidine-3',5'-bisphosphate (pCp), labeled with a radioisotope like ³²P.[5] Enzymes like T4 RNA ligase are used to attach these labeled CMP analogs to the 3' or 5' ends of RNA molecules.
These methods offer high specificity and are adaptable for a wide range of applications in molecular biology, glycobiology, and drug development.
Section 1: Enzymatic Labeling of Glycans using CMP-Sialic Acid Analogs
This section details the materials and methods for labeling cell surface and purified glycans using fluorescent or bioorthogonally-tagged CMP-sialic acid.
Application: Fluorescent Labeling of Cell Surface Sialoglycans
This technique allows for the direct visualization and quantification of sialic acid expression on live cells, which is crucial for studying cellular adhesion, signaling, and disease states like cancer.
Experimental Workflow: Fluorescent Glycan Labeling
Caption: Workflow for fluorescent labeling of cell surface glycans.
Protocol 1: Fluorescent Labeling of Sialoglycans on Live Cells
This protocol is adapted for labeling glycans on live cells using a fluorescently-tagged CMP-sialic acid, such as CMP-Cy3-Sialic Acid.[6]
Materials:
-
Live cells in suspension or adherent culture
-
CMP-Cy3-Sialic Acid
-
Recombinant Sialyltransferase (e.g., ST6Gal I for α2,6-linkages)[2]
-
Neuraminidase (optional, for removing existing sialic acids)[6]
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Wash Buffer (e.g., Phosphate-Buffered Saline, PBS)
Quantitative Data for a Typical Labeling Reaction:
| Component | Final Concentration/Amount per Reaction |
| Sample Protein (on cells) | 0.1 to 5 µg equivalent |
| CMP-Cy3-Sialic Acid | 0.2 nmol |
| Sialyltransferase | 0.5 µg |
| Neuraminidase (optional) | 0.1 µg |
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to desired confluency in a suitable culture vessel.
-
For suspension cells, harvest and wash with PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
(Optional) Desialylation:
-
To increase the number of available labeling sites, pre-treat the cells with neuraminidase.[6]
-
Incubate cells with 0.1 µg of neuraminidase in reaction buffer for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove the enzyme.
-
-
Labeling Reaction:
-
Prepare the labeling cocktail by mixing CMP-Cy3-Sialic Acid (0.2 nmol) and sialyltransferase (0.5 µg) in the reaction buffer.
-
Add the labeling cocktail to the prepared cells.
-
Incubate the reaction for 1-2 hours at 37°C.
-
-
Washing and Analysis:
-
Wash the cells three times with cold PBS to remove unincorporated label.
-
Resuspend the cells in PBS for analysis.
-
Visualize the labeled cells using fluorescence microscopy (Cy3 excitation/emission: ~550 nm/570 nm) or quantify the fluorescence by flow cytometry.[6]
-
Application: Bioorthogonal Labeling for Downstream Applications
This method introduces a chemically reactive group (e.g., an azide) onto glycans, which can then be "clicked" to a variety of reporter molecules for applications such as protein purification, mass spectrometry, and advanced imaging.[2][4]
Signaling Pathway: Chemoenzymatic Glycan Labeling
Caption: Two-step chemoenzymatic labeling of glycans.
Protocol 2: Bioorthogonal Labeling of Purified Glycoproteins
This protocol describes the labeling of a purified glycoprotein with an azide-modified sialic acid, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2]
Materials:
-
Purified glycoprotein (e.g., Fetuin)
-
CMP-Sialic Acid-Azide (CMP-SiaNAl)
-
CMP-Sialic Acid Synthetase (for in situ preparation of CMP-SiaNAl)[2]
-
Sialyltransferase (e.g., ST3Gal I)
-
Alkyne-biotin or Alkyne-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 8.8) with 20 mM MgCl₂
Quantitative Data for Chemoenzymatic Synthesis and Labeling:
| Component | Concentration/Amount |
| CMP-SiaNAl Synthesis | |
| Sialic Acid-Azide | Varies by substrate |
| CTP | Equimolar to Sialic Acid-Azide |
| CMP-Sialic Acid Synthetase | 1 U |
| Inorganic Pyrophosphatase | 1 U |
| Sialylation Reaction | |
| Purified Glycoprotein | 1-5 µg |
| Freshly prepared CMP-SiaNAl | ~1 nmol |
| Sialyltransferase | 0.5-1 µg |
Procedure:
-
In Situ Preparation of CMP-SiaNAl (optional but recommended): [2]
-
In a microfuge tube, combine the sialic acid-azide analog, CTP, CMP-Sialic acid synthetase, and inorganic pyrophosphatase in Tris-HCl buffer with MgCl₂.
-
Incubate at 37°C for 40-60 minutes. The reaction can be monitored by ³¹P NMR if available.
-
The resulting solution containing CMP-SiaNAl can be used directly in the next step without purification.[2]
-
-
Enzymatic Sialylation:
-
To the purified glycoprotein in a suitable buffer, add the freshly prepared CMP-SiaNAl and the appropriate sialyltransferase.
-
Incubate for 2-4 hours at 37°C.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the azide-labeled glycoprotein, add the alkyne-probe (e.g., alkyne-biotin).
-
Add freshly prepared sodium ascorbate followed by CuSO₄.
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
The labeled glycoprotein can be analyzed by SDS-PAGE followed by western blotting with an anti-biotin antibody (if using alkyne-biotin) or by in-gel fluorescence imaging (if using an alkyne-fluorophore).[2]
-
Section 2: Radiolabeling of RNA using CMP Analogs
This section covers the radiolabeling of RNA at the 3' and 5' ends for applications in RNA structure analysis, RNA-protein interaction studies, and as probes for hybridization assays.
Application: 3' End-Labeling of RNA with [5'-³²P]pCp
This is a highly specific method for labeling the 3'-hydroxyl terminus of RNA molecules.[5]
Experimental Workflow: 3' End Radiolabeling of RNA
Caption: Workflow for 3' end radiolabeling of RNA with [5'-³²P]pCp.
Protocol 3: 3' End-Labeling of RNA
This protocol is for the enzymatic addition of [5'-³²P]pCp to the 3' end of an RNA molecule using T4 RNA Ligase.[5]
Materials:
-
Purified RNA (1-10 pmol)
-
[5'-³²P]pCp (cytidine-3',5'-bisphosphate, >3000 Ci/mmol)
-
T4 RNA Ligase
-
10X T4 RNA Ligase Reaction Buffer
-
RNase Inhibitor
-
Nuclease-free water
Quantitative Data for a 20 µL Labeling Reaction:
| Component | Volume/Amount |
| Purified RNA | 1-10 pmol |
| 10X T4 RNA Ligase Buffer | 2 µL |
| [5'-³²P]pCp | 1-2 µL (~10-20 µCi) |
| T4 RNA Ligase | 1 µL (10-20 units) |
| RNase Inhibitor | 1 µL |
| Nuclease-free water | to 20 µL |
Procedure:
-
Reaction Setup:
-
In a nuclease-free microfuge tube on ice, combine the RNA, 10X T4 RNA Ligase Buffer, RNase inhibitor, and nuclease-free water.
-
Heat the mixture to 65°C for 5 minutes to denature any secondary structures at the 3' end, then immediately place on ice.
-
Add the [5'-³²P]pCp and T4 RNA Ligase.
-
-
Incubation:
-
Incubate the reaction at 4°C overnight. Lower temperatures favor the ligation of pCp over circularization of the RNA.
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding an equal volume of gel loading buffer containing formamide.
-
Heat to 95°C for 5 minutes.
-
Purify the labeled RNA from unincorporated [5'-³²P]pCp by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Analysis:
-
Visualize the labeled RNA by autoradiography of the gel.
-
The labeled RNA can be excised from the gel, eluted, and quantified by scintillation counting.
-
Application: 5' End-Labeling of RNA
While less common to use CMP directly, a related process involves dephosphorylating the 5' end of RNA and then using T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP to add a radioactive phosphate. For CMP to be involved, one would need to ligate a CMP analog to the 5' end, which is a more complex, multi-step process. The standard and more direct method for 5' end labeling is with PNK.[7][8]
Summary
5'-Cytidine Monophosphate and its derivatives are versatile tools for the specific labeling of important biomolecules. The enzymatic incorporation of modified CMP-sialic acids provides a robust method for tracking and analyzing glycans on both purified proteins and living cells. Similarly, radiolabeled CMP analogs enable the sensitive detection and structural analysis of RNA. The protocols provided here offer a starting point for researchers to apply these powerful techniques in their own studies. As with any biochemical procedure, optimization of reaction conditions may be necessary for specific substrates and applications.
References
- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 32P-pCp 3' End-labeling RNA [gene.mie-u.ac.jp]
- 6. rndsystems.com [rndsystems.com]
- 7. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Transcription of 5-Methylcytidine-Modified mRNA
References
- 1. roboklon.com [roboklon.com]
- 2. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 3. Incorporation of 5 methylcytidine alleviates innate immune response to self-amplifying RNA vaccine | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The Emerging Role of RNA Modifications in the Regulation of Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Expression Correlates Linearly with mRNA Dose over Up to Five Orders of Magnitude In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Expression Correlates Linearly with mRNA Dose over Up to Five Orders of Magnitude In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 5'-Monophosphate in Oligonucleotide Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of oligonucleotides for therapeutic and research applications, the precise control of the 5'-terminus is critical for subsequent biological or chemical applications. While standard phosphoramidite synthesis yields oligonucleotides with a 5'-hydroxyl group, many applications, such as enzymatic ligation for gene assembly, require a 5'-monophosphate.[1][2] This document details the role and application of chemical 5'-phosphorylation during solid-phase oligonucleotide synthesis, presenting a superior alternative to traditional enzymatic methods. The direct incorporation of a phosphate group is achieved not by using cytidine-5'-monophosphate (5'-CMP) as a direct reagent, but by employing specialized phosphoramidite reagents in the final coupling step of an automated synthesis cycle.
The Challenge: Limitations of Enzymatic 5'-Phosphorylation
The conventional method for 5'-phosphorylation involves the enzymatic transfer of a phosphate group from ATP to the 5'-hydroxyl of a purified oligonucleotide using T4 Polynucleotide Kinase (T4 PNK).[1][3][4] While effective at a small scale, this post-synthesis manipulation presents several challenges for larger-scale and high-throughput applications:
-
Scalability Issues: Enzymatic reactions can be tedious and difficult to scale up efficiently.[1]
-
Sequence and Modification Dependence: The efficiency of enzymatic phosphorylation can be inconsistent, depending on the oligonucleotide sequence and the presence of other chemical modifications.[1]
-
Additional Purification Steps: The process requires an additional purification step to remove the enzyme and other reaction components, increasing time and potential yield loss.
-
Cost and Reagent Stability: The reliance on enzymes and ATP adds to the overall cost of the final product.
The Solution: Integrated Chemical 5'-Phosphorylation
To overcome these limitations, chemical phosphorylation reagents have been developed for direct use on automated DNA/RNA synthesizers.[5] These reagents are phosphoramidites that, when used in the final coupling cycle, efficiently add a protected phosphate group to the 5'-terminus of the support-bound oligonucleotide. This integrated approach streamlines the entire synthesis process.
A key advantage is the use of chemical phosphorylation reagents that contain a dimethoxytrityl (DMT) group.[6][7] The DMT group allows for the straightforward purification of the full-length, 5'-phosphorylated oligonucleotide from failure sequences using standard reversed-phase HPLC or cartridge purification ("DMT-on" purification).[6][7]
Quantitative Data Summary
| Parameter | Enzymatic Phosphorylation (T4 PNK) | Chemical Phosphorylation (Phosphoramidite Reagent) | Advantage of Chemical Method |
| Overall Yield | Lower, due to additional reaction and purification steps. | Higher, as phosphorylation is integrated into the synthesis cycle with >99% coupling efficiency. | Increased final product yield. |
| Purity of Final Product | Variable; risk of contamination with enzyme and reaction byproducts. | High; DMT-on purification effectively removes n-1 and other failure sequences. | Higher purity and less batch-to-batch variability. |
| Process Time | Longer; requires a separate, multi-hour enzymatic reaction and subsequent purification post-synthesis. | Shorter; adds only one additional cycle to the automated synthesis protocol. | Significant time savings and increased throughput. |
| Scalability | Poor; difficult to scale beyond milligram quantities reliably. | Excellent; directly scalable with the solid-phase synthesis process to kilograms. | Suitable for therapeutic and large-scale applications. |
| Cost-Effectiveness | Higher cost at scale due to enzymes, ATP, and additional labor/purification media. | Lower cost at scale due to reagent costs and process integration. | More economical for large quantities of oligonucleotides. |
Experimental Protocols and Methodologies
Protocol 1: Automated Chemical 5'-Phosphorylation
This protocol describes the addition of a 5'-monophosphate group to an oligonucleotide using a chemical phosphorylation phosphoramidite reagent on an automated solid-phase synthesizer.
Workflow Diagram:
Caption: Automated workflow for chemical 5'-phosphorylation.
Materials:
-
Synthesizer: Automated DNA/RNA synthesizer.
-
Solid Support: Controlled Pore Glass (CPG) with the initial 3'-nucleoside.
-
Standard Reagents: Phosphoramidites (A, C, G, T/U), activator (e.g., DCI, ETT), capping reagents, oxidizing solution, deblocking solution (e.g., 3% TCA in DCM).
-
Phosphorylation Reagent: Chemical Phosphorylation Reagent (DMT-on), 0.1 M in anhydrous acetonitrile.[7]
-
Cleavage/Deprotection: Concentrated ammonium hydroxide.
Methodology:
-
Standard Synthesis: Perform the automated solid-phase synthesis of the desired oligonucleotide sequence according to standard phosphoramidite chemistry protocols.[8]
-
Final Deblocking: After the final nucleotide has been coupled, the terminal 5'-DMT group is removed by the deblocking solution as in a standard cycle.
-
Phosphorylation Coupling: In the final coupling step, deliver the Chemical Phosphorylation Reagent and activator to the synthesis column. Allow a coupling time of 2-6 minutes.[7]
-
Capping: Cap any unreacted 5'-hydroxyl groups using standard capping reagents to prevent the formation of failure sequences.
-
Oxidation: Oxidize the newly formed phosphite triester to a stable phosphate triester using the standard oxidizing solution.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by treating with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C for 8-12 hours). The DMT group on the phosphorylation reagent remains intact.
-
Purification: Purify the resulting DMT-on oligonucleotide using reversed-phase HPLC or a purification cartridge. The DMT group provides the necessary hydrophobicity to separate the full-length product from truncated failure sequences.
-
Final Detritylation: After purification, remove the 5'-DMT group by treating the oligonucleotide with an acidic solution (e.g., 80% acetic acid for 30 minutes) to yield the final 5'-monophosphorylated product.[7]
Protocol 2: Enzymatic 5'-Phosphorylation (for comparison)
This protocol describes the traditional method of phosphorylating an oligonucleotide after synthesis and purification.
Workflow Diagram:
Caption: Post-synthesis workflow for enzymatic 5'-phosphorylation.
Materials:
-
Purified Oligonucleotide: Lyophilized, with a free 5'-hydroxyl group.
-
Enzyme: T4 Polynucleotide Kinase (T4 PNK).
-
Buffer: 10X T4 PNK Reaction Buffer.
-
Energy Source: 10 mM ATP solution.
-
Water: Nuclease-free water.
Methodology:
-
Oligonucleotide Resuspension: Dissolve the purified, deprotected oligonucleotide in nuclease-free water to a known concentration.
-
Reaction Assembly: In a microcentrifuge tube, combine the following components: nuclease-free water, 10X T4 PNK Reaction Buffer, 10 mM ATP, the oligonucleotide solution, and T4 PNK enzyme.[4]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction at 65°C for 20 minutes.[3]
-
Final Purification: Purify the phosphorylated oligonucleotide from the reaction mixture using methods such as ethanol precipitation or a specialized DNA cleanup kit to remove the inactivated enzyme, salts, and excess ATP.
Logical Relationship: Decision Pathway for Phosphorylation Method
The choice between chemical and enzymatic phosphorylation depends largely on the scale and application of the final oligonucleotide product.
Caption: Decision matrix for choosing a 5'-phosphorylation method.
Conclusion
Chemical 5'-phosphorylation using dedicated phosphoramidite reagents is a robust and efficient method for producing high-quality, 5'-phosphorylated oligonucleotides. It seamlessly integrates into the automated solid-phase synthesis workflow, offering significant advantages in terms of yield, purity, scalability, and cost-effectiveness over traditional enzymatic methods. For researchers and developers in the therapeutic oligonucleotide space, adopting an integrated chemical phosphorylation strategy is essential for achieving the consistency and scale required for preclinical and clinical applications.
References
- 1. Chemical synthesis of long RNAs with terminal 5′‐phosphate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical phosphorylation reagent | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. twistbioscience.com [twistbioscience.com]
Application Notes and Protocols for the Analytical Detection of 5'-Cytidine Monophosphate (5'-CMP) in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Cytidine monophosphate (5'-CMP) is a crucial nucleotide involved in various physiological processes. As a fundamental component of RNA, its quantification in biological fluids such as plasma, serum, and urine can provide valuable insights into cellular metabolism, disease states, and the pharmacokinetics of nucleotide-based therapeutics. This document provides detailed application notes and protocols for the analytical detection of 5'-CMP using modern laboratory techniques.
Analytical Methods Overview
Several analytical methods are suitable for the quantification of 5'-CMP in biological matrices. The choice of method depends on the required sensitivity, selectivity, throughput, and available instrumentation. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely available technique for nucleotide analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for bioanalysis.
-
Capillary Electrophoresis (CE): Provides high separation efficiency and is particularly useful for charged molecules like nucleotides.
-
Enzymatic Assays: Offer a functional approach to measure 5'-CMP based on specific enzyme activity.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 5'-CMP in complex biological matrices.
Application Note
This protocol describes a validated method for the determination of 5'-CMP in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection by a tandem mass spectrometer. This approach is suitable for pharmacokinetic studies, clinical monitoring, and metabolomics research. A similar methodology has been successfully applied for the quantification of a 5'-CMP derivative, CMP-N-acetylneuraminic acid, in human leukocytes, with a lower limit of quantitation (LLOQ) of 10.0 ng/mL[1]. General LC-MS/MS methods for multi-analyte quantification in plasma have demonstrated LLOQs in the range of 5 to 20 ng/mL[2][3].
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 5'-CMP).[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5'-CMP: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion (to be determined by infusion of a standard).
-
Internal Standard: Precursor ion → Product ion.
-
3. Method Validation Parameters
The following table summarizes typical validation parameters for LC-MS/MS methods in bioanalysis.[3][5]
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 85 - 115% |
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 5'-CMP in plasma.
Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cost-effective and reliable method for the quantification of 5'-CMP, particularly at higher concentrations.
Application Note
This method is suitable for the routine analysis of 5'-CMP in biological fluids where high sensitivity is not the primary requirement. The protocol involves sample clean-up using solid-phase extraction (SPE) to remove interfering substances, followed by separation on a C18 column and UV detection. A similar method for the analysis of five 5'-mononucleotides in pediatric formulas demonstrated good recoveries (92-101%) and repeatability (RSDs of 1.0-2.3%)[6]. Another HPLC method for cytidine compounds reported a wide linear range with high precision and repeatability[7].
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a weak anion-exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of the biological fluid (e.g., deproteinized serum or urine) with 900 µL of water and load it onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove neutral and basic impurities.
-
Elute the nucleotides with 1 mL of a suitable acidic buffer (e.g., 0.1 M formic acid).
-
Collect the eluate and inject it into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: An isocratic or gradient elution using a buffer such as 0.1 M phosphate buffer with a small percentage of an organic modifier like methanol or acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 270-280 nm.
-
Injection Volume: 20 µL.
3. Quantitative Data Summary
Based on similar validated methods for nucleotides and other small molecules.[6][9]
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of 5'-CMP.
Section 3: Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and reagent volumes, making it an attractive alternative for 5'-CMP analysis.
Application Note
This protocol is based on a validated method for the separation and quantification of nucleosides in urine samples, which can be adapted for nucleotides like 5'-CMP.[10][11] The method demonstrates good linearity and low limits of detection. CE is particularly advantageous for analyzing complex matrices like urine with minimal sample preparation.
Experimental Protocol
1. Sample Preparation
-
Urine samples can often be analyzed directly after dilution with the running buffer.
-
For plasma or serum, a deproteinization step as described in the LC-MS/MS protocol is recommended.
-
Centrifuge the diluted or deproteinized sample at 10,000 x g for 5 minutes.
-
Use the supernatant for CE analysis.
2. CE Conditions
-
CE System: A standard capillary electrophoresis system with a UV or DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length).
-
Background Electrolyte (BGE): A buffer solution such as 25 mM borate buffer at a controlled pH.
-
Separation Voltage: 15-25 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 254 nm.
3. Quantitative Data Summary
Based on a validated method for nucleosides in urine.[10][11]
| Parameter | Typical Value/Range |
| Linearity | 5.0 - 500 µmol/L |
| Limit of Detection (LOD) | < 2.0 µmol/L |
| Precision (% RSD) | < 5% for migration time and peak area |
Experimental Workflow
Caption: Workflow for Capillary Electrophoresis analysis of 5'-CMP.
Section 4: Enzymatic Assay
Enzymatic assays provide a functional measurement of 5'-CMP by capitalizing on the specificity of enzymes.
Application Note
This protocol is adapted from a commercial assay kit for 5'-Nucleotidase (5'-NT), an enzyme that hydrolyzes 5'-mononucleotides, including 5'-CMP, to their corresponding nucleosides and inorganic phosphate.[12][13][14] The amount of 5'-CMP can be determined by measuring the product formation in a coupled enzyme reaction. This method is suitable for high-throughput screening in 96-well plates.
Experimental Protocol
1. Principle
The assay is based on a coupled enzymatic reaction. 5'-Nucleotidase hydrolyzes 5'-CMP to cytidine and inorganic phosphate. The phosphate is then used in a series of reactions that lead to the formation of a colored or fluorescent product, which can be measured spectrophotometrically.
2. Reagents
-
5'-Nucleotidase enzyme
-
Reaction buffer (e.g., Tris-HCl or Glycine buffer)
-
Enzyme coupling reagents (e.g., purine nucleoside phosphorylase, xanthine oxidase, and a colorimetric or fluorometric probe for hydrogen peroxide)
-
5'-CMP standard solutions
-
Deproteinized biological fluid samples
3. Assay Procedure (96-well plate format)
-
Prepare a standard curve of 5'-CMP in the reaction buffer.
-
Add 50 µL of the deproteinized sample or standard to each well.
-
Prepare a master mix of the reaction buffer and coupling enzymes.
-
Add 50 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of the 5'-Nucleotidase enzyme solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the kit).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the concentration of 5'-CMP in the samples from the standard curve.
4. Quantitative Data Summary
| Parameter | Typical Value/Range |
| Assay Range | Dependent on the specific kit, typically in the µM range. |
| Sensitivity | Can detect low µM concentrations. |
| Precision (% CV) | < 10% |
Signaling Pathway
Caption: Principle of the enzymatic assay for 5'-CMP detection.
Section 5: 5'-CMP Signaling Pathway
Extracellular nucleotides, including 5'-CMP, play significant roles in cell-to-cell communication by activating purinergic receptors.
Application Note
The concentration of extracellular 5'-CMP is tightly regulated by a cascade of ectoenzymes. Understanding this pathway is crucial for interpreting the biological significance of measured 5'-CMP levels. 5'-CMP is a substrate for ecto-5'-nucleotidase (CD73), which dephosphorylates it to cytidine.[1][11] This conversion is a key step in terminating nucleotide-mediated signaling and salvaging nucleosides.
Signaling Pathway Diagram
Caption: Metabolism of extracellular nucleotides, including 5'-CMP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Capillary electrophoresis for diagnosis of metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On-line preconcentration methods for capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymes involved in metabolism of extracellular nucleotides and nucleosides: functional implications and measurement of activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Metabolism of Extracellular Nucleotides via Inhibition of Ectonucleotidases CD73 and CD39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. weldonbiotech.com [weldonbiotech.com]
- 13. diazyme.com [diazyme.com]
- 14. 5’ Nucleotidase - Cleveland HeartLab, Inc. [clevelandheartlab.com]
Application Notes and Protocols for 5'-Cytidine Monophosphate (5'-CMP) in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of 5'-Cytidine Monophosphate (5'-CMP) in biotechnology, complete with detailed experimental protocols and quantitative data.
Application 1: Precursor for Enzymatic Synthesis of Nucleoside Triphosphates and Their Analogs
5'-CMP serves as a crucial starting material for the enzymatic synthesis of cytidine triphosphate (CTP) and its modified analogs, which are essential for various biotechnological applications, including in vitro transcription, PCR, and the development of antiviral and anticancer therapeutics.[1][2]
Protocol: Enzymatic Synthesis of CTP from 5'-CMP
This protocol describes the enzymatic conversion of 5'-CMP to CTP using a cascade of kinase enzymes.
Materials:
-
5'-CMP sodium salt
-
ATP (Adenosine triphosphate)
-
CMP Kinase (CMK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 10 mM 5'-CMP, 20 mM ATP, 5 U/mL CMK, and 5 U/mL NDPK in the reaction buffer.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 1, 2, 4, 6 hours) and analyzing them by HPLC.
-
The separation of CMP, CDP, and CTP can be achieved on an anion-exchange column with a salt gradient.[3]
-
Quantify the amount of CTP produced by integrating the peak area from the HPLC chromatogram.
Quantitative Data:
| Enzyme | Substrate | Product | Conversion Yield (%) | Reference |
| CMP Kinase & NDPK | 5'-CMP | CTP | >95% | [4] |
| Polyphosphate Kinase 2 | Cytidine | 5'-CMP | ~100% | [5] |
Enzymatic Cascade for CTP Synthesis
Caption: Enzymatic cascade for the synthesis of CTP from 5'-CMP.
Application 2: Role in Drug Discovery and Development
5'-CMP and its derivatives are pivotal in the development of novel therapeutic agents, particularly antiviral and anticancer drugs.[6] Modified nucleoside analogs derived from 5'-CMP can act as chain terminators in viral RNA or DNA synthesis.[7]
Protocol: Antiviral Screening Assay Using 5'-CMP Analogs
This protocol outlines a cell-based assay to screen for the antiviral activity of 5'-CMP analogs against a specific virus.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
5'-CMP analog library
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
-
Positive control (a known antiviral drug)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Seed the host cells in 96-well plates at a density that allows for confluent monolayers to form overnight.
-
On the following day, treat the cells with serial dilutions of the 5'-CMP analogs. Include wells for positive and negative controls.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated infected cells (typically 2-5 days).
-
Assess cell viability using a suitable assay.
-
Calculate the 50% cytotoxic concentration (CC50) for each compound on uninfected cells and the 50% effective concentration (EC50) on infected cells.
-
The selectivity index (SI), calculated as CC50/EC50, determines the therapeutic window of the compound.[8]
Quantitative Data:
| Compound | Virus Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| ddhCTP analog | Flavivirus RdRp | ~5 | >100 | >20 | [7] |
| 5-substituted 2'-deoxycytidines | Herpes Simplex Virus | 0.1 - 10 | >200 | >20 | [9] |
Drug Discovery Workflow with 5'-CMP Analogs
Caption: General workflow for drug discovery involving 5'-CMP analogs.
Application 3: Modulation of Cellular Processes
Recent studies have highlighted the role of 5'-CMP in modulating cellular processes, such as myogenesis (muscle cell differentiation).[1][10] This opens up avenues for its use in regenerative medicine and as a nutritional supplement.
Protocol: In Vitro Myogenic Differentiation Assay with 5'-CMP
This protocol describes how to assess the effect of 5'-CMP on the differentiation of C2C12 myoblasts into myotubes.
Materials:
-
C2C12 myoblast cell line
-
Growth Medium (DMEM with 10% FBS)
-
Differentiation Medium (DMEM with 2% horse serum)
-
5'-CMP
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Giemsa or antibodies against myosin heavy chain)
-
Microscope for imaging
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
Induce differentiation by switching to the differentiation medium.
-
Treat the cells with different concentrations of 5'-CMP (e.g., 0, 0.1, 1, 5 mM) dissolved in the differentiation medium.
-
Replenish the medium with fresh 5'-CMP every 48 hours.
-
After 5-7 days of differentiation, wash the cells with PBS and fix them.
-
Stain the cells to visualize the myotubes.
-
Capture images using a microscope and quantify the extent of myotube formation (e.g., by measuring myotube diameter or fusion index).[10]
Quantitative Data on C2C12 Myotube Formation:
| Treatment | Myotube Diameter (µm) | Myogenin mRNA (fold change) | PGC-1α mRNA (fold change) | Reference |
| Control | 15.2 ± 1.1 | 1.0 | 1.0 | [10] |
| 1 mM 5'-CMP | 22.8 ± 1.5 | ~2.5 | ~2.0 | [10] |
| 5 mM 5'-CMP | 25.1 ± 1.8 | ~3.0 | ~2.8 | [10] |
Signaling Pathway of 5'-CMP in Myogenic Differentiation
Caption: Proposed signaling pathway of 5'-CMP in promoting myogenesis.
References
- 1. 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5′-Cytimidine Monophosphate Ameliorates H2O2-Induced Muscular Atrophy in C2C12 Myotubes by Activating IRS-1/Akt/S6K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UTP and CTP de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro drug testing based on contractile activity of C2C12 cells in an epigenetic drug model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5'-Cytidine Monophosphate (5'-CMP)
Welcome to the technical support center for the chemical synthesis of 5'-Cytidine Monophosphate (5'-CMP). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their 5'-CMP synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 5'-CMP?
A1: The primary methods for synthesizing 5'-CMP are chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach typically involves the phosphorylation of cytidine using a phosphorylating agent like phosphorus oxychloride (POCl₃) in a suitable solvent.[1][2] This method is a traditional approach but can present challenges with purity and yield.[]
-
Enzymatic Synthesis: This method utilizes enzymes to catalyze the phosphorylation of cytidine. It is considered a more environmentally friendly and highly efficient alternative to chemical synthesis, with some studies reporting yields approaching 100%.[1][4] A common enzymatic approach involves a one-pot cascade reaction using cytidine kinase (CK) to produce 5'-CMP, coupled with a regeneration system for the phosphate donor (e.g., ATP).[1][4]
Q2: What are the main challenges encountered in the chemical synthesis of 5'-CMP?
A2: Researchers often face two primary challenges in the chemical synthesis of 5'-CMP:
-
Low Yield: The overall yield of the final product can be diminished by incomplete reactions and the necessary removal of protecting groups, which can introduce variability.[]
-
Impurity Formation: Side reactions and the degradation of products during synthesis can lead to impurities that are often difficult to separate from the final product, affecting its functionality and specificity.[]
Troubleshooting Guide
Issue 1: Low Yield of 5'-CMP in Chemical Synthesis
Possible Cause 1: Suboptimal Reaction Conditions
-
Recommendation: The phosphorylation reaction is highly sensitive to temperature. It is typically conducted at low temperatures, ranging from -15°C to 5°C.[1][2] Maintaining a consistent low temperature is crucial for minimizing side reactions and maximizing the conversion rate. Ensure your cooling system is stable throughout the reaction period.
Possible Cause 2: Inefficient Phosphorylating Agent
-
Recommendation: Phosphorus oxychloride (POCl₃) is a commonly used phosphorylating agent.[1][2] The quality and handling of POCl₃ are critical. It should be freshly distilled or from a recently opened bottle to ensure high reactivity. The molar ratio of the phosphorylating agent to cytidine should be optimized.
Possible Cause 3: Incomplete Reaction
-
Recommendation: The reaction progress should be monitored to ensure it proceeds to a high conversion rate (e.g., over 85%) before quenching.[2] High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the consumption of the starting material (cytidine) and the formation of the product (5'-CMP).[1][5]
Possible Cause 4: Product Loss During Work-up and Purification
-
Recommendation: The work-up process, which often involves hydrolysis with cold salt water and pH adjustment, must be performed carefully to avoid degradation of the product.[1] During purification steps like precipitation with alcohol or recrystallization, significant product loss can occur.[1] Optimize the volume and type of alcohol used for precipitation and control the cooling rate during crystallization to maximize recovery.
Issue 2: Presence of Impurities in the Final 5'-CMP Product
Possible Cause 1: Side Reactions During Phosphorylation
-
Recommendation: Besides the desired 5'-phosphorylation, phosphorylation can also occur at the 2'- and 3'-hydroxyl groups of the ribose sugar. Using protecting groups for the 2'- and 3'-hydroxyls can prevent these side reactions, although their subsequent removal can impact the overall yield.[] Careful control of reaction temperature and stoichiometry can also help minimize the formation of these byproducts.
Possible Cause 2: Inadequate Purification
-
Recommendation: A multi-step purification process is often necessary to achieve high purity. This can include:
-
Decolorization: Treatment with activated carbon can remove colored impurities.[2]
-
Recrystallization: This is a powerful technique for purifying the crude product.[1]
-
Chromatography: Techniques like ion-exchange chromatography can be employed for highly effective separation of 5'-CMP from structurally similar impurities.[]
-
Experimental Protocols
Protocol 1: General Chemical Synthesis of 5'-CMP
This protocol is a generalized procedure based on common chemical synthesis methods.[1][2]
-
Phosphorylation:
-
Dissolve cytidine in a suitable solvent such as triethyl phosphate in the presence of a base like pyridine.
-
Cool the reaction mixture to a low temperature (e.g., -15°C to 5°C).
-
Slowly add a phosphorylating agent, such as phosphorus oxychloride, to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to proceed for several hours. Monitor the reaction progress using HPLC until a high conversion rate (e.g., >85%) is achieved.
-
-
Work-up:
-
Quench the reaction by adding cold salt water for hydrolysis.
-
Adjust the pH of the aqueous layer to a range of 7.0-8.0 using a base like sodium hydroxide.
-
-
Purification:
-
Precipitate the product by adding alcohol, such as 95% ethanol.
-
Collect the crude product by filtration.
-
Further purify the crude product by decolorizing with activated carbon and subsequent recrystallization to obtain the final 5'-CMP product.
-
Protocol 2: Enzymatic Synthesis of 5'-CMP
This protocol outlines a highly efficient one-pot enzymatic synthesis.[1][4]
-
Reaction Setup:
-
Prepare a reaction mixture containing cytidine, a phosphate donor (e.g., polyphosphate), and ATP.
-
Add the enzymes: cytidine kinase (CK) for the phosphorylation of cytidine to 5'-CMP, and polyphosphate kinase (PPK) for ATP regeneration.
-
-
Optimization:
-
Optimize reaction parameters such as temperature, substrate concentration, and the ratio of the enzymes to maximize the yield of 5'-CMP.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture under the optimized conditions.
-
Monitor the formation of 5'-CMP over time using HPLC. Studies have shown that near 100% yield can be achieved within 6 hours under optimized conditions.[4]
-
Data Presentation
Table 1: Comparison of 5'-CMP Synthesis Methods
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield | Variable, often lower than enzymatic methods[] | High, can approach 100%[4] |
| Purity Challenges | Prone to impurities from side reactions[] | High specificity, fewer byproducts |
| Reaction Conditions | Harsh (low temperatures, strong reagents)[1][2] | Mild (physiological pH and temperature)[] |
| Environmental Impact | Use of organic solvents and harsh chemicals | More environmentally friendly ("green")[4] |
| Key Reagents | Cytidine, phosphorylating agent (e.g., POCl₃), solvents, base[1] | Cytidine, enzymes (e.g., CK, PPK), ATP, phosphate donor[4] |
Visualizations
Below are diagrams illustrating the workflows for the chemical and enzymatic synthesis of 5'-CMP.
Caption: Workflow for the chemical synthesis of 5'-CMP.
Caption: One-pot enzymatic synthesis cascade for 5'-CMP.
References
- 1. Cytidine 5'-monophosphate disodium salt | 6757-06-8 | Benchchem [benchchem.com]
- 2. CN1616475A - Process for preparing cytidine-S'-phosphate - Google Patents [patents.google.com]
- 4. Efficient One-Pot Synthesis of Cytidine 5'-Monophosphate Using an Extremophilic Enzyme Cascade System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting 5'-CMP Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of 5'-Cytidine Monophosphate (5'-CMP) degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 5'-CMP degradation in experimental settings?
A1: 5'-CMP degradation can be attributed to two main factors:
-
Enzymatic Degradation: This is the most common cause. Enzymes such as phosphodiesterases (PDEs), 5'-nucleotidases, and cytidine deaminases, which may be present in cell lysates or tissue extracts, can hydrolyze 5'-CMP.
-
Chemical Instability: 5'-CMP is susceptible to chemical hydrolysis, particularly under acidic conditions. The stability of 5'-CMP can also be influenced by temperature and the composition of the experimental buffer.
Q2: How can I detect if my 5'-CMP is degrading during my experiment?
A2: Degradation of 5'-CMP can be monitored by quantifying its concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A decrease in the expected concentration of 5'-CMP is indicative of degradation.
Q3: What are the recommended storage conditions for 5'-CMP solutions?
A3: To ensure the stability of 5'-CMP, it is recommended to store stock solutions at -20°C or -80°C. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guides
Issue 1: Rapid loss of 5'-CMP in cell lysate experiments.
This issue is often due to enzymatic activity present in the cell lysate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic degradation of 5'-CMP.
Detailed Steps:
-
Add a cocktail of enzyme inhibitors:
-
Phosphodiesterase (PDE) inhibitors: While many PDE inhibitors are specific to cyclic nucleotides, broad-spectrum inhibitors like 3-isobutyl-1-methylxanthine (IBMX) can be tested.
-
5'-Nucleotidase inhibitors: Tetrahydrouridine (THU) is a known inhibitor of cytidine deaminase. Analogs of uridine such as 3-deazauridine have also been shown to be potent competitive inhibitors.[1]
-
General phosphatase inhibitors: A cocktail of phosphatase inhibitors (e.g., PhosSTOP™) can be beneficial.
-
-
Optimize buffer conditions:
-
Maintain a pH between 6.0 and 8.0, as extreme pH values can contribute to chemical degradation.
-
The choice of buffer can influence stability. Tris-HCl or HEPES buffers are commonly used and generally provide good pH stability.
-
-
Control the temperature:
-
Perform all experimental steps on ice or at 4°C to minimize enzymatic activity.
-
Issue 2: 5'-CMP degradation in purified enzyme assays or chemical reactions.
This is likely due to the chemical instability of 5'-CMP under the specific reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chemical degradation of 5'-CMP.
Detailed Steps:
-
pH Optimization:
-
Avoid acidic conditions (pH < 6.0). If the reaction requires a low pH, minimize the incubation time and temperature.
-
Perform a pH stability study to determine the optimal pH range for your specific experimental setup.
-
-
Temperature Optimization:
-
Lowering the reaction temperature can significantly reduce the rate of chemical hydrolysis.
-
-
Buffer Selection:
-
The choice of buffer can influence the stability of nucleotides. It is advisable to test different buffer systems to find the one that provides the best stability for 5'-CMP under your experimental conditions.
-
Experimental Protocols
Protocol 1: General Recommendations for Preventing 5'-CMP Degradation
-
Reagent Preparation:
-
Prepare all buffers and solutions with high-purity, nuclease-free water.
-
Prepare 5'-CMP stock solutions in a buffer with a neutral pH (e.g., 100 mM Tris-HCl, pH 7.5).
-
-
Sample Handling:
-
Keep all samples, including cell lysates and enzyme preparations, on ice at all times.
-
When preparing cell or tissue extracts, work quickly and efficiently to minimize the activity of endogenous enzymes.
-
-
Use of Inhibitors:
-
For experiments with cell or tissue extracts, supplement your lysis and reaction buffers with a commercially available protease and phosphatase inhibitor cocktail.
-
Consider adding specific inhibitors for nucleotidases and deaminases if degradation persists. For example, tetrahydrouridine (THU) can be used to inhibit cytidine deaminase.
-
Protocol 2: Quantification of 5'-CMP by LC-MS/MS
This protocol provides a general guideline for the quantification of 5'-CMP in biological samples.
-
Sample Preparation (Cell Lysate):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the lysate.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Dry the supernatant under vacuum and reconstitute in the LC-MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for separation.
-
Mobile Phase: A common mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) run in a gradient.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for 5'-CMP will need to be optimized on your instrument.
-
Data Presentation
Table 1: Stability of a 5'-CMP Analog (CMP-NulO) under Various Conditions
| Temperature (°C) | pH | Incubation Time | % Intact CMP-NulO |
| 20 | 5 | 1 day | ~50% |
| 20 | 6 | 1 day | ~70% |
| 20 | 7 | 3 days | >90% |
| 4 | 7 | 6 weeks | >90% |
| 37 | 5 | 24 hours | ~54% |
This data is for a CMP analog (CMP-NulO) and should be used as a general guide. The stability of 5'-CMP may vary.
Signaling Pathway
5'-CMP plays a central role in pyrimidine metabolism, serving as a precursor for the synthesis of other cytidine nucleotides and as a building block for RNA.
Caption: Overview of 5'-CMP metabolism.
References
Technical Support Center: Optimizing HPLC Separation of 5'-CMP and Other Nucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5'-Cytidine Monophosphate (5'-CMP) and other nucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC modes for separating 5'-CMP and other nucleotides?
A1: The two most prevalent HPLC modes for nucleotide separation are Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] IP-RPLC is a widely used technique that employs an ion-pairing agent to enhance the retention of polar analytes like nucleotides on a nonpolar stationary phase.[3][4] HILIC, on the other hand, uses a polar stationary phase and a high organic solvent concentration in the mobile phase, making it well-suited for the retention and separation of highly polar compounds without the need for ion-pairing reagents.[2][5][6]
Q2: Why am I seeing poor retention of my early-eluting nucleotides like 5'-CMP on a standard C18 column?
A2: Nucleotides, especially monophosphates like 5'-CMP, are highly polar molecules.[6][7] Standard reversed-phase columns (e.g., C18) provide limited retention for such polar compounds when used with typical reversed-phase mobile phases, leading to elution at or near the void volume.[8] To increase retention, you can either use a more polar stationary phase (like those used in HILIC), a highly aqueous mobile phase with a compatible column, or add an ion-pairing reagent to the mobile phase in a reversed-phase setup.[1][8]
Q3: What is the role of an ion-pairing reagent in nucleotide separation?
A3: An ion-pairing reagent, typically a quaternary amine like tetrabutylammonium (TBA), is added to the mobile phase in IP-RPLC.[1][9] The hydrophobic tail of the ion-pairing agent interacts with the nonpolar stationary phase, while its charged head-group forms an ion pair with the negatively charged phosphate groups of the nucleotides.[4] This interaction increases the hydrophobicity of the nucleotides, leading to greater retention on the reversed-phase column.
Q4: When should I choose HILIC over IP-RPLC for nucleotide analysis?
A4: HILIC is a strong alternative to IP-RPLC, especially when coupling HPLC with mass spectrometry (MS).[6][10] Ion-pairing reagents can cause ion suppression in the MS source, leading to reduced sensitivity.[6] HILIC methods use MS-friendly mobile phases, and the high organic content can enhance MS ionization, leading to better signal intensity.[10] HILIC is also effective for separating a wide range of polar compounds, including nucleobases, nucleosides, and nucleotides in a single run.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of 5'-CMP and other nucleotides.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Column Silanols | For reversed-phase separations, ensure end-capped columns are used. Operating the mobile phase at a slightly acidic pH can suppress the ionization of residual silanols. |
| Interaction with Metal Components | Phosphorylated compounds like nucleotides can interact with stainless steel components in the HPLC system, leading to peak tailing and poor recovery.[12] Using a bio-inert or PEEK-lined HPLC system and column can significantly improve peak shape.[12] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization state of both the nucleotides and the stationary phase. For IP-RPLC, a pH between 6.0 and 8.0 is generally recommended to ensure nucleotides are negatively charged.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 2: Unstable Retention Times
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. Insufficient equilibration can lead to drifting retention times. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure accurate composition. In IP-RPLC, the concentration of the ion-pairing reagent is critical for reproducible retention. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. Even small temperature changes can affect retention times, particularly in IP-RPLC where temperature can influence secondary interactions.[3] |
| Pump Malfunction | Inconsistent flow rates due to pump issues can cause retention time shifts. Check for leaks and ensure the pump is delivering a steady flow. |
| Column Degradation | Over time, the stationary phase can degrade, leading to changes in retention. If other parameters are stable, consider replacing the column. |
Problem 3: No Peaks or Very Small Peaks
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Detector Wavelength | Nucleotides have a strong UV absorbance at around 260 nm. Ensure your detector is set to an appropriate wavelength. |
| Sample Degradation | Nucleotides can be susceptible to degradation, especially ATP which can be hydrolyzed to ADP and AMP. Prepare samples fresh and keep them cool. Avoid repeated freeze-thaw cycles. |
| Low Sample Concentration | The concentration of your analyte may be below the detection limit of the instrument. Consider concentrating your sample or using a more sensitive detector. |
| Injection Issues | A blockage in the injector or a faulty rotor seal can prevent the sample from reaching the column. |
| Strong Sample Adsorption | Highly phosphorylated nucleotides might irreversibly adsorb to active sites in the system. Using a bio-inert system can mitigate this.[12] |
Quantitative Data
Table 1: Example Retention Times for Nucleotides using IP-RPLC
| Compound | Retention Time (min) |
| 5'-CMP | 6.28 |
| 5'-UMP | 10.36 |
| 5'-GMP | 11.18 |
| 5'-AMP | 21.01 |
| Data adapted from a study on the analysis of 5'-PDE enzyme activity. Conditions: C18 column, mobile phase gradient with an ion-pairing agent. |
Table 2: Example Gradient Conditions for HILIC Separation of Nucleotides
| Time (min) | % Mobile Phase B |
| 0 | 26 |
| 10 | 27 |
| 20 | 35 |
| 20.1 | 26 |
| 30 | 26 |
| Data from an LC/MS analysis of nucleotides.[6] Mobile Phase A: Acetonitrile; Mobile Phase B: 50 mM ammonium acetate, pH 5.3. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) for Nucleotide Separation
This protocol is a general guideline for the separation of 5'-CMP, 5'-UMP, 5'-GMP, and 5'-AMP.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer with 5 mM tetrabutylammonium hydrogen sulfate, pH 6.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 25% B
-
25-30 min: Hold at 25% B
-
30.1-35 min: Return to 100% A and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve nucleotide standards or extracted samples in Mobile Phase A.
Protocol 2: HILIC Method for Nucleotide Analysis
This protocol is suitable for the separation of a mixture of nucleotides for LC-MS analysis.
-
Column: HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).[6]
-
Mobile Phase A: Acetonitrile.[6]
-
Mobile Phase B: 50 mM ammonium acetate, pH 5.3 in water.[6]
-
Gradient:
-
0-10 min: Linear gradient from 26% to 27% B
-
10-20 min: Linear gradient to 35% B
-
20.1-30 min: Return to 26% B and re-equilibrate.[6]
-
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detection: UV at 260 nm or ESI-MS in negative ion mode.[6]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Dissolve samples in a mixture of acetonitrile and water (e.g., 80:20 v/v) to ensure compatibility with the initial HILIC mobile phase.
Visualizations
Caption: A typical experimental workflow for HPLC analysis of nucleotides.
Caption: A troubleshooting decision tree for common HPLC issues with nucleotides.
Caption: Simplified signaling pathway of 5'-CMP and pyrimidine metabolism.
References
- 1. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. study.com [study.com]
- 3. What Are the Benefits of Cytidine 5 Monophosphate? - Knowledge [lsherb.com]
- 4. jiubaiyuanbiotech.com [jiubaiyuanbiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cytidine 5’-monophosphate: Uses, biological activities and benefits_Chemicalbook [chemicalbook.com]
- 8. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 9. Human Metabolome Database: Showing metabocard for Cytidine monophosphate (HMDB0000095) [hmdb.ca]
- 10. nbinno.com [nbinno.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. KEGG COMPOUND: C00055 [genome.jp]
Technical Support Center: Overcoming Challenges in 5'-CMP Quantification
Welcome to the technical support center for 5'-Cytidine Monophosphate (5'-CMP) quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of 5'-CMP and related nucleotides. Here you will find answers to frequently asked questions and detailed guides to navigate challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for 5'-CMP quantification?
A1: The primary methods for quantifying 5'-CMP include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.[1][2][3] HPLC is a robust technique for separating nucleotides, while LC-MS/MS offers higher sensitivity and specificity, making it ideal for complex biological matrices.[2][4] Enzymatic assays provide a functional measure of 5'-CMP by capitalizing on specific enzyme-substrate reactions.[5][6]
Q2: What is a "matrix effect" and how can it affect my 5'-CMP quantification?
A2: A matrix effect is the alteration of an analyte's signal by other components in the sample matrix.[7][8] In LC-MS/MS analysis, this can lead to either suppression or enhancement of the 5'-CMP signal, resulting in inaccurate quantification.[7][8] For example, components in a biological fluid can interfere with the ionization of 5'-CMP in the mass spectrometer.[8] To mitigate this, proper sample preparation, the use of an appropriate internal standard, and matrix-matched calibration curves are crucial.[9]
Q3: How can I improve the retention of the highly polar 5'-CMP on my reversed-phase HPLC column?
A3: Due to its high polarity, 5'-CMP is often poorly retained on traditional C18 columns.[10][11] To improve retention, you can use ion-pairing reagents like tetrabutylammonium in the mobile phase.[12] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for the retention of polar compounds and can be an excellent choice for 5'-CMP analysis.[13][14] Adjusting the mobile phase pH can also influence the retention of nucleotides.[11]
Q4: My 5'-CMP sample appears to be degrading. What are the best practices for sample handling and storage?
A4: Nucleotides can be susceptible to degradation. For short-term storage, keeping samples at +4°C is appropriate. For long-term stability, it is recommended to store samples under desiccating conditions.[15] When preparing samples, it's important to work quickly and on ice to minimize enzymatic degradation, especially when working with cell or tissue extracts. The use of commercial isolation kits can help remove contaminants that may contribute to sample instability.[16]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 5'-CMP quantification experiments.
HPLC & LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Interaction of phosphate groups with stainless steel components in the HPLC system.[14] | Use a bio-inert LC system with PEEK-lined columns and tubing to prevent metal-phosphate interactions.[14] |
| Inappropriate mobile phase composition or pH.[11][17] | Optimize the mobile phase pH and buffer concentration. Ensure the sample is dissolved in a solvent compatible with the mobile phase.[11][18] | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement.[17][18] | |
| Inconsistent Retention Times | Fluctuations in pump pressure or mobile phase composition. | Check the HPLC system for leaks and ensure the pump is functioning correctly.[17][19] Use a column oven to maintain a stable temperature.[17] |
| Improper column equilibration. | Ensure the column is equilibrated with at least 10 column volumes of the mobile phase before injection.[17] | |
| Low Sensitivity / No Peak Detected | Insufficient sample concentration. | Concentrate the sample or use a more sensitive detection method like LC-MS/MS. |
| Matrix suppression effects (LC-MS/MS).[7][8] | Improve sample cleanup using solid-phase extraction (SPE). Use an isotopically labeled internal standard to normalize the signal.[9] | |
| Degradation of 5'-CMP in the sample. | Re-prepare fresh samples and standards, ensuring proper storage conditions.[15] | |
| Ghost Peaks | Contamination in the injector, column, or mobile phase.[17] | Flush the injector and column with a strong solvent. Use high-purity solvents for the mobile phase.[17][18] |
Enzymatic Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Incorrect assay conditions (pH, temperature). | Optimize the assay buffer pH and incubation temperature according to the enzyme's specifications. |
| Enzyme degradation. | Ensure proper storage of the enzyme and prepare fresh enzyme solutions for each experiment. | |
| Presence of inhibitors in the sample. | Purify the sample to remove potential inhibitors. Run a control with a known amount of 5'-CMP to check for inhibition. | |
| High Background Signal | Non-specific substrate conversion. | Use a more specific enzyme or add inhibitors for interfering enzymes. |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile techniques to avoid contamination. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents.[20] Consider using an automated liquid handling system for better precision. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath for consistent reaction rates.[21] |
Quantitative Data Summary
The following tables summarize typical performance characteristics for different 5'-CMP quantification methods. These values can serve as a benchmark for your own experiments.
Table 1: Performance of LC-MS/MS Methods for Nucleotide Quantification
| Analyte | Matrix | LOQ (ng/mL) | Reference |
| CMP-Neu5Ac | Human Leukocytes | 10.0 | [13] |
| Various cNMPs | Mammalian Tissues | 0.002 - 0.2 (pmol on column) | [4] |
Note: LOQ (Limit of Quantification) can vary depending on the specific instrument, matrix, and experimental conditions.
Experimental Protocols & Workflows
General Workflow for 5'-CMP Quantification
Below is a generalized workflow for the quantification of 5'-CMP from biological samples.
Caption: A generalized workflow for 5'-CMP quantification.
Troubleshooting Logic for Low HPLC Signal
This diagram illustrates a logical approach to troubleshooting low signal issues in HPLC-based 5'-CMP analysis.
Caption: A troubleshooting flowchart for low HPLC signal.
Detailed Methodologies
Sample Preparation Protocol for 5'-CMP from Cell Culture
-
Cell Harvesting : Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction : Add a pre-chilled (-20°C) extraction solvent (e.g., 80:20 methanol:water mixture) to the cell plate. Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Protein Precipitation : Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection : Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Drying and Reconstitution : Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase for HPLC) for analysis.
HPLC-UV Method Parameters for Nucleotide Separation
-
Column : A reversed-phase C18 column or a HILIC column.[11][12]
-
Mobile Phase A : Aqueous buffer (e.g., 20 mM potassium phosphate) with an ion-pairing agent (e.g., 5 mM tetrabutylammonium hydrogen sulfate), pH adjusted to 6.0.[12]
-
Mobile Phase B : Acetonitrile or methanol.
-
Gradient : A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Column Temperature : 25-35°C.
-
Injection Volume : 10-20 µL.
Disclaimer: The protocols and parameters provided are for general guidance. Users should optimize these for their specific applications and instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. A Facile and Sensitive Method for Quantification of Cyclic Nucleotide Monophosphates in Mammalian Organs: Basal Levels of Eight cNMPs and Identification of 2',3'-cIMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Homogeneous, nonradioactive, enzymatic assay for plasma pyridoxal 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytidine Monophosphate | SIELC Technologies [sielc.com]
- 11. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]
- 16. microsynth.com [microsynth.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. eclass.uoa.gr [eclass.uoa.gr]
- 19. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 20. eppendorf.com [eppendorf.com]
- 21. Nucleic Acid Quantification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for 5'-CMP-Dependent Enzyme Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their protocols for 5'-CMP-dependent enzyme assays. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during 5'-CMP-dependent enzyme assays, categorized by the type of issue.
Issue 1: Inconsistent or Non-Reproducible Results
Question: My replicate wells show high variability, and I'm struggling to reproduce my results between experiments. What are the likely causes and how can I fix this?
Answer: High variability is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Pipetting Inaccuracy: Small volume errors, especially of concentrated enzyme or substrate solutions, can lead to significant variations.
-
Solution: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions. For critical reagents, consider preparing a master mix to be dispensed into all wells, ensuring consistency.
-
-
Inadequate Reagent Mixing: Failure to properly mix reagents can result in concentration gradients within your assay plate.
-
Solution: Thoroughly mix all stock solutions before preparing your reaction mixtures. Gently mix the contents of each well after adding all components, for example, by pipetting up and down a few times or by using a plate shaker at a low speed.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction kinetics, leading to inconsistent readings.[1]
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with buffer or water to create a humidity barrier.
-
-
Temperature and Incubation Time Fluctuations: Inconsistent incubation times or temperature variations across the assay plate can significantly impact enzyme activity.[1]
-
Solution: Use a properly calibrated incubator and ensure a consistent incubation time for all plates and wells. Allow plates to equilibrate to the reaction temperature before starting the assay.
-
Issue 2: High Background Signal
Question: My assay is producing a high background signal, which is masking the true signal from my enzyme's activity. What could be causing this?
Answer: A high background signal can obscure your results and reduce the dynamic range of your assay. Here are some potential causes and their solutions:
-
Contaminated Reagents: Substrates, buffers, or even the enzyme preparation itself may be contaminated with products that generate a signal.
-
Solution: Use high-purity reagents. For example, commercial preparations of CMP-sialic acid can contain contaminating CMP, which can inhibit the reaction or interfere with detection.[2] Consider purifying substrates if necessary. Run controls without the enzyme to check for background signal from other reaction components.
-
-
Non-Enzymatic Substrate Degradation: The substrate may be unstable under your assay conditions (e.g., pH, temperature) and break down non-enzymatically, generating a signal.
-
Solution: Test the stability of your substrate in the assay buffer without the enzyme over the time course of your experiment. If degradation is observed, you may need to adjust the buffer composition, pH, or temperature.
-
-
High Enzyme Concentration (for coupled assays): In assays where the product of the primary reaction is a substrate for a second, signal-producing enzyme, a high concentration of the primary enzyme can lead to a burst of product that saturates the coupling enzyme, resulting in a high initial signal.
-
Solution: Titrate the concentration of your 5'-CMP-dependent enzyme to find an optimal concentration that produces a linear reaction rate over time.
-
Issue 3: Low or No Signal
Question: I'm observing a very weak signal, or no signal at all, even with my positive controls. What should I investigate?
Answer: A lack of signal can be frustrating, but systematically checking each component of the assay can help identify the problem.
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the recommended temperature and in a buffer that maintains its stability. Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon receipt.[1] Always include a positive control with a known active enzyme to verify assay performance.
-
-
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your enzyme.
-
Solution: Review the literature for the optimal conditions for your specific enzyme or a closely related one. Perform a matrix experiment to test a range of pH values and salt concentrations to find the optimal conditions. For example, the optimal pH for vertebrate CMP-sialic acid synthetase is 9.0.[3]
-
-
Missing or Incorrect Cofactors: Many enzymes require specific cofactors (e.g., Mg²⁺, Mn²⁺) for activity.
-
Solution: Verify that all necessary cofactors are present in your reaction buffer at the correct concentrations.
-
-
Substrate Quality or Concentration: The substrate may be of poor quality, or its concentration may be too low.
-
Solution: Use a high-quality, pure substrate. Confirm the concentration of your substrate stock solution. If the Kₘ of the enzyme for the substrate is known, ensure the substrate concentration is appropriate for the assay (e.g., at or near the Kₘ for inhibitor screening).
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right type of assay for my 5'-CMP-dependent enzyme?
A1: The choice of assay depends on several factors, including the specific reaction catalyzed, the available equipment, and the desired throughput. Common assay formats include:
-
Spectrophotometric Assays: These assays are often continuous and monitor the change in absorbance of a substrate or product over time. They are suitable for enzymes where the reaction leads to a change in the spectrophotometric properties of the reaction mixture.
-
Fluorometric Assays: These assays are generally more sensitive than spectrophotometric assays and involve a substrate or probe that becomes fluorescent or changes its fluorescence properties upon enzymatic modification. Fluorescence polarization (FP) is a powerful technique for studying binding events and can be adapted for enzyme assays.[4]
-
Luminometric Assays: These assays are extremely sensitive and are often based on the detection of ATP. For example, the ADP-Glo™ kinase assay measures ADP production, which is then converted to ATP and detected by luciferase. This can be adapted for any enzyme that produces ADP or can be coupled to an ADP-producing reaction.
-
Radiometric Assays: These assays are highly sensitive and direct but require the handling of radioactive materials. Filter-binding assays are a common format for measuring the incorporation of a radiolabeled nucleotide into a substrate.[5]
-
Chromatographic Assays (HPLC, LC-MS): These methods are powerful for separating and quantifying substrates and products, offering high specificity and accuracy. They are often used to validate results from other assay formats.[3]
Q2: What are the critical controls to include in my 5'-CMP-dependent enzyme assay?
A2: Including proper controls is essential for interpreting your results correctly. Key controls include:
-
Negative Control (No Enzyme): This control contains all reaction components except the enzyme. It helps to determine the background signal and to check for non-enzymatic substrate degradation.
-
Positive Control (Known Active Enzyme/Inhibitor): This control uses a known active enzyme to ensure that the assay is working correctly. If you are screening for inhibitors, a known inhibitor should be included to validate the assay's ability to detect inhibition.
-
Vehicle Control: If your test compounds are dissolved in a solvent like DMSO, this control should contain the same concentration of the solvent as your experimental wells to account for any effects of the solvent on enzyme activity.[1]
Q3: How can I optimize the concentration of my enzyme and substrates for the assay?
A3: Optimization is crucial for obtaining reliable data.
-
Enzyme Concentration: Perform an enzyme titration to find the concentration that results in a linear reaction rate for the desired assay duration. The reaction rate should be high enough to be accurately measured but not so high that the substrate is depleted too quickly.
-
Substrate Concentration: The optimal substrate concentration depends on the goal of the assay. For determining enzyme kinetics (Kₘ and Vₘₐₓ), you will need to test a range of substrate concentrations. For inhibitor screening, a substrate concentration at or near the Kₘ is often used to ensure sensitivity to competitive inhibitors.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be useful for refining protocols for 5'-CMP-dependent enzyme assays.
Table 1: Kinetic Parameters for CMP Kinases
| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |
| Yersinia pseudotuberculosis | CMP | 0.028 | 91.9 | [6] |
| Yersinia pseudotuberculosis | ATP | 0.04 | 74.3 | [6] |
| E. coli | CMP | 0.035 | Not Reported | [6] |
| E. coli | ATP | 0.038 | Not Reported | [6] |
Table 2: IC₅₀ Values for Selected Kinase Inhibitors (General Examples)
| Inhibitor | Target Kinase | IC₅₀ (nM) | Reference |
| PF-670462 | GST-CK1δ | 7 | [7] |
| Liu-20 | GST-CK1δ | 70 | [7] |
| STS | rEtROP2-GST/p120-TLTR | 291.2 | [8] |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., ATP concentration) and should be determined empirically for your specific system.[9]
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for CMP Kinase Activity
This protocol is adapted from a method used for determining the activity of Yersinia CMP kinase.[6]
Principle: The production of ADP by CMP kinase is coupled to the oxidation of NADH by lactate dehydrogenase and pyruvate kinase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Materials:
-
50 mM Tris-HCl, pH 7.4
-
2 mM MgCl₂
-
50 mM KCl
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
1 mM ATP
-
Lactate dehydrogenase (LDH) (2 units/mL)
-
Pyruvate kinase (PK) (2 units/mL)
-
NDP kinase (2 units/mL)
-
CMP (various concentrations for Kₘ determination)
-
Purified CMP kinase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 50 mM KCl, 1 mM PEP, 0.2 mM NADH, 1 mM ATP, 2 units/mL LDH, 2 units/mL PK, and 2 units/mL NDP kinase.
-
Add varying concentrations of CMP to the reaction mixture for Kₘ determination.
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding a small volume of purified CMP kinase.
-
Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Protocol 2: Fluorescence Polarization Assay for a 5'-CMP-Dependent Phosphodiesterase (Conceptual)
This protocol provides a conceptual framework for developing a fluorescence polarization (FP) assay for a 5'-CMP-dependent phosphodiesterase, based on general principles of FP assays for phosphodiesterases.[4][10]
Principle: A fluorescently labeled cyclic CMP (c-CMP) analog is used as a substrate. When bound to a specific antibody or a binding protein, the large complex has a high polarization value. Upon hydrolysis by the phosphodiesterase to a fluorescently labeled CMP, the smaller product has a lower affinity for the binding protein, resulting in a decrease in fluorescence polarization.
Materials:
-
Fluorescently labeled c-CMP analog (tracer)
-
Antibody or binding protein specific for the fluorescently labeled c-CMP
-
Purified 5'-CMP-dependent phosphodiesterase
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate cofactors)
-
Black, low-binding microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Tracer and Antibody Concentrations: Titrate the fluorescent tracer and the antibody to find concentrations that give a stable and robust high polarization signal.
-
Enzyme Titration: Perform a time-course experiment with varying concentrations of the phosphodiesterase to determine an enzyme concentration that results in a linear decrease in polarization over a suitable time frame.
-
Assay Protocol: a. Add the assay buffer, fluorescent tracer, and antibody to the wells of a black microplate. b. Add the test compounds (inhibitors) or vehicle control. c. Initiate the reaction by adding the phosphodiesterase. d. Incubate the plate at the optimal temperature for the determined time. e. Read the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the change in polarization and determine the enzyme activity or the inhibitory effect of the test compounds.
Protocol 3: Radioactive Filter-Binding Assay for a 5'-CMP-Dependent DNA Ligase (Conceptual)
This protocol outlines a conceptual approach for a filter-binding assay to measure the activity of a DNA ligase that utilizes a 5'-CMP analog, based on general filter-binding assay principles.[5]
Principle: A radiolabeled DNA substrate with a nick is used. The ligase joins the nick, incorporating the radiolabel into a larger, ligated DNA product. The reaction mixture is passed through a nitrocellulose filter, which binds the protein-DNA complex (including the ligated product if the ligase remains bound or if the product is large enough to be retained), while the smaller, unligated, radiolabeled substrate passes through. The radioactivity retained on the filter is proportional to the ligase activity.
Materials:
-
Purified 5'-CMP-dependent DNA ligase
-
DNA substrate with a nick, with a ³²P-labeled phosphate at the 5' end of the nick
-
Ligation buffer containing ATP (or the appropriate nucleotide triphosphate) and necessary cofactors
-
Nitrocellulose filters
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the DNA Substrate: Anneal oligonucleotides to create a double-stranded DNA substrate with a single nick. One of the oligonucleotides should be 5'-end labeled with ³²P.
-
Ligation Reaction: a. Set up ligation reactions containing the ligation buffer, the ³²P-labeled DNA substrate, and varying concentrations of the DNA ligase. b. Incubate the reactions at the optimal temperature for the ligase.
-
Filter Binding: a. After the incubation, spot the reaction mixtures onto nitrocellulose filters placed on a vacuum filtration manifold. b. Apply vacuum to draw the liquid through the filters. c. Wash the filters with wash buffer to remove unbound substrate.
-
Quantification: a. Place the dried filters into scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of ligated product formed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pyrimidine nucleotide biosynthesis and salvage pathway highlighting the role of 5'-CMP.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Filter binding assay - Wikipedia [en.wikipedia.org]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5'-CMP Mass Spectrometry Analysis
Welcome to the Technical Support Center for the mass spectrometry analysis of 5'-Cytidine Monophosphate (5'-CMP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure accurate, artifact-free results.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in 5'-CMP mass spectrometry analysis?
A1: The most prevalent artifacts in 5'-CMP analysis are adduct formation (primarily sodium and potassium), in-source fragmentation, and matrix effects. These can lead to misidentification, inaccurate quantification, and reduced sensitivity.
Q2: How can I prevent the formation of sodium and potassium adducts with 5'-CMP?
A2: Adduct formation with alkali metals like sodium and potassium is a common issue in electrospray ionization (ESI) mass spectrometry.[1][2] To minimize these adducts, it is recommended to use high-purity solvents and new glassware to avoid metal ion contamination.[1] Additionally, acidifying the mobile phase with a small amount of an organic acid, such as formic acid, can promote protonation of the analyte and reduce the formation of metal adducts.[1] The use of ammonium salts, like ammonium acetate, in the mobile phase can also help to outcompete metal ions for adduction.
Q3: What is in-source fragmentation and how does it affect 5'-CMP analysis?
A3: In-source fragmentation is the breakdown of an analyte within the ionization source of the mass spectrometer before mass analysis. For nucleotides, a common in-source fragmentation is the loss of the phosphate group. In the case of cytidine triphosphate (CTP) or diphosphate (CDP), in-source fragmentation can generate ions with the same mass-to-charge ratio (m/z) as 5'-CMP, leading to overestimation of the 5'-CMP concentration. It is crucial to have good chromatographic separation to distinguish between true 5'-CMP and in-source fragments from other nucleotides.
Q4: How do matrix effects impact the quantification of 5'-CMP?
A4: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue extracts). These effects can cause ion suppression or enhancement, leading to inaccurate and unreliable quantification. The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4][5]
Q5: What is the recommended type of internal standard for 5'-CMP analysis?
A5: The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte of interest. For 5'-CMP, a ¹³C and/or ¹⁵N-labeled 5'-CMP is ideal. These standards have nearly identical chemical and physical properties to the unlabeled 5'-CMP, meaning they co-elute and experience similar matrix effects and ionization efficiencies. This allows for accurate correction of any variations during sample preparation and analysis.[3][4][5]
Troubleshooting Guides
Issue 1: Presence of Unexpected Peaks, Especially M+22 and M+38
Problem: You observe significant peaks at m/z values corresponding to [M+Na]⁺ and [M+K]⁺ in your 5'-CMP mass spectrum, which complicates data interpretation and reduces the signal intensity of the desired protonated molecule [M+H]⁺.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for sodium and potassium adducts.
Quantitative Impact of Sodium Adducts on 5'-CMP Signal
The presence of sodium ions can significantly decrease the signal intensity of the protonated 5'-CMP molecule ([M+H]⁺), splitting the total ion current between the protonated and sodiated forms. This can lead to a loss of sensitivity for the analyte of interest.
| Sodium Chloride (NaCl) Concentration | [M+H]⁺ Peak Area (Arbitrary Units) | [M+Na]⁺ Peak Area (Arbitrary Units) |
| 0 µM (Control) | 1,000,000 | < 5,000 |
| 10 µM | 750,000 | 250,000 |
| 50 µM | 400,000 | 600,000 |
| 100 µM | 200,000 | 800,000 |
| Note: These are illustrative values to demonstrate the trend. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
Problem: You are experiencing inconsistent and inaccurate quantitative results for 5'-CMP, especially when analyzing complex biological samples like plasma or serum.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 3: Suspected In-Source Fragmentation
Problem: You suspect that other cytidine nucleotides (CDP, CTP) in your sample are fragmenting in the ion source and contributing to the 5'-CMP signal, leading to artificially high measurements.
Fragmentation Pathway of 5'-CMP:
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukisotope.com [ukisotope.com]
Technical Support Center: Optimization of 5'-CMP in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 5'-Cytidine Monophosphate (5'-CMP) concentration in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is 5'-CMP and what is its primary role in cell culture?
A1: 5'-Cytidine Monophosphate (5'-CMP) is a nucleotide that serves as a monomer in the synthesis of RNA.[1] In cell culture, it is a crucial intermediate for various cellular processes. It can be phosphorylated to form Cytidine 5'-diphosphate (CDP) and Cytidine 5'-triphosphate (CTP), which are essential for DNA and RNA biosynthesis.[2][3] Additionally, 5'-CMP is an intermediate in the synthesis of phospholipids.[2][3] It is considered a conditionally essential nutrient, which may become insufficient during stressful conditions.[4]
Q2: What are the observed effects of 5'-CMP supplementation on cells in culture?
A2: Supplementing cell culture media with 5'-CMP has been shown to have several beneficial effects, particularly in muscle cells. In mouse myoblast C2C12 cells, 5'-CMP promotes myogenic differentiation (the process of forming muscle tissue) and mitochondrial biogenesis.[4][5] Specific effects include enhanced myotube formation and increased expression of key regulatory proteins like myogenin and PGC-1α.[4][5] It has also been noted that nucleotide supplements, including CMP, can promote the proliferation of normal rat intestinal epithelial cells (IEC-6).[6]
Q3: What is the proposed mechanism of action for 5'-CMP's effects on muscle cells?
A3: In muscle cells, 5'-CMP is believed to exert its effects by activating myogenin and PGC-1α.[4][5] Myogenin is a key regulatory factor in the final steps of myoblast differentiation into myotubes.[5] PGC-1α is a regulator of mitochondrial biogenesis and the development of different skeletal muscle fiber types.[4][5] It is also suggested that the active components responsible for these effects could be the corresponding nucleosides, cytidine and uridine, which are metabolites of 5'-CMP.[4][5]
Q4: What is a typical starting concentration for 5'-CMP in cell culture experiments?
A4: The optimal concentration of 5'-CMP is cell-type dependent and should be determined empirically through a dose-response experiment. However, based on published studies with C2C12 myoblast cells, concentrations between 1 mM and 5 mM have been shown to be effective in promoting myogenic differentiation.[5] For other cell types, like the IEC-6 intestinal cell line, a mixture of nucleotides including CMP was used at a concentration of 10 mg/L.[6]
Q5: How should 5'-CMP be prepared and stored for use in cell culture?
A5: 5'-CMP is typically supplied as a powder and is soluble in water.[7] To prepare a stock solution, dissolve the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a desired concentration (e.g., 100 mM). Filter-sterilize the stock solution using a 0.22 µm filter before adding it to the cell culture medium. For long-term storage, it is recommended to store the powder under desiccating conditions at +4°C. Aliquots of the sterile stock solution can be stored at -20°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when optimizing 5'-CMP concentration in cell culture media.
Issue 1: No observable effect on cell proliferation or differentiation after adding 5'-CMP.
-
Potential Cause 1: Sub-optimal Concentration. The concentration of 5'-CMP may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment (titration) to determine the optimal concentration. Test a range of concentrations, for example, from 0.1 mM to 10 mM.
-
-
Potential Cause 2: Cell Line Insensitivity. Your cell line may not be responsive to exogenous 5'-CMP, potentially due to robust de novo nucleotide synthesis pathways.[6]
-
Solution: Verify if there is any published literature on the effects of nucleotides on your specific cell line. Consider measuring the expression of relevant receptors or pathway components if possible.
-
-
Potential Cause 3: Degraded 5'-CMP. Improper storage or multiple freeze-thaw cycles of the stock solution may have led to the degradation of the compound.
-
Solution: Prepare a fresh stock solution of 5'-CMP from the powder. Ensure proper storage of both the powder and the stock solution.
-
Issue 2: Decreased cell viability or signs of cytotoxicity after adding 5'-CMP.
-
Potential Cause 1: Concentration is too high. While beneficial at certain concentrations, excessively high levels of any supplement can be toxic to cells.
-
Solution: Lower the concentration of 5'-CMP in your experiments. Perform a cytotoxicity assay (e.g., MTT or LDH assay) across a range of concentrations to determine the toxic threshold for your cell line.[8]
-
-
Potential Cause 2: Contamination. The 5'-CMP powder or stock solution may be contaminated.
-
Solution: Always use aseptic techniques when preparing stock solutions. Filter-sterilize the stock solution before use. If contamination is suspected, discard the solution and prepare a new one.[9]
-
-
Potential Cause 3: pH shift in the medium. The addition of a significant volume of a high-concentration stock solution could alter the pH of the culture medium.
-
Solution: Check the pH of the culture medium after adding the 5'-CMP stock solution. If necessary, use a buffered stock solution or adjust the final pH.[10]
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Potential Cause 1: Variability in Cell Culture Conditions. Inconsistencies in cell passage number, seeding density, or serum concentration can affect experimental outcomes.[11][12]
-
Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers, maintain a consistent seeding density, and use the same batch of serum for a set of experiments.
-
-
Potential Cause 2: Inconsistent Reagent Preparation. Variations in the preparation of the 5'-CMP stock solution can lead to different final concentrations.
-
Solution: Prepare a large, single batch of 5'-CMP stock solution, aliquot it, and store it appropriately. Use one aliquot per experiment to ensure consistency.
-
Data Presentation
Table 1: General Properties of 5'-Cytidine Monophosphate
| Property | Value | Reference |
| Synonyms | 5'-Cytidylic acid, CMP | [1] |
| Molecular Formula | C₉H₁₄N₃O₈P | |
| Molecular Weight | 323.2 g/mol | |
| Purity | >95% | |
| Solubility | Soluble in water | |
| Storage | Store at +4°C, desiccated |
Table 2: Effects of 5'-CMP on C2C12 Myoblast Cells
| Concentration | Duration | Observed Effect | Reference |
| 1 mM | 5 days | Significantly increased myotube diameter. | [5] |
| 1 mM and 5 mM | Not specified | Significantly increased mRNA levels of myogenin. | [5] |
| 1 mM and 5 mM | 6 days | Increased mitochondrial DNA (mtDNA) copy number. | [5] |
| 1 mM and 5 mM | Not specified | Increased mRNA levels of PGC-1α. | [4][5] |
Experimental Protocols
Protocol: Evaluating the Effect of 5'-CMP on Myogenic Differentiation of C2C12 Cells
This protocol is adapted from studies demonstrating the pro-myogenic effects of 5'-CMP.[5]
1. Cell Seeding: a. Culture C2C12 myoblasts in growth medium (DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin). b. Plate the cells in 24-well plates at a density of 25,000 cells/well. c. Incubate until cells reach 70-90% confluency.
2. Induction of Differentiation: a. Prepare a fresh 100 mM stock solution of 5'-CMP in sterile water and filter-sterilize. b. To initiate differentiation, aspirate the growth medium and replace it with differentiation medium (DMEM supplemented with 2% heat-inactivated Bovine Serum (BS) and antibiotics). c. To the test wells, add the 5'-CMP stock solution to achieve the desired final concentrations (e.g., 1 mM and 5 mM). d. For control wells, add an equivalent volume of sterile water.
3. Cell Culture and Maintenance: a. Incubate the cells at 37°C in a 5% CO₂ atmosphere. b. Change the differentiation medium (with or without 5'-CMP) every two days.
4. Analysis of Differentiation (after 5-6 days): a. Morphological Analysis: i. Observe the cells under a phase-contrast microscope. ii. Capture images of myotube formation. iii. Measure the diameter of at least 50 myotubes per well to quantify differentiation. b. Gene Expression Analysis (Optional): i. Harvest cells and extract total RNA. ii. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of myogenic markers such as Myogenin and PGC-1α.
Visualizations
Caption: Simplified signaling cascade of 5'-CMP in muscle cells.
Caption: Experimental workflow for optimizing 5'-CMP concentration.
References
- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Cytidine 5’-monophosphate: Uses, biological activities and benefits_Chemicalbook [chemicalbook.com]
- 4. 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide supplements alter proliferation and differentiation of cultured human (Caco-2) and rat (IEC-6) intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ≥99% (HPLC), synthetic, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Optimization of a MRC-5 Cell Culture Process for the Production of a Smallpox Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Strategies to Prevent Non-Specific Binding of 5'-CMP
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in experiments involving 5'-Cytidine Monophosphate (5'-CMP).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my 5'-CMP assay?
Non-specific binding refers to the interaction of 5'-CMP with surfaces or molecules other than its intended biological target.[1] This phenomenon can lead to high background signals, which obscure the true specific binding signal, reduce assay sensitivity, and can result in inaccurate quantification and false-positive results.[2][3] For a small molecule like 5'-CMP, NSB is often driven by electrostatic and hydrophobic interactions with assay components like microplates, filter membranes, and even unrelated proteins.
Q2: What are the most common causes of high non-specific binding with 5'-CMP?
Several factors can contribute to high NSB of small molecules like 5'-CMP:
-
Hydrophobic Interactions: The cytosine base of 5'-CMP can participate in hydrophobic interactions with plastic surfaces of microplates or other hydrophobic regions of biomolecules.
-
Electrostatic Interactions: The negatively charged phosphate group of 5'-CMP can interact with positively charged surfaces or amino acid residues on proteins.
-
Insufficient Blocking: Failure to adequately block all unoccupied binding sites on the solid phase (e.g., microplate wells, filter membranes) is a primary cause of NSB.
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.
-
High Analyte Concentration: Using an excessively high concentration of labeled 5'-CMP can lead to increased background binding.[4]
Q3: Can you provide a quick overview of strategies to reduce 5'-CMP non-specific binding?
Certainly. The key strategies revolve around optimizing your assay conditions and using appropriate blocking agents. Here’s a summary:
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your assay buffer can significantly reduce charge-based interactions.[1][5]
-
Use Blocking Agents: Incorporating blocking agents like Bovine Serum Albumin (BSA), casein, or non-fat dry milk can saturate non-specific binding sites.[6]
-
Add a Non-ionic Detergent: Surfactants such as Tween-20 can disrupt hydrophobic interactions.[1][5]
-
Optimize Incubation Time and Temperature: Fine-tuning these parameters can help maximize the signal-to-noise ratio.[2]
-
Consider Alternative Solid Phases: If using plastic plates, consider low-binding plates or different types of filter membranes.
Troubleshooting Guide: High Non-Specific Binding of 5'-CMP
This guide provides a systematic approach to troubleshooting and resolving high background issues in your 5'-CMP binding assays.
Step 1: Initial Assessment of Non-Specific Binding
Before making significant changes to your protocol, it's crucial to quantify the extent of your NSB.
-
Experimental Control: The most important control is a "no target" or "excess competitor" sample. In this control, you measure the binding of your labeled 5'-CMP in the absence of its specific binding partner or in the presence of a saturating concentration of unlabeled 5'-CMP. The signal from this control represents your NSB.
-
Acceptable NSB: Ideally, the NSB should be less than 10-20% of the total binding signal. If it is significantly higher, you will need to optimize your assay.
Step 2: Systematic Optimization of Assay Conditions
Work through the following optimization steps sequentially. It is recommended to change only one parameter at a time to clearly identify the impactful change.
Caption: A logical workflow for systematically troubleshooting high non-specific binding.
Problem: High Signal in "No Target" Control Wells
This is a clear indication of non-specific binding of 5'-CMP to the solid phase (e.g., microplate, filter).
Solution 1: Optimize the Assay Buffer
-
Adjust pH: The charge of both your target protein and 5'-CMP is pH-dependent. Experiment with a range of pH values around the physiological pH (e.g., 6.5-8.0) to find the optimal balance where specific binding is maintained, and NSB is minimized.
-
Increase Salt Concentration: Increasing the ionic strength of the buffer by adding NaCl can disrupt electrostatic interactions.[1][5] Try titrating NaCl from 50 mM up to 500 mM. Be aware that very high salt concentrations may also disrupt specific binding.
Solution 2: Incorporate a Blocking Agent
Blocking agents are proteins or other molecules that coat the surface of the assay plate or membrane, preventing the labeled ligand from binding non-specifically.[6]
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent. Start with a concentration of 0.1% to 1% (w/v) in your assay buffer.[5]
-
Casein or Non-Fat Dry Milk: These are also effective blocking agents, particularly in ELISA-type assays. A typical starting concentration is 1-5% (w/v).
-
Methylcellulose: For assays involving nucleic acids, methylcellulose has been shown to be an effective blocking agent and can be a good alternative to protein-based blockers.[7]
Solution 3: Add a Non-ionic Detergent
Non-ionic detergents can reduce hydrophobic interactions between 5'-CMP and plastic surfaces.
-
Tween-20 or Triton X-100: Add a low concentration of Tween-20 (e.g., 0.01% to 0.1% v/v) to your assay and wash buffers.[8] It's important to titrate the concentration, as higher levels can sometimes disrupt specific protein-ligand interactions.
Solution 4: Optimize Incubation Time and Temperature
-
Incubation Time: Shorter incubation times may reduce the opportunity for non-specific binding to occur. However, ensure that the incubation is long enough for the specific binding to reach equilibrium.
-
Temperature: Performing incubations at lower temperatures (e.g., 4°C) can sometimes reduce NSB.
Quantitative Data Summary
The optimal concentration of blocking agents and buffer additives should be determined empirically for each specific assay. The following table provides recommended starting concentrations and reported effective ranges from various biochemical assays.
| Component | Recommended Starting Concentration | Reported Effective Range | Primary Mechanism of Action | Reference |
| BSA | 1% (w/v) | 0.1 - 5% (w/v) | Blocks hydrophobic and charged sites | [5][6] |
| NaCl | 150 mM | 25 - 500 mM | Reduces electrostatic interactions | [1][5][9] |
| Tween-20 | 0.05% (v/v) | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions | [8][9] |
| Casein | 1% (w/v) | 0.5 - 5% (w/v) | Blocks hydrophobic and charged sites | [7] |
| Methylcellulose | 0.1% (w/v) | 0.05 - 0.5% (w/v) | Blocks non-specific binding of nucleic acids | [7] |
Experimental Protocols
Here are two common experimental protocols for measuring 5'-CMP binding, with considerations for minimizing NSB.
Protocol 1: Nitrocellulose Filter Binding Assay
This is a classic method for studying protein-ligand interactions.
Caption: Experimental workflow for a nitrocellulose filter binding assay.
Methodology:
-
Prepare Binding Buffer: A typical binding buffer is 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, and 1 mM DTT. To reduce NSB, supplement this buffer with an optimized concentration of BSA (e.g., 0.1%) and Tween-20 (e.g., 0.05%).
-
Prepare Radiolabeled 5'-CMP: Prepare a stock solution of radiolabeled 5'-CMP (e.g., [³H]5'-CMP or [³²P]5'-CMP) in the binding buffer. The final concentration in the assay should be well below the expected Kd to ensure that the concentration of free ligand is approximately equal to the total ligand concentration.
-
Prepare Protein Dilutions: Prepare a serial dilution of your target protein in the binding buffer.
-
Binding Reaction: In a series of tubes, mix a constant amount of radiolabeled 5'-CMP with the varying concentrations of your protein. Include a "no protein" control and a "non-specific binding" control (with a high concentration of unlabeled 5'-CMP).
-
Incubation: Incubate the reactions at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Pre-soak nitrocellulose filters in wash buffer (binding buffer without BSA). Filter each reaction mixture through a filter on a vacuum manifold. Proteins and protein-ligand complexes will bind to the filter, while free ligand will pass through.[10][11]
-
Washing: Quickly wash each filter with a small volume of ice-cold wash buffer to remove unbound radiolabeled ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding as a function of protein concentration to determine the binding affinity (Kd).
Protocol 2: Microplate-Based Binding Assay (e.g., Scintillation Proximity Assay - SPA)
This method is suitable for higher throughput screening.
Methodology:
-
Prepare SPA Beads: Resuspend SPA beads (e.g., streptavidin-coated for a biotinylated protein) in the optimized binding buffer (as described in Protocol 1).
-
Immobilize Protein: Incubate the SPA beads with your biotinylated target protein to immobilize it.
-
Binding Reaction: In a microplate, add the protein-coated SPA beads, radiolabeled 5'-CMP, and either a test compound or buffer. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 5'-CMP).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the radioactivity in each well using a microplate scintillation counter. In an SPA, only the radioligand bound to the beads will generate a signal.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Signaling Pathways and Logical Relationships
The strategies to prevent non-specific binding are based on disrupting the underlying physical forces that cause these unwanted interactions.
Caption: Mechanisms of non-specific binding and corresponding prevention strategies.
References
- 1. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 2. swordbio.com [swordbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. BSA Modification to Reduce CTAB Induced Nonspecificity and Cytotoxicity of Aptamer-Conjugated Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing 5'-CMP Incorporation in RNA Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency of 5'-cytidine monophosphate (5'-CMP) incorporation in your RNA synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for incorporating 5'-CMP at the 5' end of an RNA molecule?
There are two main strategies for 5'-end labeling of RNA with CMP:
-
In Vitro Transcription Initiation: This method utilizes a bacteriophage RNA polymerase, such as T7, T3, or SP6, to initiate transcription with a cytidine nucleotide or a modified analog.[1][2] The efficiency of this method can be influenced by the promoter sequence and the concentration of the initiating nucleotide relative to GTP.[3][4]
-
Enzymatic Ligation: This post-transcriptional modification approach uses an RNA ligase, such as T4 RNA ligase, to attach a 5'-CMP or a derivative to the 3'-hydroxyl group of a donor RNA molecule. This method is effective for labeling pre-existing RNA molecules.
Q2: Why is the efficiency of 5'-CMP incorporation sometimes low during in vitro transcription?
Several factors can contribute to low incorporation efficiency:
-
Promoter Preference: T7 RNA polymerase has a strong preference for initiating transcription with a guanosine (G) nucleotide.[5][6] If the template sequence dictates a C at the +1 position, the initiation efficiency may be lower compared to a G.
-
Concentration of Initiating Nucleotide: When using a modified CMP analog or when the concentration of CTP is limiting, the polymerase may fail to produce full-length transcripts, leading to lower yields.[7]
-
Inhibitors in Nucleotide Stocks: Commercially available nucleotide analogs can sometimes contain inhibitors that affect polymerase activity.[7]
-
Secondary Structure of the DNA Template: Complex secondary structures in the DNA template can cause premature termination of transcription.[7]
Q3: Can I use modified CMP analogs to improve incorporation or for downstream applications?
Yes, various modified CMP analogs can be incorporated at the 5' end of RNA. These modifications can introduce functional groups for downstream applications like fluorescent labeling or biotinylation.[2][8][9] For example, 5'-sulfhydryl-modified guanosine monophosphates have been successfully used as initiator nucleotides for T7 RNA polymerase to introduce a thiol group at the 5'-end of RNA.[2] Similarly, base-modified CMP probes have been shown to be valid substrates for T4 RNA ligase 1.[10]
Q4: How can I purify RNA after the incorporation reaction?
Purification is crucial to remove unincorporated nucleotides, enzymes, and other reaction components. Common methods include:
-
Spin Column Chromatography: Kits are commercially available for rapid purification of RNA.[11][12]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method is effective for obtaining highly pure RNA of a specific size.[13]
-
Ethanol Precipitation: A standard method to precipitate RNA from the reaction mixture.[11][14]
Troubleshooting Guide
This guide addresses common issues encountered during 5'-CMP incorporation experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | RNase Contamination | Use RNase-free water, reagents, and labware. Wear gloves and work in a clean environment. Consider using an RNase inhibitor.[15][16] |
| Inactive RNA Polymerase | Use a fresh aliquot of enzyme. Avoid multiple freeze-thaw cycles. Test the enzyme with a positive control template.[15][16] | |
| Poor Quality DNA Template | Ensure the DNA template is pure and free of contaminants like salts. Verify the sequence and integrity of the linearized template by gel electrophoresis.[16] | |
| Incorrect Nucleotide Concentration | Ensure the concentration of all NTPs is sufficient. For labeled nucleotides, low concentrations can limit the reaction.[7][16] | |
| Incorrect Transcript Size (Shorter than expected) | Premature Termination | GC-rich templates or templates with significant secondary structure can cause the polymerase to dissociate. Try lowering the reaction temperature to 30°C.[7][16] |
| Limiting Nucleotide Concentration | If using a labeled or modified CMP, its low concentration can lead to truncated transcripts. Supplement the reaction with a small amount of unlabeled CTP.[7] | |
| Incorrect Transcript Size (Longer than expected) | Non-linearized Plasmid Template | Ensure complete linearization of the plasmid DNA by restriction digest and verify on an agarose gel.[16] |
| Template with 3' Overhangs | Use restriction enzymes that generate blunt ends or 5' overhangs for template linearization.[16] | |
| Low Incorporation of 5'-CMP Analog | Suboptimal Analog-to-GTP Ratio | When using a modified analog for transcription initiation, optimize the ratio of the analog to GTP. High ratios can sometimes compromise RNA yield.[1][3] |
| Enzyme Incompatibility | Some modified nucleotides may not be efficiently utilized by the specific RNA polymerase. Consider using a mutant polymerase, such as T7 RNAP P266L, which has shown enhanced incorporation of some analogs.[1][3] |
Experimental Protocols
Protocol 1: In Vitro Transcription with 5'-CMP Initiation
This protocol is a general guideline for in vitro transcription using T7 RNA polymerase to incorporate 5'-CMP at the beginning of the transcript.
Materials:
-
Linearized DNA template with a T7 promoter sequence where the first base of the transcript is a C.
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
NTP mix (ATP, GTP, UTP, CTP)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following components at room temperature in a nuclease-free microcentrifuge tube. Add the T7 RNA polymerase last.
-
10x Transcription Buffer: 2 µL
-
NTP mix (10 mM each): 2 µL
-
Linearized DNA template (0.5-1.0 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the RNA using a spin column purification kit or by ethanol precipitation.
Protocol 2: 5'-End Labeling with T4 Polynucleotide Kinase (PNK) - Dephosphorylation and Rephosphorylation
This protocol describes the labeling of the 5' end of an RNA molecule with a radiolabeled phosphate group, which can be adapted for non-radioactive labeling with modified nucleotides. For efficient labeling, the RNA should first be dephosphorylated.[13][17]
Part A: Dephosphorylation of RNA
-
Reaction Setup:
-
RNA (1-10 pmol): X µL
-
10x Dephosphorylation Buffer: 1 µL
-
Calf Intestinal Phosphatase (CIP): 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubation: Incubate at 37°C for 1 hour.
-
Enzyme Inactivation and RNA Purification: Inactivate the CIP by phenol:chloroform extraction followed by ethanol precipitation.[17]
Part B: 5'-End Labeling (Kinase Reaction)
-
Reaction Setup:
-
Dephosphorylated RNA: X µL
-
10x PNK Buffer: 2 µL
-
[γ-³²P]ATP (or other labeled ATP analog): 1 µL
-
T4 Polynucleotide Kinase (PNK): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate at 37°C for 1 hour.
-
Purification: Purify the labeled RNA to remove unincorporated nucleotides using a suitable method like spin-column chromatography.[17]
Visualizations
Logical Workflow for Troubleshooting Low 5'-CMP Incorporation
Caption: A flowchart outlining the troubleshooting steps for low 5'-CMP incorporation.
Experimental Workflow for In Vitro Transcription and Labeling
Caption: A diagram illustrating the key steps in an in vitro transcription experiment.
References
- 1. A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-sulfhydryl-modified RNA: initiator synthesis, in vitro transcription, and enzymatic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A T7 RNA polymerase mutant enhances the yield of 5'-thienoguanosine-initiated RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing transcription of nucleic acids with efficient T7 promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 6. protocols.io [protocols.io]
- 7. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - AE [thermofisher.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and activity of modified cytidine 5'-monophosphate probes for T4 RNA ligase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. neb.com [neb.com]
- 13. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. go.zageno.com [go.zageno.com]
- 17. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic 5'-Cytidine Monophosphate (5'-CMP)
For researchers, scientists, and professionals engaged in drug development and biochemical research, the purity of synthetic 5'-Cytidine Monophosphate (5'-CMP) is a critical determinant of experimental success and product quality. This guide provides an objective comparison of key analytical techniques for validating the purity of 5'-CMP, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for 5'-CMP Purity
The selection of an appropriate analytical method for purity assessment depends on several factors, including the required sensitivity, specificity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most widely accepted methods for this purpose.
| Parameter | HPLC-UV | HPLC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, followed by UV absorbance detection. | Separation based on polarity, with mass-to-charge ratio detection for high specificity.[1] | Intrinsic quantitative analysis based on the relationship between signal intensity and the number of atomic nuclei. |
| Specificity | Moderate; co-eluting impurities with similar UV spectra can interfere. | High; provides mass information for peak identification and purity confirmation.[1] | High; provides structural information and can distinguish between isomers. |
| Sensitivity | Good (ng range). | Excellent (pg to fg range).[2] | Moderate (µg to mg range). |
| Quantitation | Relative quantitation against a reference standard. | Relative or absolute quantitation using an internal or external standard.[1] | Absolute quantitation without a reference standard of the analyte. |
| Throughput | High. | High. | Low to moderate. |
| Instrumentation Cost | Moderate. | High. | High. |
| Typical Purity Spec. | ≥98.0%[3] | ≥98.0%[3] | >95% for biological testing.[4] |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for routine purity checks and quantification of 5'-CMP.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Ammonium Acetate buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10 min, 5-30% B; 10-15 min, 30-50% B; 15-20 min, 50-5% B; 20-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 272 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthetic 5'-CMP sample in deionized water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method offers higher specificity and sensitivity, making it ideal for impurity profiling and trace analysis.
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: 0-5 min, 2% B; 5-15 min, 2-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B; 25.1-30 min, 2% B.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of synthetic 5'-CMP in a 50:50 mixture of water and acetonitrile.
-
Further dilute the stock solution to the desired concentration range for analysis.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides a direct measure of purity without the need for a specific 5'-CMP reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic 5'-CMP sample into a tared NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signal.
-
Add a known volume of a deuterated solvent (e.g., D₂O) to dissolve the sample and internal standard completely.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
Data Processing and Purity Calculation:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved signal from 5'-CMP and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in each analytical workflow.
References
- 1. Simultaneous determination of 5'-monophosphate nucleotides in infant formulas by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-CMP and dCMP in DNA Repair: Implications for Genomic Integrity and Therapeutic Development
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of molecular biology, the integrity of our genetic blueprint is paramount. DNA repair mechanisms are the vigilant guardians against a barrage of endogenous and exogenous insults that threaten to corrupt this information. Central to these repair processes are the nucleotide building blocks themselves. This guide provides a comprehensive comparative analysis of two key cytidine monophosphates: 5'-Cytidine Monophosphate (5'-CMP), a ribonucleotide, and 2'-Deoxycytidine Monophosphate (dCMP), the canonical DNA constituent. This comparison will illuminate their distinct roles, biochemical properties, and impacts on various DNA repair pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Tale of Two Sugars
The fundamental difference between 5'-CMP and dCMP lies in the sugar moiety of their structure: 5'-CMP contains a ribose sugar with a hydroxyl group at the 2' position, while dCMP possesses a deoxyribose sugar, lacking this 2'-hydroxyl group.[1] This seemingly minor distinction has profound implications for the stability and structure of the nucleic acid polymer. The presence of the 2'-hydroxyl in RNA (and consequently, in aberrantly incorporated 5'-CMP in DNA) renders the phosphodiester backbone more susceptible to hydrolytic cleavage, a key reason why DNA evolved to utilize deoxyribose for long-term genetic storage.[2]
While dCMP is the correct and necessary substrate for DNA polymerases during replicative and repair synthesis,[3] ribonucleotides like 5'-CMP are frequently misincorporated into the genome.[2][4] In fact, ribonucleotides are the most abundant non-canonical nucleotides found in DNA.[4] This misincorporation poses a significant threat to genomic stability and necessitates dedicated repair mechanisms.
Biochemical and Structural Comparison
The structural and biochemical properties of 5'-CMP and dCMP dictate their behavior within the DNA helix and their interactions with DNA repair machinery.
| Property | 5'-Cytidine Monophosphate (5'-CMP) | 2'-Deoxycytidine Monophosphate (dCMP) |
| Sugar Moiety | Ribose (with 2'-OH group) | Deoxyribose (lacks 2'-OH group) |
| Chemical Formula | C₉H₁₄N₃O₈P | C₉H₁₄N₃O₇P |
| Molar Mass | 323.198 g·mol⁻¹[5] | 307.199 g·mol⁻¹[1] |
| Role in Nucleic Acids | Building block of RNA; aberrant nucleotide in DNA | Building block of DNA |
| Impact on DNA Helix | Alters local DNA structure, potentially shifting it towards an A-form helix; increases susceptibility to strand cleavage.[2] | Maintains the canonical B-form DNA double helix. |
| Metabolic Precursor | Derived from CTP, primarily from RNA degradation.[5] | Can be formed from the reduction of CMP or through de novo synthesis pathways.[1][6] |
Role in DNA Repair Pathways
The presence of a 5'-CMP versus a dCMP at a site of DNA damage or during repair synthesis invokes different cellular responses and involves distinct enzymatic pathways.
5'-CMP and Ribonucleotide Excision Repair (RER)
The primary mechanism for removing misincorporated ribonucleotides like 5'-CMP is the Ribonucleotide Excision Repair (RER) pathway.[2][7] This highly conserved process is initiated by the enzyme RNase H2 , which specifically recognizes the ribonucleotide within the DNA backbone and incises the phosphodiester bond 5' to the ribonucleotide.[8][9]
Following the initial incision by RNase H2, the repair is completed by a process that shares similarities with Okazaki fragment maturation. This typically involves the action of a DNA polymerase (such as Pol δ) to perform strand displacement synthesis, a flap endonuclease (like FEN1) to remove the flap containing the ribonucleotide, and a DNA ligase to seal the remaining nick.[7][9]
dCMP in Base Excision Repair (BER) and Nucleotide Excision Repair (NER)
In contrast to the specialized RER pathway for ribonucleotides, dCMP is the desired outcome of most DNA repair synthesis. In pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER) , damaged or incorrect bases are removed, creating a gap that is then filled in by a DNA polymerase using the correct deoxynucleotides, including dCMP.
In BER, a damaged base is excised by a DNA glycosylase, followed by the creation of a nick by an AP endonuclease. A DNA polymerase then incorporates the correct dNTP (e.g., dCTP, which becomes dCMP in the DNA strand), and the nick is sealed by a DNA ligase. Similarly, in NER, a larger, helix-distorting lesion is removed, and the resulting gap is filled by DNA synthesis, incorporating dCMP where appropriate.
Comparative Enzyme Kinetics and Efficiency
While direct comparative kinetic data for repair enzymes acting on substrates containing 5'-CMP versus dCMP is limited, we can infer differences based on their substrate specificities and the structural differences between the two nucleotides.
| Enzyme | Interaction with 5'-CMP Substrate | Interaction with dCMP Substrate |
| DNA Polymerases | Generally discriminate against ribonucleotides (rNTPs). The selectivity of yeast Pol ε is about 500-fold for dCTP over rCTP.[10] Misincorporation occurs due to the much higher cellular concentrations of rNTPs compared to dNTPs.[9][10] | The correct and preferred substrate for DNA synthesis. |
| RNase H2 | Specifically recognizes and cleaves the phosphodiester bond 5' to the incorporated ribonucleotide. It is highly efficient at initiating RER.[8][9] | Does not recognize or cleave at deoxynucleotides. |
| DNA Ligases | The presence of a ribonucleotide at the 3' or 5' end of a nick can affect ligation efficiency. Some ligases can seal nicks with a 3'-ribonucleotide and a 5'-deoxynucleotide, which may be relevant in some repair contexts.[11] | Efficiently seals nicks between two deoxynucleotides, which is the final step in many DNA repair pathways.[12][13] |
Experimental Protocols for Comparative Analysis
To quantitatively assess the impact of 5'-CMP versus dCMP on DNA repair, specific in vitro and cellular assays can be employed.
In Vitro Comet-Based DNA Repair Assay
This assay measures the capacity of a cell extract to incise DNA at sites of specific damage. By using a substrate containing incorporated 5'-CMPs, one could measure the RER activity of a cell extract. A parallel experiment with a substrate containing a standard DNA lesion (e.g., oxidative damage) that is repaired via BER would allow for a comparison of the overall efficiency of these two pathways.
Protocol Outline:
-
Substrate Preparation:
-
Generate a DNA substrate with incorporated this compound by performing PCR with a modified nucleotide mix containing rCTP.
-
Generate a control DNA substrate with a specific type of damage (e.g., oxidative damage via photosensitizer and light).
-
Embed the substrate DNA in agarose on a microscope slide.
-
-
Cell Extract Preparation:
-
Prepare a protein extract from the cells of interest.
-
-
In Vitro Repair Reaction:
-
Incubate the substrate-containing slides with the cell extract. The repair enzymes in the extract will recognize and incise the DNA at the sites of damage (or incorporated ribonucleotides).
-
-
Comet Assay (Single-Cell Gel Electrophoresis):
-
Lyse the cells on the slide and perform alkaline electrophoresis. The amount of DNA that migrates out of the nucleus (the "comet tail") is proportional to the number of DNA strand breaks (incisions).
-
-
Quantification:
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the comet tail moment to determine the level of incision activity.
-
A detailed protocol for the comet-based in vitro DNA repair assay can be found in various methodology publications.[14][15][16]
In Vitro Ribonucleotide Incorporation and Excision Assay
This assay directly measures the incorporation of ribonucleotides by a specific DNA polymerase and their subsequent removal by repair enzymes.
Protocol Outline:
-
Substrate Preparation:
-
Anneal a 5'-radiolabeled primer to a single-stranded DNA template.
-
-
Incorporation Reaction:
-
Incubate the primer-template with a DNA polymerase in the presence of both dNTPs and rNTPs (including rCTP).
-
-
Purification and Alkali Treatment:
-
Purify the extended DNA product.
-
Treat a portion of the product with alkali (e.g., KOH) to cleave the DNA at the sites of ribonucleotide incorporation.
-
-
Gel Electrophoresis and Quantification:
-
Run the untreated and alkali-treated samples on a denaturing polyacrylamide gel.
-
The appearance of shorter fragments in the alkali-treated lane indicates ribonucleotide incorporation. The intensity of these bands can be quantified to determine the frequency of incorporation.
-
-
Excision Assay:
-
Incubate the ribonucleotide-containing DNA with purified RER enzymes (RNase H2, FEN1, DNA polymerase, DNA ligase) and dNTPs.
-
Analyze the product by alkali treatment and gel electrophoresis to confirm the removal of ribonucleotides.
-
A detailed protocol for this type of assay has been described for measuring ribonucleotide incorporation by DNA polymerases.[17]
Conclusion and Future Directions
The distinction between 5'-CMP and dCMP is a critical checkpoint for maintaining genomic stability. While dCMP is the rightful component of the DNA helix, the frequent misincorporation of 5'-CMP necessitates a robust and efficient Ribonucleotide Excision Repair pathway. Understanding the intricate interplay between these nucleotides and the DNA repair machinery opens new avenues for research and therapeutic intervention.
For drug development professionals, targeting the RER pathway could be a viable strategy for cancer therapy, as cancer cells with high replicative stress may be more vulnerable to the accumulation of ribonucleotides in their DNA. Furthermore, the development of nucleoside analogs that can be differentially processed depending on whether they are in their ribo- or deoxyribo- form could lead to more specific and effective chemotherapeutic agents.
Future research should focus on obtaining more direct comparative kinetic data for DNA repair enzymes with 5'-CMP- and dCMP-containing substrates. Additionally, elucidating the downstream signaling consequences of unrepaired ribonucleotides will provide a more complete picture of their impact on cellular health and disease. This continued exploration will undoubtedly refine our understanding of DNA repair and pave the way for innovative therapeutic strategies.
References
- 1. biologyonline.com [biologyonline.com]
- 2. Ribonucleotides in DNA: Origins, repair and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and physiological consequences of faulty eukaryotic ribonucleotide excision repair | The EMBO Journal [link.springer.com]
- 5. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 6. imtm.cz [imtm.cz]
- 7. The Balancing Act of Ribonucleotides in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the RNaseH2 enzyme-initiated ribonucleotide excision repair pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. burgerslab.biochem.wustl.edu [burgerslab.biochem.wustl.edu]
- 10. pnas.org [pnas.org]
- 11. Direct comparison of nick-joining activity of the nucleic acid ligases from bacteriophage T4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and mechanistic conservation in DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the mechanism of nick searching by LIG1 at the single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Measuring Ribonucleotide Incorporation into DNA In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 5'-CMP Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5'-Cytidine Monophosphate (5'-CMP), a crucial nucleotide involved in various cellular processes, is paramount for advancing research in drug development, diagnostics, and molecular biology.[1][2] This guide provides an objective comparison of the performance of four prevalent methods for 5'-CMP quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Enzymatic Assays. The information presented is a synthesis of supporting experimental data from scientific literature, intended to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance metrics for each 5'-CMP quantification method, offering a clear comparison to facilitate an informed decision-making process.
| Performance Metric | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) | Enzymatic Assay |
| Sensitivity (LLOQ) | ~µM range | 10.0 ng/mL (for CMP-Neu5Ac)[3] | ~µM range | As low as 0.5 fmol (for cyclic CMP)[4] |
| Specificity | Moderate to High | Very High | High | High (depends on enzyme) |
| Accuracy (% Recovery) | 92-101%[5] | 90-113% (inter-assay)[6] | High | High |
| Precision (%RSD) | 1.0-2.3% (repeatability)[5] | 2.5-12.5% (inter-assay)[6] | Good | Good |
| Throughput | Moderate | High | High | High |
| Cost | Low to Moderate | High | Moderate | Low to Moderate |
| Matrix Effect | Low to Moderate | High | Low | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and should be optimized for specific experimental conditions.
HPLC-UV Quantification of 5'-CMP
This method separates 5'-CMP from other cellular components based on its physicochemical properties, followed by quantification using UV absorbance.
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Precipitate proteins using an acid, such as perchloric acid, followed by neutralization.
-
Centrifuge to remove precipitated proteins and other cellular debris.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[7]
-
Flow Rate: Approximately 1.0 mL/min.[7]
-
Detection: UV absorbance is monitored at 260 or 270 nm.[7][8]
-
Quantification: A standard curve is generated using known concentrations of 5'-CMP to quantify the amount in the sample.
LC-MS/MS Quantification of 5'-CMP
This highly sensitive and specific method couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Sample Preparation:
-
Lyse and extract human leukocyte pellets in a methanol-water mixture.[3]
-
Centrifuge the samples to pellet debris.
-
The resulting supernatant can be directly analyzed.[3]
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Chromatography (HILIC) is effective for retaining hydrophilic analytes like 5'-CMP.[3]
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Stable isotope-labeled internal standards are recommended to compensate for matrix effects and improve accuracy.[6]
Capillary Electrophoresis (CE) Quantification of 5'-CMP
CE separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte.
Sample Preparation:
-
Follow a similar extraction procedure as for HPLC-UV.
-
Ensure the sample is free of particulates by centrifugation and filtration.
CE Conditions:
-
Capillary: A fused silica capillary is typically used.[9]
-
Background Electrolyte: A buffer such as 20 mM ammonium hydrogen carbonate can be used.[10]
-
Injection: Samples are introduced into the capillary by electrokinetic or hydrodynamic injection.
-
Separation Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: UV detection is common, though coupling to a mass spectrometer is also possible.
-
Quantification: Peak areas are compared to a standard curve for quantification. Transforming the time-based data to an effective mobility-scale can improve quantitative precision.[11]
Enzymatic Assay for 5'-CMP Quantification
Enzymatic assays utilize the high specificity of enzymes to quantify a target molecule. This can be achieved through various detection methods, including spectrophotometry and fluorescence.
Assay Principle: An example of an enzymatic assay involves the use of a specific enzyme that acts on 5'-CMP, leading to the production of a detectable signal (e.g., a change in absorbance or fluorescence). For instance, an immunoassay for cyclic CMP has been developed based on a competitive reaction and a double antibody solid phase method.[4]
General Protocol:
-
Prepare a reaction mixture containing the necessary buffer, co-factors, and the specific enzyme.
-
Add the sample containing 5'-CMP to initiate the reaction.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Quantify the 5'-CMP concentration by comparing the signal to a standard curve.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of 5'-CMP.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Experimental Workflow
The following diagrams illustrate the general experimental workflows for the four described 5'-CMP quantification methods.
References
- 1. Cytidine 5’-monophosphate: Uses, biological activities and benefits_Chemicalbook [chemicalbook.com]
- 2. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 3. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme immunoassay for cytidine 3',5'-cyclic monophosphate (cyclic CMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A liquid chromatographic method for routine analysis of 5'-mononucleotides in pediatric formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary Electrophoresis as a Complementary Analytical Tool for the Separation and Detection of Nanoplastic Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and qualitative precision improvements by effective mobility-scale data transformation in capillary electrophoresis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-CMP and UMP on Enzyme Kinetics: A Guide for Researchers
For researchers in enzymology, drug development, and molecular biology, understanding the nuanced effects of nucleotides on enzyme kinetics is paramount. This guide provides an objective comparison of the influence of 5'-Cytidine Monophosphate (5'-CMP) and 5'-Uridine Monophosphate (UMP) on enzyme activity, supported by experimental data and detailed protocols. We will delve into their roles as allosteric modulators and substrates, focusing on two key enzymes: Carbamoyl Phosphate Synthetase II (CPS II) and UMP/CMP Kinase.
Comparative Effects on Enzyme Kinetics: A Data-Driven Overview
The kinetic parameters summarized below illustrate the distinct interactions of 5'-CMP and UMP with their respective target enzymes.
| Enzyme | Effector | Organism | Kinetic Parameter | Value | Effect | Reference |
| Carbamoyl Phosphate Synthetase (CPS) | UMP | Escherichia coli | Allosteric Regulation | - | Inhibitor | [1][2][3] |
| UMP/CMP Kinase | 5'-CMP | Human | Kcat (s⁻¹) | 1.7 - 248 | Substrate | [4] |
| Km (µM) | 5 - 500 | [4] | ||||
| UMP | Human | Kcat (s⁻¹) | 0.6 - 140 | Substrate | [4] | |
| Km (µM) | 50 - 1600 | [4] |
Allosteric Inhibition: The Case of Carbamoyl Phosphate Synthetase
Carbamoyl Phosphate Synthetase (CPS) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Its activity is tightly regulated to control the production of pyrimidine nucleotides.
The Role of UMP as an Allosteric Inhibitor
UMP serves as a feedback inhibitor of E. coli Carbamoyl Phosphate Synthetase.[1][2] This inhibition is a classic example of allosteric regulation, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity. The binding of UMP to the allosteric domain of CPS favors the formation of an inactive dimeric form of the enzyme, in contrast to activators like IMP and ornithine which promote the formation of an active tetramer.[1] Interestingly, modifications to the ribose moiety of UMP can convert it from an inhibitor to an activator, highlighting the specificity of the allosteric site.[3]
While the inhibitory effect of UMP on CPS is well-documented, the direct allosteric effect of 5'-CMP on this enzyme is not as extensively characterized in the provided literature.
Signaling Pathway of Pyrimidine Biosynthesis
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the regulatory role of UMP on Carbamoyl Phosphate Synthetase II (the mammalian equivalent of bacterial CPS).
Caption: De novo pyrimidine biosynthesis pathway highlighting UMP feedback inhibition of CPS II.
Substrate Specificity: UMP/CMP Kinase
UMP/CMP kinase (EC 2.7.4.14) is a key enzyme in nucleotide metabolism, responsible for phosphorylating UMP, CMP, and their deoxy forms to their respective diphosphates.[5] This enzyme is crucial for supplying precursors for nucleic acid synthesis and is also important in the activation of several pyrimidine analog prodrugs used in cancer therapy.[5]
Comparing 5'-CMP and UMP as Substrates
Both 5'-CMP and UMP are substrates for human UMP/CMP kinase. A study summarizing the kinetic parameters for the recombinant human enzyme reported the following ranges:
-
For 5'-CMP : Kcat values range from 1.7 to 248 s⁻¹, and Km values are between 5 and 500 µM.[4]
-
For UMP : Kcat values range from 0.6 to 140 s⁻¹, and Km values are between 50 and 1600 µM.[4]
These ranges suggest that while both are effective substrates, the enzyme may have a slightly higher affinity (lower Km) for 5'-CMP under certain conditions. However, the broad range of reported values indicates that the catalytic efficiency can be influenced by various experimental conditions.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable enzyme kinetic studies. Below are generalized methodologies for assessing the effects of 5'-CMP and UMP on enzyme activity.
Protocol 1: Allosteric Inhibition Assay for Carbamoyl Phosphate Synthetase
This protocol is designed to determine the inhibitory effect of UMP on CPS activity.
-
Enzyme and Reagents:
-
Purified Carbamoyl Phosphate Synthetase
-
ATP, L-glutamine, and bicarbonate (substrates)
-
L-ornithine (activator)
-
UMP (inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing MgCl₂, KCl)
-
Malachite green reagent for phosphate detection
-
-
Assay Procedure:
-
Prepare a reaction mixture containing all components except one of the substrates (e.g., ATP) to initiate the reaction.
-
Include varying concentrations of UMP in the experimental tubes.
-
Pre-incubate the enzyme with the reaction mixture (containing UMP) for a defined period at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the final substrate (e.g., ATP).
-
Allow the reaction to proceed for a fixed time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of product formed. For CPS, this is often done by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method like the malachite green assay.
-
Calculate the reaction velocity for each UMP concentration.
-
-
Data Analysis:
-
Plot the reaction velocity as a function of UMP concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mechanism of inhibition, perform kinetic assays at varying substrate concentrations in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[6]
-
Protocol 2: Substrate Specificity Assay for UMP/CMP Kinase
This protocol is used to determine the kinetic parameters (Km and Vmax) for 5'-CMP and UMP as substrates for UMP/CMP kinase.
-
Enzyme and Reagents:
-
Purified UMP/CMP Kinase
-
ATP (phosphate donor)
-
Varying concentrations of 5'-CMP or UMP (phosphate acceptor)
-
A coupled enzyme system for continuous monitoring (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, KCl)
-
-
Assay Procedure (Coupled Spectrophotometric Assay):
-
The phosphorylation of the nucleotide monophosphate (NMP) to the diphosphate (NDP) by UMP/CMP kinase consumes ATP, producing ADP.
-
Pyruvate kinase then uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate.
-
Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD⁺.
-
The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
-
Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add a fixed amount of UMP/CMP kinase.
-
Initiate the reaction by adding varying concentrations of either 5'-CMP or UMP.
-
Record the change in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration from the rate of NADH oxidation.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate (5'-CMP and UMP).
-
The catalytic efficiency (kcat/Km) can then be calculated to compare the enzyme's preference for each substrate.
-
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram outlines a typical workflow for comparing the effects of compounds like 5'-CMP and UMP on enzyme kinetics.
Caption: A generalized workflow for comparative enzyme kinetic analysis.
Conclusion
The effects of 5'-CMP and UMP on enzyme kinetics are highly specific to the enzyme . UMP acts as a potent allosteric inhibitor of Carbamoyl Phosphate Synthetase, a key regulatory point in pyrimidine biosynthesis. In contrast, both 5'-CMP and UMP serve as substrates for UMP/CMP Kinase, with kinetic data suggesting potential differences in affinity and catalytic efficiency. This guide provides a foundational understanding and practical protocols for researchers investigating the roles of these and other nucleotides in enzymatic reactions, ultimately aiding in the elucidation of metabolic pathways and the development of novel therapeutic agents.
References
- 1. Allosteric control of the oligomerization of carbamoyl phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Escherichia coli carbamyl phosphate synthetase. Evidence for overlap of the allosteric nucleotide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of UMP, an allosteric inhibitor of carbamyl phosphate synthetase, to an activator by modification of the UMP ribose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Active human UMP-CMP kinase enzyme [novocib.com]
- 6. Khan Academy [khanacademy.org]
Comparative Analysis of 5'-Cytidine Monophosphate (5'-CMP) Analogs as Potent Enzyme Inhibitors
A comprehensive guide for researchers and drug development professionals detailing the inhibitory effects, experimental data, and methodologies associated with key 5'-CMP analogs.
This guide provides an objective comparison of various 5'-Cytidine Monophosphate (5'-CMP) analogs that have demonstrated significant potential as enzyme inhibitors. These compounds are of considerable interest to the scientific community for their roles in modulating critical biological pathways, offering potential therapeutic avenues for a range of diseases, including cancer and viral infections. This document summarizes quantitative inhibitory data, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity of 5'-CMP Analogs
The inhibitory potency of 5'-CMP analogs varies significantly depending on the specific modifications to the cytidine monophosphate structure and the target enzyme. The following tables summarize the available quantitative data for several key analogs.
Table 1: Inhibition of Sialyltransferases and CMP-Sialic Acid Transporter (CST)
| Analog | Target Enzyme | Species | Inhibition Metric | Value | Reference |
| 5-methyl CMP | CMP-Sialic Acid Transporter (CST) | Mouse | IC50 | 5.1 ± 1.2 µM | [1] |
| 5'-CMP | CMP-Sialic Acid Transporter (CST) | Mouse | IC50 | 1.0 ± 1.2 µM | [1] |
| 2'-O-methyl CMP | Polysialyltransferase (ST8Sia-II, ST8Sia-III, ST8Sia-IV) | Not Specified | Qualitative | Strong Inhibition | [2][3] |
| 5-methyl CMP | Polysialyltransferase (ST8Sia-II, ST8Sia-III, ST8Sia-IV) | Not Specified | Qualitative | Moderate Inhibition | [2] |
| 2'-O-methyl CMP | α2,3-Sialyltransferase (ST3Gal-III, ST3Gal-IV) | Not Specified | Qualitative | Potent Inhibition | [2] |
| 5-methyl CMP | α2,3-Sialyltransferase (ST3Gal-III, ST3Gal-IV) | Not Specified | Qualitative | Moderate Inhibition | [2] |
| 5-methyl CMP | α2,6-Sialyltransferase (ST6Gal-I) | Not Specified | Qualitative | Moderate Inhibition | [2] |
Table 2: Inhibition of Other Key Enzymes
| Analog | Target Enzyme | Species | Inhibition Metric | Value | Reference |
| 5-Fluoro-2'-deoxycytidine 5'-monophosphate (FdCMP) | Thymidylate Synthase (TS) | Not Specified | Apparent Ki | ~20 µM | [4] |
| Arabinofuranosylcytosine monophosphate (ara-CMP) | DNA Polymerase Alpha | Human | Qualitative | Inhibition Observed | [5][6] |
| 5-nitrocytidine triphosphate | Poliovirus RNA-dependent RNA polymerase | Poliovirus | K(d) | 1.1 ± 0.1 µM | [7] |
Signaling Pathways and Experimental Workflows
To understand the biological context of the inhibitory activities of these 5'-CMP analogs, it is crucial to visualize the signaling pathways in which the target enzymes operate, as well as the workflows of the experimental assays used to determine their efficacy.
Sialylation Pathway and Inhibition by 5'-CMP Analogs
The sialylation pathway is crucial for the synthesis of sialoglycans, which are involved in various cellular processes, including cell adhesion, recognition, and signaling. Polysialyltransferases (polySTs) and the CMP-sialic acid transporter (CST) are key players in this pathway. Aberrant sialylation is a hallmark of several cancers, making these enzymes attractive therapeutic targets.[8][9]
Caption: Sialylation pathway showing the synthesis of CMP-Sialic Acid in the cytoplasm, its transport into the Golgi by CST, and the subsequent transfer of sialic acid to a glycan by polysialyltransferases. The points of inhibition by 5'-CMP analogs are indicated.
De Novo Pyrimidine and Purine Biosynthesis Pathways
CTP synthetase and IMPDH are rate-limiting enzymes in the de novo synthesis of pyrimidine and purine nucleotides, respectively. These pathways are fundamental for DNA and RNA synthesis, and their dysregulation is associated with various diseases, including cancer and immunodeficiency.[10][11][12][13]
Caption: Simplified overview of the de novo pyrimidine and purine biosynthesis pathways, highlighting the roles of CTP synthetase and IMPDH.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key enzyme inhibition assays cited in this guide.
Polysialyltransferase (polyST) Inhibition Assay
This assay measures the inhibition of polyST activity by monitoring the incorporation of radiolabeled sialic acid into a suitable acceptor substrate.
Materials:
-
Recombinant polysialyltransferase (e.g., ST8SiaII or ST8SiaIV)
-
Acceptor substrate (e.g., fetal neural cell adhesion molecule, fetuin)
-
CMP-[¹⁴C]-Sialic Acid (radiolabeled donor substrate)
-
5'-CMP analog inhibitors (e.g., 2'-O-methyl CMP, 5-methyl CMP)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 10 mM CaCl₂)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the 5'-CMP analog inhibitor at various concentrations.
-
Add the recombinant polyST enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding CMP-[¹⁴C]-Sialic Acid.
-
Incubate the reaction at 37°C for a specific time (e.g., 1-2 hours).
-
Terminate the reaction by adding a stop solution (e.g., cold 5% phosphotungstic acid in 0.5 M HCl).
-
Precipitate the radiolabeled product by centrifugation.
-
Wash the pellet to remove unincorporated CMP-[¹⁴C]-Sialic Acid.
-
Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
CMP-Sialic Acid Transporter (CST) Inhibition Assay
This cell-based assay evaluates the inhibition of CST by measuring the uptake of radiolabeled CMP-sialic acid into cells expressing the transporter.[1]
Materials:
-
Cell line overexpressing the CMP-Sialic Acid Transporter (e.g., Sf9 cells)
-
[³H]-CMP-Sialic Acid (radiolabeled substrate)
-
5'-CMP analog inhibitors (e.g., 5-methyl CMP)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Scintillation cocktail and counter
Procedure:
-
Culture the CST-overexpressing cells to an appropriate density.
-
Harvest and resuspend the cells in the assay buffer.
-
Prepare reaction tubes containing the cell suspension and the 5'-CMP analog inhibitor at various concentrations.
-
Initiate the transport reaction by adding [³H]-CMP-Sialic Acid to the tubes.
-
Incubate the reaction at room temperature for a defined period (e.g., 5-10 minutes).
-
Terminate the transport by rapidly filtering the cell suspension through a glass fiber filter and washing with ice-cold assay buffer to remove extracellular radiolabel.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to quantify the amount of intracellular [³H]-CMP-Sialic Acid.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
Thymidylate Synthase (TS) Inhibition Assay
This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of a cofactor.
Materials:
-
Purified thymidylate synthase
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH₂H₄folate)
-
5-Fluoro-2'-deoxycytidine 5'-monophosphate (FdCMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 50 mM MgCl₂)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, dUMP, and CH₂H₄folate.
-
Add the FdCMP inhibitor at various concentrations to the cuvettes.
-
Initiate the reaction by adding purified thymidylate synthase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of CH₂H₄folate to dihydrofolate.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the type of inhibition and the inhibition constant (Ki) by analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
This guide serves as a starting point for researchers interested in the comparative study of 5'-CMP analogs as enzyme inhibitors. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. CTP synthetase - Wikipedia [en.wikipedia.org]
- 3. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Structural basis for the delivery of activated sialic acid into Golgi for sialyation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA polymerase-alpha by ara-CMP in the presence of a regulatory protein extracted from human promyelocytic leukemic cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysialyltransferase: a new target in metastatic cancer [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CTP synthetase and enzymes of pyrimidine ribonucleotide metabolism in Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. davuniversity.org [davuniversity.org]
A Comparative Guide to Confirming the Identity of 5'-CMP using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and biochemical research, offering detailed structural information at the atomic level. For scientists working with nucleotides such as Cytidine 5'-monophosphate (5'-CMP), a crucial component of RNA, unambiguous identification is paramount. This guide provides a comprehensive comparison of the NMR spectroscopic features of 5'-CMP with its structural isomers, 2'-CMP and 3'-CMP, as well as its parent nucleoside, cytidine. By presenting key experimental data and detailed protocols, this document serves as a practical resource for confirming the identity and purity of 5'-CMP in your research.
Distinguishing 5'-CMP from its Isomers: A Spectroscopic Comparison
The primary challenge in identifying 5'-CMP lies in differentiating it from its 2' and 3' isomers, where the phosphate group is attached to a different position on the ribose sugar. While these molecules are structurally similar, their NMR spectra exhibit distinct and reproducible differences in chemical shifts, particularly for the protons and carbons within the ribose moiety.
The key to distinguishing these isomers lies in the chemical shifts of the ribose protons (H1' to H5') and carbons (C1' to C5'). The position of the phosphate group significantly influences the electronic environment of the nearby nuclei, leading to characteristic upfield or downfield shifts.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for cytidine, 2'-CMP, 3'-CMP, and 5'-CMP. These values, obtained in D₂O, provide a clear basis for comparison.
Table 1: ¹H NMR Chemical Shifts (ppm) in D₂O
| Proton | Cytidine | 2'-CMP | 3'-CMP | 5'-CMP |
| H-6 | ~7.85 | ~7.80 | ~7.87 | ~7.91 |
| H-5 | ~6.03 | ~6.00 | ~6.05 | ~6.10 |
| H-1' | ~5.90 | ~5.95 | ~5.93 | ~5.92 |
| H-2' | ~4.31 | ~4.5-4.6 | ~4.25 | ~4.33 |
| H-3' | ~4.22 | ~4.3-4.4 | ~4.7-4.8 | ~4.26 |
| H-4' | ~4.15 | ~4.2-4.3 | ~4.2-4.3 | ~4.1-4.2 |
| H-5'a, 5'b | ~3.95, ~3.84 | ~3.8-3.9 | ~3.8-3.9 | ~4.0-4.1 |
Note: The chemical shifts for 2'-CMP are estimated based on typical substituent effects and data from mixed isomers. The most significant downfield shifts for the proton adjacent to the phosphate group are highlighted in bold.
Table 2: ¹³C NMR Chemical Shifts (ppm) in D₂O
| Carbon | Cytidine | 2'-CMP | 3'-CMP | 5'-CMP |
| C-6 | ~142.2 | ~142.0 | ~142.3 | ~142.5 |
| C-5 | ~97.0 | ~97.2 | ~97.1 | ~97.3 |
| C-4 | ~167.1 | ~167.0 | ~167.2 | ~167.3 |
| C-2 | ~157.8 | ~157.7 | ~157.9 | ~158.0 |
| C-1' | ~90.5 | ~90.3 | ~90.6 | ~90.1 |
| C-2' | ~75.0 | ~78-80 | ~74.5 | ~75.2 |
| C-3' | ~70.2 | ~69.8 | ~73-75 | ~70.5 |
| C-4' | ~84.5 | ~84.0 | ~84.8 | ~83.5 |
| C-5' | ~61.8 | ~61.5 | ~61.7 | ~64.5 |
Note: The chemical shifts for 2'-CMP and 3'-CMP are estimated based on known phosphorylation effects. The carbons directly attached to the phosphate group experience the most significant downfield shifts (highlighted in bold).
Experimental Protocols
Accurate and reproducible NMR data is contingent on a well-defined experimental protocol. The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of cytidine monophosphate isomers.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the nucleotide sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
pH Adjustment: The pH of the sample can significantly affect the chemical shifts of the phosphate and base protons. Adjust the pD (the pH in D₂O) to a standardized value (e.g., pD 7.0) using dilute DCl or NaOD.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small glass wool plug in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Solvent Suppression: Employ a solvent suppression technique (e.g., presaturation or WATERGATE) to attenuate the residual HOD signal.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy:
-
Spectrometer: A spectrometer equipped with a broadband probe is required.
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar) is used to obtain a spectrum with single lines for each carbon.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
Data Visualization
The following diagrams illustrate the key relationships and workflows involved in the NMR-based identification of 5'-CMP.
Conclusion
The confirmation of the identity of 5'-CMP is readily achievable through the careful application of ¹H and ¹³C NMR spectroscopy. The position of the phosphate group induces characteristic and predictable changes in the chemical shifts of the ribose moiety, allowing for a clear and unambiguous distinction from its 2'- and 3'- isomers. By following the detailed experimental protocols and utilizing the comparative data provided in this guide, researchers can confidently verify the structure and purity of their 5'-CMP samples, ensuring the integrity of their downstream applications.
Navigating the Analytical Landscape for 5'-Cytidine Monophosphate (5'-CMP) Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of 5'-Cytidine Monophosphate (5'-CMP) is crucial for understanding various cellular processes, from nucleic acid synthesis to lipid metabolism. Unlike many common analytes, the market for direct, ready-to-use commercial assay kits for 5'-CMP, such as competitive ELISAs, is notably sparse. Instead, the scientific community relies on robust analytical chemistry techniques that offer high sensitivity and specificity. This guide provides an objective comparison of the predominant methodologies for 5'-CMP quantification, supported by experimental data and protocols, to aid in selecting the most appropriate approach for your research needs.
The Landscape of 5'-CMP Quantification: Methods Over Kits
Initial investigations for commercial 5'-CMP "kits" often lead to products targeting "Cartilage Matrix Protein" (CMP), a different molecule entirely. The quantification of the nucleotide 5'-CMP is primarily achieved through sophisticated analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods, while requiring more specialized equipment and expertise, provide the necessary precision and accuracy for quantifying this small molecule in complex biological samples.
Comparison of Analytical Methods for 5'-CMP Quantification
The choice between HPLC with UV detection and LC-MS/MS largely depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparative summary of these techniques based on published methodologies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on the analyte's affinity to a stationary phase, with detection via UV absorbance. | Separation based on polarity, coupled with detection by mass-to-charge ratio, offering high specificity. |
| Typical Stationary Phase | Anion-exchange or Reversed-Phase (e.g., C18).[1][2] | Reversed-Phase (e.g., C18) or Hydrophilic Interaction Chromatography (HILIC). |
| Detection Method | UV Absorbance (typically around 260-270 nm).[1][2] | Tandem Mass Spectrometry (MS/MS). |
| Sensitivity | Generally in the ng/mL to µg/mL range. | High sensitivity, often in the sub-ng/mL to pg/mL range. |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can cause interference. | High; distinguishes compounds based on their specific mass-to-charge ratio and fragmentation patterns. |
| Sample Preparation | Often requires sample clean-up and extraction to remove interfering substances.[1] | Protein precipitation is a common sample preparation step. |
| Instrumentation | Standard HPLC system with a UV detector. | UPLC or HPLC system coupled to a tandem mass spectrometer. |
| Strengths | Widely available, cost-effective, and robust for relatively clean samples. | High sensitivity and specificity, suitable for complex matrices, and allows for multiplexing. |
| Limitations | Lower sensitivity and selectivity compared to LC-MS/MS, susceptible to matrix effects. | Higher equipment cost and complexity, potential for ion suppression from the sample matrix. |
Commercially Available 5'-CMP Reagents
While comprehensive kits are lacking, high-purity 5'-CMP standards, essential for method development and as reference materials, are readily available from several suppliers.
| Product | Supplier | Purity | Format |
| Cytidine 5'-monophosphate | Sigma-Aldrich | ≥99% (HPLC) | Powder |
| Cytidine-5'-monophosphate (CMP) | Abcam | >95% | Solid |
| Cytidine 5'-monophosphate | Cayman Chemical | ≥95% | Solid |
| Cytidine 5'-monophosphate | MedChemExpress | 99.82% | Solid |
| Cytidine-5'-monophosphate disodium salt | Thermo Fisher Scientific | >99.0% (HPLC) | Solid |
Key Signaling and Metabolic Pathways Involving 5'-CMP
5'-CMP is a fundamental building block for RNA and plays a significant role in various metabolic pathways.[3][4] It is a precursor for the synthesis of other cytidine nucleotides and is involved in the formation of phospholipids.[4] The phosphorylation of CMP to cytidine diphosphate (CDP) is catalyzed by CMP kinase, a key step in the synthesis of cytidine triphosphate (CTP) which is essential for RNA biosynthesis.[3][5]
Caption: Metabolic pathway of 5'-CMP phosphorylation and its roles in biosynthesis.
Generalized Experimental Workflow for 5'-CMP Quantification
The following diagram outlines a typical workflow for quantifying 5'-CMP in biological samples using a chromatography-based method such as LC-MS/MS.
Caption: Generalized workflow for 5'-CMP quantification by LC-MS/MS.
Detailed Experimental Protocols
1. Sample Preparation for LC-MS/MS Analysis of Intracellular 5'-CMP
This protocol is a generalized procedure based on common practices for intracellular metabolite extraction.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the cell plate or pellet.
-
Cell Lysis: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously and incubate at a low temperature (e.g., -20°C) for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
2. HPLC Method for the Analysis of Cytidine Compounds
The following is a summary of an HPLC method developed for the analysis of cytidine compounds, including CMP.[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Anion ion-exchange column (e.g., WAX-1).[1]
-
Mobile Phase: A suitable buffer system for anion-exchange chromatography.
-
Detection: UV detection at 260 nm.[1]
-
Analysis: The retention times for CMP, CDP, and CTP are determined and compared to standards. In one study, the retention time for CMP was 0.723 minutes.[1] The method was reported to have a wide linear range with high precision and repeatability.[1]
Conclusion
While the absence of dedicated commercial kits for 5'-CMP quantification may present a challenge, established analytical techniques like HPLC and LC-MS/MS offer reliable and sensitive alternatives. The choice of method will be dictated by the specific research question, sample type, and available instrumentation. For highly sensitive and specific quantification in complex biological matrices, LC-MS/MS is the preferred method. For less complex samples where high sensitivity is not the primary concern, HPLC with UV detection can be a cost-effective option. The availability of high-purity 5'-CMP standards from various suppliers is crucial for the successful implementation of these quantitative methods. Researchers should carefully validate their chosen method to ensure accurate and reproducible results.
References
- 1. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Cytidine 5 -monophosphate Sigma Grade, = 99 HPLC, synthetic, powder 63-37-6 [sigmaaldrich.com]
Validating the Specificity of 5'-CMP Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of cytidine 5'-monophosphate (5'-CMP), a key pyrimidine nucleotide, is crucial for various research areas, including RNA metabolism, phospholipid synthesis, and as a potential biomarker.[1][2] The specificity of the antibodies used in immunoassays is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methodologies to validate the specificity of anti-5'-CMP antibodies, complete with detailed experimental protocols and data presentation formats.
Core Principles of Antibody Specificity Validation
An antibody's performance is determined by its affinity (the strength of binding to its target) and specificity (the ability to distinguish its target from other molecules).[3] For small molecules like 5'-CMP, also known as haptens, specificity validation is critical to ensure that the antibody does not cross-react with structurally similar molecules, which could lead to inaccurate results.[4][5] A thorough validation process provides confidence in the antibody's ability to bind exclusively to 5'-CMP in the context of a specific application.
A robust validation strategy for anti-hapten antibodies involves a multi-pronged approach, including characterization of the antibody's binding kinetics and comprehensive screening for cross-reactivity against a panel of related molecules.
Comparative Analysis of 5'-CMP Antibody Performance
To facilitate the selection of a suitable 5'-CMP antibody, a direct comparison of their performance characteristics is essential. The following table summarizes key validation data for three hypothetical anti-5'-CMP monoclonal antibodies (MAb-1, MAb-2, and MAb-3).
| Parameter | MAb-1 | MAb-2 | MAb-3 | Method |
| Affinity (KD) | 1.2 x 10⁻⁹ M | 5.5 x 10⁻¹⁰ M | 8.7 x 10⁻⁹ M | Surface Plasmon Resonance (SPR) |
| IC50 (5'-CMP) | 25 ng/mL | 15 ng/mL | 50 ng/mL | Competitive ELISA |
| Cross-reactivity (%) | Competitive ELISA | |||
| Uridine 5'-monophosphate (5'-UMP) | < 0.1% | < 0.1% | 0.5% | |
| Guanosine 5'-monophosphate (5'-GMP) | < 0.1% | < 0.1% | 0.2% | |
| Adenosine 5'-monophosphate (5'-AMP) | < 0.1% | < 0.1% | 0.3% | |
| Cytidine | 1.5% | 0.8% | 5.2% | |
| Cytosine | < 0.1% | < 0.1% | 0.1% | |
| Deoxycytidine 5'-monophosphate (dCMP) | 2.0% | 1.2% | 7.8% | |
| Dot Blot Specificity | High | High | Moderate | Dot Blot |
Table 1: Comparative Performance of Hypothetical Anti-5'-CMP Monoclonal Antibodies. This table provides a summary of key performance indicators for three different monoclonal antibodies against 5'-CMP. Lower KD and IC50 values indicate higher affinity and sensitivity, respectively. Lower cross-reactivity percentages demonstrate higher specificity.
Experimental Protocols for Specificity Validation
Detailed and standardized protocols are crucial for the accurate assessment of antibody specificity. The following sections provide methodologies for the key experiments cited in this guide.
Competitive ELISA for Specificity and Cross-Reactivity
Competitive ELISA is a powerful technique to quantify small molecule antigens and assess antibody specificity.[6][7][8][9][10] In this assay, the 5'-CMP in the sample competes with a fixed amount of labeled or coated 5'-CMP for binding to the antibody. The resulting signal is inversely proportional to the concentration of 5'-CMP in the sample.
Materials:
-
High-binding 96-well microplate
-
5'-CMP-carrier protein conjugate (e.g., 5'-CMP-BSA)
-
Anti-5'-CMP antibody
-
Structurally related molecules for cross-reactivity testing (e.g., 5'-UMP, 5'-GMP, 5'-AMP, cytidine, cytosine, dCMP)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate and stop solution
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of 5'-CMP-carrier protein conjugate at an optimized concentration (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: In a separate plate, prepare serial dilutions of 5'-CMP standards and potential cross-reactants. Add a fixed, predetermined concentration of the anti-5'-CMP antibody to each well containing the standards or cross-reactants. Incubate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody/antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three to five times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four to five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
Cross-reactivity (%) = (IC50 of 5'-CMP / IC50 of cross-reactant) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Dot Blot for Rapid Specificity Screening
A dot blot is a simple and rapid method to confirm the presence of a target molecule and to screen for antibody specificity.[11][12][13][14][15] This technique involves spotting the antigen directly onto a membrane and detecting it with the antibody of interest.
Materials:
-
Nitrocellulose or PVDF membrane
-
5'-CMP, and potential cross-reactants
-
Anti-5'-CMP antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (e.g., TBST)
-
Chemiluminescent substrate
Procedure:
-
Sample Application: Spot 1-2 µL of 5'-CMP and each potential cross-reactant at various concentrations onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5'-CMP antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of antibody-antigen interactions in real-time.[16][17][18][19]
Procedure Outline:
-
Immobilization: The anti-5'-CMP antibody is captured on a sensor chip surface.
-
Association: A solution containing 5'-CMP at various concentrations is flowed over the sensor chip surface, and the binding of 5'-CMP to the antibody is monitored in real-time.
-
Dissociation: A buffer solution is flowed over the chip to monitor the dissociation of the 5'-CMP from the antibody.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing Experimental Workflows and Logic
Diagrams are essential for clearly communicating complex experimental processes and relationships.
Caption: Workflow for Competitive ELISA.
Caption: 5'-CMP Antibody Validation Strategy.
By employing these rigorous validation methods, researchers can confidently select and utilize highly specific 5'-CMP antibodies, ensuring the accuracy and reliability of their experimental results. This comparative approach empowers informed decision-making for professionals in research and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. mybiosource.com [mybiosource.com]
- 9. microbenotes.com [microbenotes.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 13. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. novateinbio.com [novateinbio.com]
- 16. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 19. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
A Comparative Functional Analysis of Cytidine 5'-Monophosphate (5'-CMP) Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine 5'-monophosphate (5'-CMP) is a fundamental biomolecule, serving as a monomer for RNA synthesis and a precursor for the biosynthesis of other essential cytidine nucleotides.[1][2] Beyond these canonical roles, emerging research has unveiled a diverse and species-specific array of functions for 5'-CMP, implicating it in various signaling pathways and metabolic processes. This guide provides a comparative functional analysis of 5'-CMP across different domains of life, highlighting key differences and similarities in its roles and the experimental methodologies used to elucidate them.
Core Functions of 5'-CMP: A Universal Foundation
Across all domains of life, 5'-CMP serves as a crucial intermediate in nucleotide metabolism. Its primary functions include:
-
Monomer for RNA Synthesis: 5'-CMP is a fundamental building block incorporated into RNA molecules during transcription.[1][2]
-
Precursor for CTP Biosynthesis: 5'-CMP can be phosphorylated to cytidine 5'-diphosphate (CDP) and subsequently to cytidine 5'-triphosphate (CTP). CTP is an essential nucleotide for RNA and DNA synthesis, as well as for the synthesis of phospholipids.
-
Intermediate in Phospholipid Synthesis: As a precursor to CTP, 5'-CMP plays an indirect but vital role in the synthesis of phospholipids, which are major components of cellular membranes.
Comparative Functional Analysis Across Species
While the core metabolic functions of 5'-CMP are conserved, its involvement in specific physiological processes and signaling pathways varies significantly across different species.
Mammals
In mammals, 5'-CMP has been shown to play a role in several physiological processes beyond its basic metabolic functions.
-
Muscle Differentiation and Mitochondrial Biogenesis: Studies in mouse myoblast C2C12 cells have demonstrated that 5'-CMP, along with 5'-UMP, promotes myogenic differentiation and mitochondrial biogenesis. This is achieved through the activation of myogenin and PGC-1α.
-
Neuronal Function: 5'-CMP is considered a metabolite of the nervous system and is involved in the synthesis of phospholipids and glycolipids, which are crucial for neuronal membrane integrity and function.
Bacteria
In the bacterial domain, 5'-CMP is a key player in the biosynthesis of sialic acids, which are important for virulence in many pathogenic bacteria.
-
Sialic Acid Synthesis: CMP-sialic acid synthetase (CSS) utilizes CTP, derived from 5'-CMP, to produce CMP-sialic acid. This activated form of sialic acid is then transferred to the cell surface, where it can play a role in immune evasion and host-pathogen interactions.
-
Substrate for CMP Kinase: Bacterial CMP kinases phosphorylate 5'-CMP to CDP. Interestingly, bacterial CMP kinases exhibit different substrate specificities compared to their eukaryotic counterparts. For instance, the E. coli CMP kinase is active with ATP, dATP, or GTP as phosphate donors, while the Bacillus subtilis enzyme shows a preference for ATP.[1][3]
Fungi
In fungi, the primary role of 5'-CMP appears to be centered around its function as a precursor for nucleotide and cell wall biosynthesis.
-
Nucleotide Metabolism: Similar to other organisms, fungi utilize 5'-CMP for the synthesis of RNA and other cytidine nucleotides.[4]
-
Cell Wall Synthesis: The fungal cell wall is a complex structure composed of polysaccharides like chitin and glucans. The synthesis of these components requires nucleotide sugars, and 5'-CMP contributes to the pool of CTP necessary for these processes.[5][6][7] There is limited evidence to suggest a direct signaling role for 5'-CMP in fungi; instead, well-established pathways like the cAMP-PKA and MAPK signaling cascades are central to regulating fungal development and stress responses.[8][9][10][11]
Archaea
The functional role of 5'-CMP and its derivatives in archaea is an emerging area of research.
-
Presence of Cyclic CMP: Studies have detected the presence of 2',3'- and 3',5'-cyclic CMP (cCMP) in archaea, suggesting a potential role in signaling. However, the specific functions of these cyclic nucleotides and the enzymes involved in their synthesis and degradation remain largely uncharacterized.[12]
-
Signal Transduction: While archaea possess signal transduction systems, they are often distinct from those found in bacteria and eukaryotes. The involvement of cCMP in these pathways is yet to be elucidated.[13][14][15]
Plants
In plants, the direct functional role of 5'-CMP beyond its metabolic functions is not well-defined. However, the involvement of other cyclic nucleotides in signaling is well-established.
-
Cyclic Nucleotide Signaling: Cyclic GMP (cGMP) is a known second messenger in plants, involved in responses to nitric oxide and various stresses. While this points to the importance of cyclic nucleotides in plant signaling, a specific signaling role for cCMP has not been clearly demonstrated.
-
Putative Transporters: Homologs of animal CMP-sialic acid transporters have been identified in some plants, such as rice (Oryza sativa). While one of these transporters was shown to have CMP-sialic acid transport activity, its physiological substrate and role in plant development remain to be fully understood.[16]
Viruses
Viruses are obligate intracellular parasites and rely on the host cell's machinery for replication.
-
Host Metabolism Hijacking: Viruses often manipulate the host's metabolic pathways to ensure a sufficient supply of nucleotides for their own genome replication and transcription. This includes the pathways that produce 5'-CMP and its derivatives.[17][18][19][20] There is no strong evidence to suggest a direct and independent functional role for 5'-CMP in the viral life cycle itself, other than as a component of the host's nucleotide pool.
Quantitative Data Summary
The following table summarizes available quantitative data related to 5'-CMP and its associated enzymes across different species. Data in this area is still limited, particularly for non-model organisms.
| Parameter | Species | Value | Reference |
| CMP Kinase Activity | |||
| Km for CMP | Escherichia coli | 0.035 mM | [21] |
| Km for CMP | Bacillus subtilis | - | [1] |
| Km for CMP | Yersinia pseudotuberculosis | 0.028 mM | [22] |
| kcat for CMP | Yersinia pseudotuberculosis | 91.9 s-1 | [22] |
| Intracellular Concentration | |||
| 3',5'-cAMP | Haloferax volcanii (Archaea) | ~1 µM | [12] |
| 3',5'-cAMP | Saccharolobus acidocaldarius (Archaea) | ~1 µM | [12] |
Key Experimental Protocols
A variety of experimental techniques are employed to study the function of 5'-CMP. Below are summaries of key protocols.
Quantification of 5'-CMP by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase or ion-exchange HPLC is used to separate 5'-CMP from other cellular components. The concentration of 5'-CMP is then determined by UV absorbance, typically at 260 nm.[23][24][25][26]
Methodology:
-
Sample Preparation: Cells or tissues are lysed, and the soluble fraction is collected. Proteins are precipitated using methods such as trichloroacetic acid (TCA) precipitation.
-
Chromatographic Separation: The cleared lysate is injected onto an HPLC column (e.g., a C18 column for reversed-phase or a WAX-1 column for anion-exchange).[25][26]
-
Elution: A specific mobile phase and gradient are used to elute the compounds. For example, a mobile phase of water and acetonitrile with a phosphoric acid buffer can be used for separation on a Newcrom B column.[23]
-
Detection and Quantification: The eluent is monitored by a UV detector at 260 nm. The concentration of 5'-CMP is calculated by comparing the peak area to a standard curve of known concentrations.[24][25][26]
CMP Kinase Activity Assay
Principle: The activity of CMP kinase is measured by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions, which can be monitored spectrophotometrically.[22]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the purified CMP kinase, its substrates (5'-CMP and ATP), and a coupling system consisting of pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme or one of the substrates.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
Calculation of Activity: The rate of the reaction is calculated from the change in absorbance, and kinetic parameters such as Km and Vmax can be determined by varying the substrate concentrations.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows related to 5'-CMP.
References
- 1. Structural and catalytic properties of CMP kinase from Bacillus subtilis: a comparative analysis with the homologous enzyme from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytidine monophosphate - Wikipedia [en.wikipedia.org]
- 3. CMP kinase from Escherichia coli is structurally related to other nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Glucose-stimulated cAMP-protein kinase A pathway in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-PKA signal transduction specificity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Proposed Role for KaiC-Like ATPases as Major Signal Transduction Hubs in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phyletic Distribution and Lineage-Specific Domain Architectures of Archaeal Two-Component Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. esrf.fr [esrf.fr]
- 16. Analysis of CMP-sialic acid transporter-like proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The life cycle and pathogenesis of human cytomegalovirus infection: lessons from proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The human cytomegalovirus decathlon: Ten critical replication events provide opportunities for restriction [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure and function of cytidine monophosphate kinase from Yersinia pseudotuberculosis, essential for virulence but not for survival - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolism in Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5'-CMPS
For laboratory personnel engaged in research and development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe and compliant operational environment. This document outlines the essential procedures for the proper disposal of 5'-Cytidine Monophosphorothioate (5'-CMPS), a sulfhydryl-reactive compound utilized in various biochemical and drug development applications. Adherence to these guidelines is critical for minimizing environmental impact and protecting the health and safety of laboratory staff.
I. Understanding the Compound: this compound
II. Core Principles of this compound Disposal
The primary objective in the disposal of this compound is the neutralization of its reactivity prior to entering a waste stream. This is typically achieved through chemical inactivation. All disposal activities must be conducted in accordance with local, state, and federal regulations governing hazardous waste.
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste. This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
1. Waste Segregation:
-
Collect all waste containing this compound (e.g., unused solutions, contaminated labware) in a designated, clearly labeled, and chemically compatible waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
2. Chemical Inactivation (Quenching):
-
The reactivity of this compound can be neutralized by reacting it with an excess of a thiol-containing compound.
-
Prepare a quenching solution of a simple thiol, such as β-mercaptoethanol (BME) or dithiothreitol (DTT), at a concentration of 1 M in a suitable buffer (e.g., phosphate-buffered saline, pH 7-8).
-
Slowly add the this compound waste to the quenching solution with stirring. A general rule is to use a 2 to 5-fold molar excess of the quenching agent relative to the amount of this compound.
-
Allow the reaction to proceed for at least one hour at room temperature to ensure complete inactivation.
3. pH Neutralization:
-
After inactivation, check the pH of the resulting solution.
-
Neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise while monitoring with a pH meter.
4. Final Disposal:
-
The neutralized, inactivated this compound waste should be collected in a properly labeled hazardous waste container.
-
The label must clearly indicate the contents, including the inactivated this compound and the quenching agent used.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound, either in its active or inactivated form, down the drain.
IV. Quantitative Data Summary
For clarity and ease of reference, the following table summarizes key quantitative parameters for the disposal protocol.
| Parameter | Value/Recommendation |
| Quenching Agent | β-mercaptoethanol (BME) or dithiothreitol (DTT) |
| Quenching Agent Conc. | 1 M |
| Molar Excess of Quencher | 2 to 5-fold |
| Reaction Time for Inactivation | ≥ 1 hour |
| Final pH of Waste Solution | 6.0 - 8.0 |
V. Disposal Workflow Diagram
The logical flow of the this compound disposal procedure is illustrated in the diagram below.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) for all chemicals used. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with all applicable regulations.
Essential Safety and Logistics for Handling 5'-Cytidine Monophosphate (5'-CMP)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for laboratory safety and regulatory compliance. This document provides immediate and essential procedural guidance for managing 5'-Cytidine Monophosphate (5'-CMP), also known as 5'-Cytidylic acid (CAS: 63-37-6). Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
While some safety data sheets (SDS) classify 5'-CMP as non-hazardous, others indicate potential for irritation.[1][2][3] Therefore, it is prudent to handle this compound with a degree of caution, assuming it may cause skin, eye, and respiratory irritation.
Quantitative Safety Data
The following table summarizes key safety and physical data for 5'-CMP.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₃O₈P | [3][4][5] |
| Molecular Weight | 323.2 g/mol | [3][4][5] |
| Appearance | White crystalline powder | [1][4][5] |
| Acute Toxicity | LD50 > 1 g/kg (Intraperitoneal, mouse) | [2][5] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Hazard Codes | Xn, Xi | [5] |
| Risk Statements | 20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), 36/37/38 (Irritating to eyes, respiratory system and skin) | [5] |
| Storage Temperature | 2-8°C | [5] |
Experimental Protocols: Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of 5'-CMP in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling 5'-CMP. The following PPE is recommended to minimize exposure:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4][6]
-
Hand Protection : Handle with chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][3][4] Use proper glove removal technique to avoid skin contact.[3]
-
Body Protection : Wear a laboratory coat. For larger quantities or where there is a risk of significant dusting, consider impervious clothing.
-
Respiratory Protection : If handling fine powder that may become airborne, use a NIOSH-approved dust mask or respirator.[1] Work in a well-ventilated area, preferably in a chemical fume hood.[1][4][6]
Handling Protocol
-
Preparation :
-
Weighing and Aliquoting :
-
Solution Preparation :
-
When dissolving the powder, add it slowly to the solvent to prevent splashing.
-
If the solution requires heating, do so in a controlled manner.
-
-
Post-Handling :
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Segregation :
-
Solid Waste : Place unused or expired 5'-CMP powder, as well as any contaminated PPE (gloves, disposable lab coats, bench paper), into a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste : Collect all solutions containing 5'-CMP in a separate, leak-proof, and chemically compatible container. Label the container clearly as "Hazardous Waste" and include the chemical name.
-
-
Container Management :
-
Decontamination :
-
Labware : Rinse non-disposable glassware and equipment that has come into contact with 5'-CMP with a suitable solvent. Collect the rinsate as hazardous liquid waste. Follow with a standard cleaning procedure.
-
Surfaces : Wipe down benchtops and other surfaces with an appropriate cleaning agent. Dispose of all cleaning materials (e.g., wipes) as solid hazardous waste.
-
-
Waste Pickup :
-
Follow your institution's procedures for hazardous waste pickup. Do not attempt to transport hazardous waste outside of the laboratory.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Visual Workflow for Handling 5'-CMP
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of 5'-Cytidine Monophosphate.
Caption: Logical workflow for the safe handling and disposal of 5'-CMP.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
